molecular formula C10H10O2 B081199 2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 14381-42-1

2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No.: B081199
CAS No.: 14381-42-1
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1-carboxylic acid is a versatile indane-based carboxylic acid that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound's structure, featuring a fused aromatic system and a carboxylic acid functional group, makes it a useful precursor for the synthesis of more complex molecules. Its stereochemistry is also of significant interest, as evidenced by the commercial availability of its enantiopure (R)- and (S)- forms for applications requiring chiral specificity . While direct studies on this specific molecule are limited, research on closely related 1,3-disubstituted indane derivatives demonstrates their importance as intermediates in classical organic reactions, such as the Hooker oxidation, for the synthesis of naphthoquinone structures . This highlights the potential of this compound as a scaffold for developing novel compounds in various research fields. The product is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-1-carboxylic acid
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InChI

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBQMFBWTKWOSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID801279115
Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Molecular Weight

162.18 g/mol
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CAS No.

14381-42-1
Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-
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Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Record name Indan-1-carboxylic acid
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Foundational & Exploratory

Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for orienting functional groups in precise vectors to interact with biological targets. Within this class, this compound (also known as 1-indancarboxylic acid) is a key building block, combining the strategic indane core with the versatile carboxylic acid functional group.

This guide serves as a comprehensive technical resource for researchers engaged in organic synthesis and drug development. It moves beyond a simple recitation of data to provide field-proven insights into the synthesis, purification, characterization, and strategic application of this compound. The CAS Number for the racemic mixture is 14381-42-1 [1], while the enantiomerically pure forms, critical for modern pharmaceutical development, are also available, such as the (S)-enantiomer with CAS Number 68000-22-6 .

The carboxylic acid moiety itself is a double-edged sword in drug design. It is an excellent hydrogen bond donor and acceptor and can form critical salt-bridge interactions in enzyme active sites or receptor binding pockets.[2] However, its acidity often leads to poor membrane permeability and rapid metabolic clearance, presenting significant pharmacokinetic challenges.[3] Understanding how to synthesize, purify, and strategically deploy or modify this functional group on the indane scaffold is therefore essential for any drug discovery program in this space.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in further synthetic steps or biological assays.

Core Properties

All quantitative data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 14381-42-1 (Racemic)[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white solidN/A
IUPAC Name This compound[1]
Synonyms Indan-1-carboxylic acid, 1-Indanecarboxylic acid[1]
Expected Analytical Characterization

The following data represent the expected spectroscopic signatures for this molecule. Researchers should use these as a benchmark for validating their own synthesized or procured material.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons.

    • Aromatic Protons (4H): A complex multiplet between δ 7.1-7.4 ppm.

    • Benzylic Methine Proton (1H, C1-H): A triplet around δ 3.9-4.1 ppm, coupled to the C2 methylene protons.

    • Methylene Protons (2H, C3-H₂): A triplet around δ 2.9-3.1 ppm, coupled to the C2 methylene protons.

    • Methylene Protons (2H, C2-H₂): A multiplet (quintet or sextet) around δ 2.2-2.5 ppm, coupled to both the C1 and C3 protons.

    • Carboxylic Acid Proton (1H, -COOH): A broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The proton-decoupled spectrum should show 8 distinct signals for the 10 carbon atoms due to symmetry in the aromatic region.

    • Carboxyl Carbon (-C=O): A signal in the δ 178-182 ppm range.

    • Aromatic Carbons (6C): Four signals between δ 124-145 ppm.

    • Benzylic Methine Carbon (C1): A signal around δ 45-48 ppm.

    • Methylene Carbon (C3): A signal around δ 30-33 ppm.

    • Methylene Carbon (C2): A signal around δ 25-28 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands between 2850-3100 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the primary ion observed would be the [M-H]⁻ ion at an m/z of approximately 161.06.

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved via the saponification of its corresponding ethyl ester. This common precursor, ethyl 2,3-dihydro-1H-indene-1-carboxylate, can be prepared through several established routes. The following two-part protocol provides a robust and scalable method.

G cluster_synthesis Part A: Synthesis of Ethyl Ester cluster_purification Part B: Saponification & Purification start_syn Indene reagent1 Sodium Ethoxide in Ethanol start_syn->reagent1 Deprotonation intermediate Alkylation Reaction reagent1->intermediate reagent2 Ethyl Chloroacetate reagent2->intermediate workup1 Aqueous Workup & Distillation intermediate->workup1 product_ester Ethyl 2,3-dihydro-1H- indene-1-carboxylate workup1->product_ester saponification Saponification (Hydrolysis) product_ester->saponification reagent3 NaOH / LiOH in MeOH/H₂O reagent3->saponification acidification Acidification (e.g., 2M HCl) saponification->acidification extraction Solvent Extraction (e.g., EtOAc) acidification->extraction purification Recrystallization extraction->purification final_product Pure 2,3-Dihydro-1H-indene- 1-carboxylic acid purification->final_product

Caption: Workflow for Synthesis and Purification.

Part A: Synthesis of Ethyl 2,3-dihydro-1H-indene-1-carboxylate (Precursor)

This protocol outlines a common method. Researchers should always first consult primary literature and perform appropriate risk assessments.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

  • Deprotonation: Cool the solution to 0 °C and add indene (1.0 eq) dropwise. The solution will turn a deep red/brown color, indicating the formation of the indenyl anion. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise via an addition funnel. The deep color will gradually fade. After addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of the solvent using a rotary evaporator. Add additional water and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester.

  • Purification: The crude ester can be purified by vacuum distillation to yield the pure precursor.

Part B: Saponification to this compound

This protocol is adapted from standard hydrolysis procedures for esters.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution. Heat the mixture to reflux (typically 60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup and Acidification: Cool the reaction mixture to room temperature and concentrate using a rotary evaporator to remove the methanol. Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound as a solid.

Protocol: Purification by Recrystallization

The choice of solvent is critical and may require minor optimization. A mixed-solvent system often provides the best results.

  • Solvent Selection: A good starting point is a mixed solvent system like ethyl acetate/hexanes or methanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethyl acetate) and heat gently (e.g., on a steam bath) until the solid completely dissolves.

  • Crystallization: Slowly add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the more soluble solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less-soluble solvent (hexanes).

  • Drying: Dry the crystals under vacuum to obtain the pure this compound. Verify purity by melting point and NMR spectroscopy.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug design. Its utility stems from both the indane core and the attached carboxylic acid.

G cluster_core Core Scaffold cluster_properties Properties cluster_function Functional Group cluster_interactions Molecular Interactions cluster_outcome Drug Development Outcome Indane 2,3-Dihydro-1H-indene (Indane Core) Prop1 Rigid 3D Structure Indane->Prop1 Prop2 Lipophilic Character Indane->Prop2 Prop3 Synthetic Tractability Indane->Prop3 Outcome Modulated Pharmacokinetics (PK) & Pharmacodynamics (PD) Prop1->Outcome Provides Vector & Scaffold Prop2->Outcome Provides Vector & Scaffold Prop3->Outcome Provides Vector & Scaffold Acid Carboxylic Acid (-COOH) Int1 H-Bonding (Donor/Acceptor) Acid->Int1 Int2 Salt Bridge Formation Acid->Int2 Int3 Bioisosteric Replacement (e.g., Tetrazole) Acid->Int3 Strategic Replacement Int1->Outcome Improves Potency (PD) Int2->Outcome Improves Potency (PD) Int3->Outcome Improves Bioavailability (PK)

Caption: Role of the Scaffold in Drug Design.

The Indane Core: A Privileged Structure

The indane framework is prevalent in numerous bioactive molecules. Its rigidity helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity. A prominent example is the development of Rasagiline, an anti-Parkinson's disease agent. While not the carboxylic acid itself, the closely related intermediate (1R)-aminoindan is the core of this drug, demonstrating the value of the indane scaffold in accessing key central nervous system targets.

The Carboxylic Acid: Pharmacophore vs. Liability

As noted, the carboxylic acid group is a potent pharmacophore element. It can mimic the side chain of aspartic or glutamic acid, forming critical interactions with enzymes. However, its ionizable nature at physiological pH is a primary driver of poor oral bioavailability and rapid clearance. This presents a classic dilemma for the medicinal chemist.

Decision Point: Retain or Replace?

  • Retain the Acid: If the carboxylic acid is absolutely essential for binding and target engagement, efforts will focus on creating prodrugs (e.g., esters) that mask the acid during absorption and are later cleaved by metabolic enzymes in the body to release the active drug.

  • Replace the Acid (Bioisosteric Replacement): More commonly, the acid is replaced with a "bioisostere" – a different functional group with similar steric and electronic properties but improved physicochemical characteristics.[2][3] This is a cornerstone of modern lead optimization. Common replacements for a carboxylic acid include:

    • Tetrazoles: These are perhaps the most famous carboxylic acid bioisosteres. They are acidic (pKa ~5) and can engage in similar hydrogen bonding patterns, but they are metabolically more stable and can exhibit improved membrane permeability.[5]

    • Hydroxamic Acids: While often used as metal chelators, they can also serve as carboxylic acid mimics.[2]

    • Acylsulfonamides: These groups are also acidic and can replicate the hydrogen bonding capacity of a carboxylic acid with different solubility and metabolic profiles.

The choice of which bioisostere to use is context-dependent and a key part of the multi-parameter optimization that defines modern drug discovery.[6] The synthesis of this compound provides the critical starting material to explore these diverse chemical modifications.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in materials science and, most notably, in pharmaceutical development. Its synthesis and purification are based on fundamental, reliable organic chemistry principles. A thorough understanding of its properties, characterization, and the strategic role of its constituent parts—the privileged indane scaffold and the versatile carboxylic acid—empowers researchers to make informed decisions in their discovery programs. Whether the goal is to leverage the acid's potent interactions or to replace it to overcome pharmacokinetic hurdles, this molecule serves as an invaluable starting point for the design of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indene-1-carboxylic acid, also commonly known as indan-1-carboxylic acid, is a carbocyclic compound featuring a carboxylic acid moiety attached to the C1 position of an indane ring system. Its structural rigidity and functional handles make it a valuable building block in medicinal chemistry and materials science. The synthesis of related indane carboxylic acids has been explored for developing potential anti-inflammatory agents and other biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in established analytical protocols.

Section 1: Core Molecular and Physical Identifiers

The fundamental identity and primary physical constants of this compound are summarized below. These values serve as the baseline for purity assessment and handling procedures.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Indan-1-carboxylic acid, 1-Indancarboxylic acid[3]
CAS Number 14381-42-1[3][4]
Molecular Formula C₁₀H₁₀O₂[3][5][6]
Molecular Weight 162.19 g/mol [3][5][6]
Appearance Solid[5]
Melting Point 59-60 °C[4]
Boiling Point 324.6 °C (at 760 mmHg)[4]
Density 1.24 g/cm³[4]
Refractive Index 1.596[4]

Note on Isomers: It is critical to distinguish this compound (CAS 14381-42-1) from its isomer, Indan-2-carboxylic acid (CAS 25177-85-9). The latter has a significantly different reported melting point of 128-132 °C.[7][8]

Section 2: Acidity and Solubility Profile

Dissociation Constant (pKa)

This protocol describes the standard method for determining the pKa of an acidic compound by monitoring pH changes during titration with a strong base.

  • Preparation: Accurately weigh ~100 mg of this compound and dissolve it in a suitable solvent system (e.g., a 50:50 mixture of methanol and deionized water) to a final volume of 50 mL. The co-solvent is necessary due to the limited aqueous solubility of the indane scaffold.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Submerge the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Methanol/Water A->B D Titrate with 0.1 M NaOH B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E Incremental Additions F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

The molecule's structure, with a polar carboxylic acid head and a nonpolar bicyclic tail, dictates its solubility.

  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly in alkaline solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.

  • Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, as well as chlorinated solvents like dichloromethane.

This is the gold-standard method for determining the thermodynamic solubility of a compound.

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Section 3: Thermal Properties

Melting Point

The melting point of a crystalline solid is a crucial indicator of its identity and purity. The reported range of 59-60 °C is characteristic of this specific isomer.[4] A broad or depressed melting range would suggest the presence of impurities.

This is a widely used, simple, and reliable technique for determining the melting point of a solid.

  • Sample Preparation: Finely crush a small amount of the dry compound into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

  • Heating: Begin heating the apparatus. Use a rapid heating rate initially to approach the expected melting point, then slow the rate to 1-2 °C per minute for an accurate determination.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Melting_Point_Apparatus cluster_apparatus Melting Point Apparatus Heater Heating Block Thermometer Digital Thermometer Heater->Thermometer Measures Temp. Capillary Capillary Tube with Sample Heater->Capillary Heats Sample Viewer Magnifying Viewer Capillary->Viewer Observe Melting

Caption: Conceptual diagram of a capillary melting point apparatus.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

  • Expected M⁺ Peak: m/z = 162.19.

  • Fragmentation: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the carboxyl radical (-•COOH), leading to significant fragments at m/z = 117.

SpectraBase confirms the availability of a GC-MS spectrum for the (R)-enantiomer.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. PubChem notes the availability of IR spectral data.[3] The expected characteristic absorption bands are:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~2850-3000 cm⁻¹ (medium): Aliphatic C-H stretches from the indane ring.

  • ~1700 cm⁻¹ (strong, sharp): C=O carbonyl stretch of the carboxylic acid.

  • ~1600, ~1470 cm⁻¹ (variable): C=C stretches from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Predicted):

    • ~12.0 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.

    • ~7.2-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring.

    • ~3.5-4.0 ppm (multiplet, 1H): The proton at the C1 position (methine proton), coupled to the adjacent C2 protons.

    • ~2.0-3.0 ppm (multiplets, 4H): The four protons on the C2 and C3 positions of the five-membered ring.

  • ¹³C NMR (Predicted):

    • ~175-180 ppm: The carbonyl carbon of the carboxylic acid.

    • ~140-150 ppm: The two quaternary carbons of the aromatic ring fused to the five-membered ring.

    • ~120-130 ppm: The four CH carbons of the aromatic ring.

    • ~45-55 ppm: The C1 methine carbon.

    • ~25-35 ppm: The C2 and C3 methylene carbons.

Conclusion

The physical properties of this compound are well-defined by its distinct molecular structure. Its melting point, spectroscopic signatures, and acidic nature are key parameters for its identification, purity assessment, and predictable application in research and development. The protocols outlined in this guide provide a robust framework for the experimental validation of these properties, ensuring data integrity and reproducibility for scientists and drug development professionals.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indene-1-carboxylic Acid Structural Analogs as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dihydro-1H-indene-1-carboxylic acid and its structural analogs, a class of compounds that has demonstrated significant potential in the development of novel anti-inflammatory therapeutics. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and mechanism of action of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a cyclopentane ring creates a rigid bicyclic system that allows for precise spatial orientation of functional groups, making it an attractive template for drug design. The introduction of a carboxylic acid group at the 1-position of the indane ring gives rise to this compound, a molecule that has served as a foundational structure for the development of potent anti-inflammatory agents.[2]

One of the most notable examples of a drug molecule from this class is Clidanac, or 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, which has been marketed as an anti-inflammatory drug.[1] The success of Clidanac has spurred further research into the therapeutic potential of this scaffold, leading to the synthesis and evaluation of a wide array of structural analogs.

This guide will explore the key chemical and pharmacological features of this compound class, providing a detailed roadmap for the design and development of next-generation anti-inflammatory agents based on the this compound core.

Synthetic Strategies: Building the Indane Core

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from appropriately substituted benzaldehydes. This approach offers the flexibility to introduce a variety of substituents onto the aromatic ring, allowing for a systematic exploration of the structure-activity relationships.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of 3-Oxo-indan-1-carboxylic Acid Intermediate cluster_1 Reduction to Final Product A Substituted Benzaldehyde C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C D Substituted Phenylcyanoethylacrylate C->D Pyridine, Acetic Acid E Reaction with NaCN D->E F Hydrolysis E->F HCl G Substituted Phenylsuccinic Acid F->G H Cyclization (e.g., PPA) G->H I Substituted 3-Oxo-indan-1-carboxylic Acid H->I J Substituted 3-Oxo-indan-1-carboxylic Acid K Clemmensen Reduction J->K Zn(Hg), HCl L Substituted this compound K->L G A Arachidonic Acid B COX-1 (Constitutive) A->B C COX-2 (Inducible) A->C D Prostaglandins (Physiological) B->D E Prostaglandins (Inflammatory) C->E G Gastric Protection Platelet Aggregation Renal Function D->G H Inflammation Pain Fever E->H F Indane Carboxylic Acid Analogs F->B Inhibition (Non-selective) F->C Inhibition (Selective) J Side Effects G->J I Therapeutic Effects H->I

References

The Emerging Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, scaffold is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to serve as a versatile framework for the design of novel therapeutic agents. The introduction of a carboxylic acid group at the 1-position of the indane ring system, creating 2,3-dihydro-1H-indene-1-carboxylic acid, imparts new physicochemical properties and opens up numerous avenues for derivatization. These derivatives have garnered significant attention from the scientific community, demonstrating a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activity: Targeting the Colchicine Binding Site of Tubulin

A significant body of research has focused on the development of this compound derivatives as novel anticancer agents. A particularly promising strategy has been the design of these compounds as tubulin polymerization inhibitors that bind to the colchicine site.[1][2] Tubulin is a critical protein in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.

One exemplary study detailed the design and synthesis of a series of novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1] Through structure-activity relationship (SAR) studies, compound 12d was identified as a highly potent derivative with significant antiproliferative activity against a panel of human cancer cell lines.[1][3]

Quantitative Anticancer Activity of Compound 12d
Cell LineCancer TypeIC50 (µM)[1][3]
K562Chronic Myelogenous Leukemia0.028
H22Hepatoma0.068
HeLaCervical Cancer0.078
A549Lung Cancer0.087
HFL-1Normal Human Fetal Lung>10

The impressive IC50 values of compound 12d against various cancer cell lines, coupled with its low toxicity towards the normal HFL-1 cell line, highlight its potential as a selective anticancer agent.[3] Further mechanistic studies revealed that compound 12d effectively inhibits tubulin polymerization by binding to the colchicine site, induces apoptosis, and arrests the cell cycle at the G2/M phase.[1] Moreover, this compound demonstrated anti-angiogenic properties both in vitro and in vivo, suggesting a multi-faceted approach to combating tumor growth and metastasis.[1][2]

Mechanism of Action: A Visual Representation

The following diagram illustrates the proposed mechanism of action for the anticancer activity of this compound derivatives targeting tubulin polymerization.

anticancer_mechanism cluster_drug This compound Derivative (e.g., 12d) cluster_cell Cancer Cell drug Indene Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle Cell Cycle Progression (G2/M) mitotic_spindle->cell_cycle Required for apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to anti_inflammatory_mechanism cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_drug This compound Derivative cluster_response Inflammatory Response stimuli Stimuli nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway cox_pathway COX Pathway stimuli->cox_pathway pro_inflammatory_mediators Pro-inflammatory Cytokines & Prostaglandins nfkb_pathway->pro_inflammatory_mediators cox_pathway->pro_inflammatory_mediators drug Indene Derivative drug->nfkb_pathway Inhibits drug->cox_pathway Inhibits synthesis_scheme starting_material Indene-1-carboxylic Acid intermediate This compound starting_material->intermediate Hydrogenation (e.g., H2, Pd/C) derivatives Derivatives intermediate->derivatives Derivatization (e.g., Esterification, Amidation)

References

Spectroscopic Data for 2,3-Dihydro-1H-indene-1-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-indene-1-carboxylic acid, also known as 1-indancarboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic framework serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its application in any field. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, offering insights into the relationship between molecular structure and spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for our interpretation of the spectroscopic data that follows.

Caption: Molecular structure of this compound.

The following sections will delve into the specific spectroscopic techniques used to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

¹H NMR Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-12Singlet (broad)1H-COOH
7.15-7.30Multiplet4HAr-H
3.95Triplet1HH-1
2.90-3.10Multiplet2HH-3
2.20-2.40Multiplet2HH-2

Interpretation:

  • The broad singlet observed at a significantly downfield chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • The multiplet in the aromatic region (7.15-7.30 ppm) integrates to four protons, consistent with the four protons on the benzene ring of the indane core.

  • The triplet at approximately 3.95 ppm is assigned to the proton at the C-1 position. Its multiplicity indicates coupling to the two adjacent protons at the C-2 position.

  • The multiplets for the protons at the C-2 and C-3 positions are more complex due to diastereotopicity and coupling to each other and to the proton at C-1. The protons at C-3 are typically more deshielded due to their benzylic character.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~180-COOH
~144Ar-C (quaternary)
~141Ar-C (quaternary)
~127Ar-CH
~126Ar-CH
~125Ar-CH
~124Ar-CH
~45C-1
~31C-3
~30C-2

Interpretation:

  • The signal in the downfield region (~180 ppm) is characteristic of a carboxylic acid carbonyl carbon.[1][2]

  • The two signals around 144 ppm and 141 ppm correspond to the two quaternary aromatic carbons of the fused ring system.

  • The four signals in the range of 124-127 ppm are assigned to the four protonated aromatic carbons.

  • The signal at approximately 45 ppm is attributed to the C-1 carbon, which is attached to the carboxylic acid group.

  • The signals for the C-2 and C-3 carbons appear in the aliphatic region, with the C-3 carbon being slightly more downfield due to its benzylic position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film from a melt. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3300-2500Broad, StrongO-H stretchCarboxylic acid O-H
~3050MediumC-H stretchAromatic C-H
~2950MediumC-H stretchAliphatic C-H
~1700Strong, SharpC=O stretchCarboxylic acid C=O
~1600, ~1470MediumC=C stretchAromatic ring
~1300MediumC-O stretchCarboxylic acid C-O
~920Broad, MediumO-H bendCarboxylic acid O-H
~750StrongC-H bendOrtho-disubstituted benzene

Interpretation:

  • The most prominent feature is the very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4][5]

  • Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

  • A strong, sharp absorption at approximately 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.[3][4][5] The position of this band suggests a dimeric, hydrogen-bonded state.

  • The absorptions around 1600 and 1470 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

  • The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observed in their characteristic regions.

  • A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, consistent with the indane structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam. Electrospray ionization (ESI) is another option, particularly when coupled with LC.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data and Interpretation

The mass spectrum provides the molecular weight and key fragmentation pathways.

m/z Relative Intensity (%) Assignment
162~40[M]⁺ (Molecular Ion)
117100[M - COOH]⁺
115~50[M - COOH - H₂]⁺
91~30[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 162 confirms the molecular weight of this compound (C₁₀H₁₀O₂).

  • The base peak at m/z 117 corresponds to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a stable indanyl cation. This is a very common fragmentation pathway for such acids.

  • The peak at m/z 115 likely arises from the subsequent loss of a hydrogen molecule (H₂) from the indanyl cation.

  • The presence of a peak at m/z 91 is characteristic of a benzylic fragmentation leading to the formation of the tropylium ion, a common fragment in molecules containing a benzyl group.

M [M]⁺ m/z = 162 M_COOH [M - COOH]⁺ m/z = 117 M->M_COOH - COOH M_COOH_H2 [M - COOH - H₂]⁺ m/z = 115 M_COOH->M_COOH_H2 - H₂ Tropylium [C₇H₇]⁺ m/z = 91 M_COOH->Tropylium - C₂H₂

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating characterization of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum unequivocally identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a detailed and unambiguous structural elucidation of the molecule, which is essential for its use in research and development.

References

The Indane Carboxylic Acids: A Journey from Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a privileged scaffold in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for the design of biologically active molecules.[1] Among the numerous derivatives of indane, the indane carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of compounds with a wide range of therapeutic applications, from anti-inflammatory agents to diuretics with unique pharmacological profiles.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of indane carboxylic acids, their synthesis, and their evolution as therapeutic agents. We will explore the key scientific milestones, from early synthetic efforts to the development of sophisticated drugs that exploit the subtleties of stereochemistry to achieve their desired effects.

The Dawn of Indane Carboxylic Acid Chemistry: Early Synthesis and Exploration

The history of indane carboxylic acids is intrinsically linked to the broader development of synthetic organic chemistry. Early explorations into the synthesis of the indane nucleus paved the way for the later creation of its carboxylic acid derivatives. One of the foundational methods for creating the indanone precursor to some indane carboxylic acids was described as early as 1939 by Price and Lewis, who demonstrated the cyclization of hydrocinnamic acid to 1-indanone.[4]

A significant step forward in the direct synthesis of indane carboxylic acids was reported in 1953 by W. H. Linnell, D. W. Mathieson, and D. T. Modi.[1] Their work provided a foundational methodology for accessing indane-1-carboxylic acids, opening the door for more extensive investigation into this class of compounds.

A notable synthetic transformation that produces an indane carboxylic acid derivative is the Hooker oxidation , first described in 1936. This reaction involves the oxidation of certain naphthoquinones, such as lapachol, with potassium permanganate, resulting in the shortening of an alkyl side chain by one carbon atom and the formation of an indane carboxylic acid intermediate.[5][6] Mechanistic studies have revealed a complex process involving ring cleavage, decarboxylation, and subsequent ring closure.[7][8][9] More recent investigations have elucidated the role of a benzilic acid rearrangement of a labile o-diquinone intermediate in the formation of the key indane carboxylic acid derivative.[5][8]

The Rise of Indane Carboxylic Acids as Anti-Inflammatory Agents

The 1970s marked a turning point for indane carboxylic acids with the discovery of their potent anti-inflammatory properties. A seminal paper published in 1972 by P. F. Juby and colleagues detailed the synthesis and pharmacological evaluation of a series of indan-1-carboxylic acids as nonsteroidal anti-inflammatory drugs (NSAIDs).[3][10] This research laid the groundwork for further exploration of this chemical class as potential treatments for inflammatory conditions.

One notable example that emerged from this line of research is Clidanac , or 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid. This compound demonstrated good anti-inflammatory and analgesic activities with a favorable gastrointestinal side effect profile in preclinical studies.

A Landmark in Stereopharmacology: The Story of Indacrinone

Perhaps the most compelling chapter in the history of indane carboxylic acids is the discovery and development of Indacrinone (MK-196) by scientists at Merck.[11][12] Initially investigated in the late 1970s and early 1980s, Indacrinone is a loop diuretic, a class of drugs that increase urine output by acting on the kidneys.[11][13] What makes Indacrinone a landmark in medicinal chemistry is its fascinating stereopharmacology.[14]

Indacrinone possesses a chiral center and therefore exists as a pair of enantiomers, (R)- and (S)-indacrinone.[15] When initially synthesized and studied as a racemic mixture (a 1:1 mixture of both enantiomers), it was found to be a potent diuretic.[14] However, further investigation revealed that the two enantiomers had distinct and, remarkably, complementary pharmacological activities.

  • The (R)-enantiomer was found to be the primary contributor to the diuretic effect.[15]

  • The (S)-enantiomer , on the other hand, possessed uricosuric properties, meaning it promotes the excretion of uric acid.[15]

This discovery was of significant clinical interest because many diuretics have the undesirable side effect of causing hyperuricemia (elevated uric acid levels in the blood), which can lead to gout.[16] The unique properties of Indacrinone's enantiomers offered a novel solution to this problem. By carefully adjusting the ratio of the (R)- and (S)-enantiomers, it was possible to create a diuretic with a built-in mechanism to counteract the rise in uric acid.[17]

Clinical studies in the 1980s explored various ratios of the enantiomers to optimize the therapeutic effect.[17] This pioneering work with Indacrinone highlighted the critical importance of stereochemistry in drug design and development, paving the way for the modern era of single-enantiomer drugs.[18][19][20][21][22] While Indacrinone itself did not ultimately become a blockbuster drug, its story remains a cornerstone in the education of medicinal chemists and pharmacologists.

Experimental Protocols

This is a conceptualized protocol based on the 1953 publication. Specific reagents and conditions would need to be optimized based on the original literature.

  • Starting Material: A suitably substituted phenylsuccinic acid.

  • Cyclization: The phenylsuccinic acid is treated with a strong acid catalyst, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts acylation. This reaction closes the five-membered ring to form the corresponding 3-oxo-indan-1-carboxylic acid.

  • Reduction: The ketone at the 3-position is then reduced to a methylene group. This can be achieved through various methods, such as a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base).

  • Purification: The final indan-1-carboxylic acid is purified by recrystallization or chromatography.

This is a conceptualized protocol based on the principles of the Hooker oxidation. Specific reaction conditions can be found in the cited literature.

  • Reaction Setup: Lapachol is dissolved in an appropriate solvent, and an aqueous solution of potassium permanganate is added. The reaction is typically carried out under basic conditions.

  • Oxidation: The permanganate oxidizes the naphthoquinone, leading to the cleavage of the side chain.

  • Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the indane carboxylic acid derivative.

  • Purification: The product is purified by recrystallization from a suitable solvent.

Modern Perspectives and Future Directions

The legacy of the early discoveries in indane carboxylic acid chemistry continues to influence modern drug development. The indane scaffold is still considered a valuable building block in the design of new therapeutic agents.[2] Current research explores indane derivatives for a variety of applications, including as anticancer agents, neuroprotective agents, and antivirals.

The story of Indacrinone, in particular, serves as a powerful reminder of the complexities of pharmacology and the potential for innovative solutions to long-standing therapeutic challenges. The principle of using a "distomer" (the less active or differently active enantiomer) to counteract the side effects of a "eutomer" (the more active enantiomer) is a sophisticated concept that continues to inspire drug designers.

Conclusion

The journey of indane carboxylic acids from their initial synthesis in the mid-20th century to their development as anti-inflammatory drugs and the stereochemically elegant diuretic Indacrinone is a testament to the power of synthetic chemistry and pharmacology. This class of molecules has not only provided valuable therapeutic agents but has also contributed significantly to our fundamental understanding of drug action, particularly the profound impact of stereochemistry. As medicinal chemistry continues to evolve, the lessons learned from the discovery and history of indane carboxylic acids will undoubtedly continue to guide the development of safer and more effective medicines.

Visualizations

General Structure of Indane Carboxylic Acids

G cluster_indane Indane Carboxylic Acid C1 C C2 C C1->C2 COOH COOH C1->COOH or C3 C C2->C3 C2->COOH or C3a C C3->C3a C3->COOH C7a C C3a->C7a C4 C C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C7->C7a C7a->C4

Caption: General chemical structure of indane carboxylic acids.

Conceptual Synthetic Pathway to Indan-1-Carboxylic Acid

G Start Phenylsuccinic Acid Step1 Intramolecular Friedel-Crafts Acylation Start->Step1 Intermediate 3-Oxo-indan-1-carboxylic Acid Step1->Intermediate Step2 Reduction of Ketone Intermediate->Step2 End Indan-1-carboxylic Acid Step2->End

Caption: Conceptual synthetic pathway to indan-1-carboxylic acid.

Pharmacological Actions of Indacrinone Enantiomers

G Indacrinone Indacrinone (Racemic Mixture) R_Enantiomer (R)-Indacrinone Indacrinone->R_Enantiomer S_Enantiomer (S)-Indacrinone Indacrinone->S_Enantiomer Diuretic_Effect Diuretic Effect (Increased Urine Output) R_Enantiomer->Diuretic_Effect Uricosuric_Effect Uricosuric Effect (Increased Uric Acid Excretion) S_Enantiomer->Uricosuric_Effect Hyperuricemia Potential Side Effect: Hyperuricemia Diuretic_Effect->Hyperuricemia Counteraction Counteracts Hyperuricemia Uricosuric_Effect->Counteraction Hyperuricemia->Counteraction

Caption: Distinct pharmacological actions of Indacrinone enantiomers.

References

An In-depth Technical Guide to the Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The indane ring system, a benzocyclopentane structure, is a recognized "privileged scaffold" in medicinal chemistry. Its presence in established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Sulindac and Clidanac underscores its therapeutic relevance[1]. This guide delves into the untapped potential of a core indane derivative, 2,3-Dihydro-1H-indene-1-carboxylic acid, as a modulator of key biological targets. While direct research on this specific molecule is nascent, a comprehensive analysis of its close structural analogs provides a compelling rationale for its investigation as a therapeutic agent. This document will synthesize existing data on indane derivatives to illuminate the most promising therapeutic avenues for this compound and provide detailed, actionable protocols for researchers and drug development professionals to validate these hypotheses.

The Indane Scaffold: A Foundation for Diverse Biological Activity

The indane core, characterized by its rigid, bicyclic structure, offers a unique three-dimensional arrangement for interacting with biological macromolecules. The carboxylic acid moiety at the 1-position of this compound provides a critical anchor point for interactions with the active sites of various enzymes and receptors, a feature common to many successful pharmaceuticals. Our exploration of the therapeutic landscape for this molecule will focus on targets where the indane scaffold has already shown promise.

Potential Therapeutic Target Class I: Nuclear Receptors - Retinoic Acid Receptor Alpha (RARα)

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a pivotal role in cell differentiation, proliferation, and apoptosis[2]. Agonists of the RARα isoform, in particular, have therapeutic applications in oncology, notably in the treatment of acute promyelocytic leukemia[2].

Evidence for RARα Agonism

A recent study designing and synthesizing a series of novel indene-derived compounds has established the indene skeleton as a promising scaffold for developing RARα agonists[2]. While this compound itself was not the most potent compound in the series, a derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), demonstrated significant potential to induce the differentiation of NB4 cells, a human acute promyelocytic leukemia cell line[2][3]. This finding strongly suggests that the indane core of this compound can be oriented within the RARα ligand-binding pocket to elicit an agonist response.

Proposed Mechanism of Action and Signaling Pathway

As an RARα agonist, this compound would bind to the ligand-binding domain of RARα, which exists as a heterodimer with the Retinoid X Receptor (RXR). This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators. The activated RARα/RXR heterodimer then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade ultimately results in the expression of proteins that drive cellular differentiation and inhibit proliferation.

RAR_Signaling_Pathway cluster_receptor Inactive Receptor Complex cluster_active_complex Active Transcription Complex This compound This compound RARa RARα This compound->RARa binds CoRepressor Corepressor RARa->CoRepressor bound RARa->CoRepressor dissociates CoActivator Coactivator RARa->CoActivator recruits RARE RARE (DNA) RARa->RARE binds RXR RXR RXR->RARa RXR->RARE CoActivator->RARE TargetGene Target Gene Transcription RARE->TargetGene CellDifferentiation Cellular Differentiation TargetGene->CellDifferentiation

RARα Agonist Signaling Pathway
Experimental Protocol for Validation of RARα Agonism

Objective: To determine the ability of this compound to act as an agonist for the Retinoic Acid Receptor Alpha (RARα).

Methodology: Luciferase Reporter Gene Assay

  • Cell Culture: Maintain a human cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transient Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human RARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Retinoic Acid Response Elements (RAREs).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include a positive control (e.g., all-trans retinoic acid, ATRA) and a vehicle control (e.g., DMSO).

  • Luciferase Assay: After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Potential Therapeutic Target Class II: Tyrosine Kinases - Fibroblast Growth Factor Receptor 1 (FGFR1)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for processes such as angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for anticancer drug development[4][5].

Rationale for FGFR1 Inhibition

Research into indene derivatives has revealed their potential as FGFR1 inhibitors. A study focused on the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives identified several compounds with inhibitory activity against FGFR1 in the low micromolar range[6][7][8]. This suggests that the indene scaffold can be accommodated within the ATP-binding site of the FGFR1 kinase domain, disrupting its function.

CompoundTargetIC50 (µM)Source
Derivative 7bFGFR13.1[6][8]
Derivative 9aFGFR15.7[6][8]
Derivative 9bFGFR13.3[6][8]
Derivative 9cFGFR14.1[6][8]
Table 1: In vitro inhibitory activity of selected indene derivatives against FGFR1.
Proposed Mechanism of Action and Signaling Pathway

This compound, as a potential FGFR1 inhibitor, would likely compete with ATP for binding to the kinase domain of the receptor. This would prevent the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

FGFR1_Inhibition_Workflow cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 binds KinaseDomain Kinase Domain FGFR1->KinaseDomain ATP ATP ATP->KinaseDomain binds Compound 2,3-Dihydro-1H- indene-1-carboxylic acid Compound->KinaseDomain inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) KinaseDomain->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

FGFR1 Inhibition Workflow
Experimental Protocol for Validation of FGFR1 Inhibition

Objective: To assess the in vitro inhibitory activity of this compound against FGFR1 kinase.

Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

  • Reagents: Recombinant human FGFR1 kinase, a suitable substrate peptide, ATP, and a kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the FGFR1 enzyme to the reaction buffer.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 10 nM to 100 µM) to the wells. Include a known FGFR1 inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Therapeutic Target Class III: Enzymes in Inflammatory Pathways - Cyclooxygenases (COX) and Phosphodiesterase 4 (PDE4)

The anti-inflammatory properties of several indane derivatives suggest that this compound may also target key enzymes in inflammatory cascades.

Cyclooxygenase (COX) Inhibition

The structural similarity of indane derivatives to known NSAIDs points towards the potential for COX inhibition. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[9][10]. Inhibition of COX-2 is a major mechanism of action for many anti-inflammatory drugs[11]. The carboxylic acid group of this compound could potentially interact with key residues in the active site of COX enzymes, such as Arg-120, Tyr-385, and Ser-530, similar to other acidic NSAIDs[12].

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties[1][13][14]. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines[13]. While direct evidence is lacking for the parent compound, a derivative, (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, serves as a precursor to spiro oxazolidinediones that selectively inhibit PDE4. This suggests that the indane scaffold may be a suitable starting point for the design of novel PDE4 inhibitors.

Experimental Workflow for Assessing Anti-inflammatory Activity

AntiInflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay PDE4_Assay PDE4 Inhibition Assay Compound->PDE4_Assay LPS_Stimulation LPS-stimulated Macrophages Compound->LPS_Stimulation Cytokine_Measurement Cytokine Measurement (e.g., TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement

Workflow for Anti-inflammatory Evaluation

Potential Therapeutic Target Class IV: Microbial Targets

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Several studies have highlighted the potential of indene derivatives as a source of new antimicrobial compounds.

Evidence for Antimicrobial Activity

Derivatives of the indene scaffold have demonstrated significant antimicrobial activity. For instance, an ethyl octahydrospiro[indene-2,3'-pyrrolizidine] derivative was found to have potent activity against Escherichia coli and Staphylococcus aureus[15]. Additionally, a series of 3-alkylidene-2-indolone derivatives exhibited strong antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria[16]. These findings suggest that this compound should be screened for its own antimicrobial properties.

Experimental Protocol for Antimicrobial Screening

Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Grow the microorganisms to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.

Summary and Future Directions

This compound represents a molecule of significant, yet largely unexplored, therapeutic potential. Based on the robust evidence from its derivatives, the most promising avenues for investigation are its activities as an RARα agonist and an FGFR1 inhibitor . The well-established anti-inflammatory properties of the broader indane class also provide a strong rationale for investigating its effects on COX and PDE4 . Furthermore, the emerging data on the antimicrobial effects of indene derivatives warrant a thorough screening of this compound against a panel of pathogenic microbes.

The experimental protocols provided in this guide offer a clear and actionable framework for elucidating the therapeutic targets of this intriguing compound. A systematic evaluation of its activity against these targets will be a critical step in unlocking its potential for the development of new medicines.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-indene (indane) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1] 2,3-Dihydro-1H-indene-1-carboxylic acid, as a fundamental representation of this class, holds significant potential for therapeutic development. However, a precise and universally accepted mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers, outlining key hypotheses for its mechanism of action and detailing the experimental protocols required to rigorously test these hypotheses. Our approach is grounded in scientific integrity, providing not just procedural steps, but the strategic rationale behind them.

Hypothesis 1: Direct Inhibition of Cyclooxygenase (COX) Enzymes

The most prominent hypothesis for the anti-inflammatory effects of indane derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing primarily as COX-1 and COX-2 isoforms, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[4] Prostaglandins are key mediators of pain, fever, and inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[3][5] Given the structural similarities of this compound to some existing NSAIDs, direct COX inhibition is a primary avenue of investigation.

Experimental Validation: In Vitro COX Inhibition Assay

To determine the inhibitory activity of this compound against COX-1 and COX-2, a direct enzymatic assay is the gold standard. This allows for the calculation of IC50 values, a quantitative measure of inhibitory potency.

Protocol: Fluorometric COX Inhibition Assay [6]

This protocol is adapted from commercially available kits and established methodologies.

1. Reagent Preparation:

  • COX Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
  • Hemin Cofactor Solution: Prepare a stock solution in DMSO and dilute to a working concentration of 100 µM in COX Assay Buffer.
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.
  • COX-1 and COX-2 Enzymes (Ovine or Human Recombinant): Reconstitute according to the manufacturer's instructions and keep on ice.
  • Arachidonic Acid Substrate: Prepare a working solution in COX Assay Buffer.
  • Fluorometric Probe (e.g., ADHP): Prepare according to the kit manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • Add 80 µL of the Reaction Mix (COX Assay Buffer, Heme, and Fluorometric Probe) to each well.
  • Add 10 µL of the diluted test compound to the sample wells. For the enzyme control well, add 10 µL of DMSO. For the inhibitor control well, add a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[6]
  • Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells except the blank.
  • Incubate the plate for 10 minutes at 37°C.
  • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
  • Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 37°C for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Expected Data Output from COX Inhibition Assay

Compound Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0.1
1
10
50
100
IC50 (µM)

Diagram 1: COX Signaling Pathway and Point of Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins1 Prostaglandins (Homeostatic functions) PGH2_1->Prostaglandins1 Prostaglandins2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins2 Inhibitor 2,3-Dihydro-1H-indene- 1-carboxylic acid Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by the test compound.

Hypothesis 2: Modulation of Inflammatory Cytokine Production

Beyond direct enzyme inhibition, this compound may exert its anti-inflammatory effects by modulating the production and release of inflammatory cytokines. This represents a downstream effect that could be independent of or complementary to COX inhibition. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).

Experimental Validation: Cell-Based Inflammation Assay

A cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory potential of the compound. Human monocytic cell lines like THP-1, once differentiated into macrophages, are an excellent model for this purpose.[7]

Protocol: LPS-Stimulated Cytokine Release in Differentiated THP-1 Cells [7][8]

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
  • Differentiate the monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
  • Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL).
  • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
  • Incubate for 24 hours.

3. Cytokine Quantification:

  • Collect the cell culture supernatants.
  • Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
  • Determine the IC50 value for the inhibition of each cytokine.

Table 2: Expected Data from Cytokine Release Assay

Compound Conc. (µM)% TNF-α Inhibition% IL-6 Inhibition% IL-8 Inhibition
0.1
1
10
50
100
IC50 (µM)

Diagram 2: Workflow for Cell-Based Inflammation Assay

Cell_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis THP1 THP-1 Monocytes PMA PMA Treatment (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Pretreat Pre-treatment with Test Compound Macrophages->Pretreat LPS LPS Stimulation (24h) Pretreat->LPS Supernatant Collect Supernatant LPS->Supernatant ELISA ELISA for TNF-α, IL-6, IL-8 Supernatant->ELISA Data IC50 Determination ELISA->Data

Caption: Experimental workflow for assessing cytokine inhibition.

Hypothesis 3: Inhibition of Phosphodiesterase (PDE) Enzymes

Some indane derivatives serve as precursors for phosphodiesterase 4 (PDE4) inhibitors.[9] PDEs are a family of enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[10] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has broad anti-inflammatory effects.[11] Therefore, it is plausible that this compound itself could possess PDE inhibitory activity.

Experimental Validation: PDE Inhibition Assay

A direct enzymatic assay using purified PDE isoforms is necessary to test this hypothesis.

Protocol: Fluorometric PDE Inhibition Assay

This protocol is based on commercially available kits that measure the production of 5'-AMP.

1. Reagent Preparation:

  • PDE Assay Buffer.
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.
  • PDE Enzymes (e.g., PDE4): Reconstitute and dilute according to the manufacturer's instructions.
  • cAMP Substrate.
  • Detection Reagents (e.g., 5'-Nucleotidase and a fluorescent probe).

2. Assay Procedure (96-well plate format):

  • Add the test compound or vehicle (DMSO) to the wells.
  • Add the PDE enzyme to the wells and incubate for 10 minutes.
  • Initiate the reaction by adding the cAMP substrate.
  • Incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Stop the reaction and add the detection reagents.
  • Incubate to allow for the conversion of 5'-AMP to a fluorescent signal.
  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Hypothesis 4: Unbiased Target Identification

While the above hypotheses are based on the known activities of related compounds, it is crucial to consider that this compound may act on novel or unexpected targets. An unbiased approach to target identification is therefore highly valuable.

Experimental Approach: Affinity-Based Target Pull-Down

This method involves immobilizing the test compound on a solid support to "pull down" its binding partners from a cell lysate.[9][12]

Protocol: On-Bead Affinity Matrix Pull-Down [9][12]

1. Synthesis of Affinity Probe:

  • Covalently attach this compound to a solid support (e.g., agarose beads) via a linker. The attachment point should be at a position determined not to be critical for its biological activity.

2. Cell Lysis and Incubation:

  • Prepare a protein lysate from a relevant cell line (e.g., differentiated THP-1 cells).
  • Incubate the cell lysate with the affinity matrix (beads with the immobilized compound) to allow for protein binding.
  • Include a control with beads that have not been conjugated to the compound.

3. Elution and Protein Identification:

  • Wash the beads to remove non-specifically bound proteins.
  • Elute the specifically bound proteins from the affinity matrix.
  • Separate the eluted proteins by SDS-PAGE.
  • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Diagram 3: Workflow for Affinity-Based Target Identification

Target_ID_Workflow cluster_0 Probe Preparation cluster_1 Binding & Elution cluster_2 Identification Compound Test Compound Linker Covalent Linkage Compound->Linker Beads Agarose Beads Beads->Linker Incubate Incubation Linker->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Incubate->Wash Elute Elution Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MS Mass Spectrometry SDSPAGE->MS Target Potential Target(s) MS->Target

Caption: Unbiased target identification workflow.

Conclusion

This guide outlines a systematic and multi-faceted approach to elucidating the mechanism of action of this compound. By starting with the most plausible hypotheses—COX and PDE inhibition—and progressing to broader cellular effects and unbiased target discovery, researchers can build a comprehensive understanding of this compound's pharmacological profile. The detailed protocols provided herein serve as a robust starting point for these investigations, emphasizing the importance of rigorous, evidence-based science in the journey of drug discovery and development.

References

In Silico Modeling of 2,3-Dihydro-1H-indene-1-carboxylic acid: A Workflow for Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive, workflow-driven approach to the in silico investigation of 2,3-Dihydro-1H-indene-1-carboxylic acid, a chiral indanone derivative with potential therapeutic applications.[1][2] Aimed at researchers in drug discovery and computational chemistry, this document moves beyond a simple recitation of methods. Instead, it details the scientific rationale behind each stage of the computational pipeline, from initial target selection and system preparation to advanced molecular dynamics simulations. We will explore the synergistic use of pharmacophore modeling, molecular docking, and dynamic simulations to build a robust, evidence-based hypothesis of the molecule's mechanism of action at an atomic level. Every protocol is designed to be self-validating, ensuring that the generated data is both reliable and interpretable.

Introduction: The Case for a Computational Approach

This compound is a bicyclic organic molecule (Molecular Formula: C₁₀H₁₀O₂) belonging to the indane family.[3][4] Its structure, featuring a carboxylic acid group on a chiral center, makes it an intriguing candidate for interacting with biological macromolecules.[1] Preliminary research suggests potential anti-inflammatory properties, possibly through the inhibition of enzymes like cyclooxygenase (COX).[1]

Modern drug discovery has pivoted towards computational methods to de-risk and accelerate development timelines.[5][6] In silico techniques allow us to predict and analyze molecular interactions with a level of detail that is often difficult to achieve through experimental methods alone.[7][8] By simulating the "handshake" between a small molecule (ligand) and its protein target, we can generate testable hypotheses about binding affinity, mechanism of action, and specificity, thereby prioritizing the most promising candidates for laboratory synthesis and testing.[5][9]

This guide will use a hypothetical, yet scientifically plausible, scenario where we investigate the interaction of this compound with a human COX enzyme, a well-established target in inflammation research.

Foundational Stage: Target Selection and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data and its meticulous preparation. This stage is not a mere formality but a critical step that dictates the validity of all subsequent calculations.

Target Identification and Retrieval

The first step is to select a relevant three-dimensional protein structure. The Worldwide Protein Data Bank (wwPDB) is the definitive, open-access repository for 3D structures of biological macromolecules.[10][11][12][13]

Experimental Protocol: Target Structure Retrieval

  • Navigate to a PDB portal , such as RCSB PDB.[14]

  • Search for a suitable target. For our case study, a search for "Cyclooxygenase-2" or "PTGS2" complexed with a known inhibitor provides high-quality starting structures. For this guide, we will hypothetically select PDB ID: 5IKR.

  • Analyze the Structure. Before downloading, assess the quality of the entry. Check the resolution (lower is better), R-value, and completeness. Ensure the structure contains the biological assembly relevant to your study.

  • Download the structure in PDB format. This file contains the atomic coordinates of the protein.

System Component Preparation

Raw PDB files are not immediately ready for simulation. They are a snapshot and often contain non-essential molecules (e.g., crystallization agents, excess water) and lack information required by simulation software (e.g., hydrogen atoms, atomic charges).

Workflow: System Preparation

cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure (e.g., 5IKR) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Partial Charges (e.g., Kollman) Hydrogens->Charges PDBQT_P Save as Receptor File (protein.pdbqt) Charges->PDBQT_P PubChem Obtain Ligand Structure (e.g., from PubChem) Geom Generate 3D Conformation & Energy Minimize PubChem->Geom LigCharges Assign Partial Charges (e.g., Gasteiger) Geom->LigCharges PDBQT_L Save as Ligand File (ligand.pdbqt) LigCharges->PDBQT_L

Caption: Workflow for preparing protein and ligand structures for docking.

Experimental Protocol: Protein and Ligand Preparation (using AutoDock Tools) [15][16]

  • Load Protein PDB: Open the downloaded PDB file in AutoDockTools (ADT).

  • Clean the Protein:

    • Remove all water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands or ions not essential for the binding interaction you are studying.

  • Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).

  • Compute Charges: Assign partial atomic charges. Kollman charges are a standard choice for proteins (Edit > Charges > Add Kollman Charges).

  • Set Atom Types: Assign AutoDock 4 atom types.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the coordinate information plus charge and atom type data required by AutoDock Vina.

  • Prepare the Ligand:

    • Obtain the 3D structure of this compound, for instance, from the PubChem database.[2]

    • Load the ligand into ADT.

    • The software will automatically detect the root and set up rotatable bonds.

    • Assign Gasteiger charges, which are standard for small molecules.

    • Save the prepared ligand as a .pdbqt file.

Hypothesis Generation: Structure-Based Pharmacophore Modeling

Before attempting to dock our specific molecule, we can analyze the protein's binding site to create an abstract model of the essential features required for binding. This is a pharmacophore: an ensemble of steric and electronic features necessary to ensure optimal molecular interactions.[17][18]

A structure-based pharmacophore model serves as a 3D query to rapidly screen large databases for molecules possessing the right combination of features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[17][19]

Workflow: Structure-Based Pharmacophore Generation

PrepProtein Prepared Protein Structure DefineSite Define Binding Site (Based on co-crystallized ligand or literature) PrepProtein->DefineSite GenFeatures Identify Interaction Features (H-bond donors/acceptors, hydrophobic, etc.) DefineSite->GenFeatures CreateModel Generate Pharmacophore Model (3D arrangement of features) GenFeatures->CreateModel Validate Model Validation (Ensure model can identify known actives) CreateModel->Validate V_Screen Virtual Screening Validate->V_Screen

Caption: Process of creating and using a structure-based pharmacophore model.

Experimental Protocol: Pharmacophore Model Generation (Conceptual)

  • Input: Use the prepared protein structure from Section 2.2.

  • Binding Site Definition: Define the active site. This is typically done based on the location of a co-crystallized ligand in the experimental structure or from published literature identifying key active site residues.

  • Feature Identification: Using software like LigandScout, MOE, or Schrödinger's Phase, automatically identify potential interaction points within the binding pocket.[19][20] The software maps features such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (H) regions

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable centers

  • Model Generation & Validation: A 3D model consisting of these features and their spatial constraints is generated. This model is then validated to ensure it can distinguish known active molecules from inactive ones before being used for large-scale virtual screening.[17]

Predicting Interactions: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of one molecule when bound to another.[5] It is a computationally inexpensive method to estimate the binding pose and affinity (scoring) of a ligand within a protein's active site. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking engine.[21][22]

Workflow: Molecular Docking with AutoDock Vina

Receptor Prepared Receptor (protein.pdbqt) GridBox Define Search Space (Grid Box Configuration) Receptor->GridBox Ligand Prepared Ligand (ligand.pdbqt) Config Create Configuration File (conf.txt) Ligand->Config GridBox->Config Vina Run AutoDock Vina Config->Vina Results Analyze Results (Binding Affinities & Poses) Vina->Results

Caption: A streamlined workflow for performing molecular docking using AutoDock Vina.

Experimental Protocol: Site-Specific Docking [15][23][24]

  • Define the Search Space: The most critical step is defining the "grid box"—a 3D cube within which Vina will search for optimal binding poses. For site-specific docking, this box should encompass the entire active site. Its coordinates (center x, y, z) and dimensions (size x, y, z in Angstroms) are determined using ADT, typically centered on the position of a known bound ligand.

  • Create the Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search parameters.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --out results.pdbqt --log results.log

  • Analyze Results: The output file (results.pdbqt) contains the predicted binding poses (up to num_modes), ranked by their binding affinity scores in kcal/mol. The log file contains the scores for each mode. Lower (more negative) energy values indicate stronger predicted binding.

Data Presentation: Hypothetical Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hypothetical)
1-8.50.000TYR355, ARG120, SER530
2-8.21.251TYR355, ARG120, GLU524
3-7.92.034TYR385, ARG120, SER530

Assessing Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a likely binding pose, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, providing deep insights into the stability of the protein-ligand complex. [25][26]GROMACS is a powerful, open-source engine for performing such simulations. [27][28][29] Workflow: Protein-Ligand Complex MD Simulation

Complex Generate Complex (Best Docked Pose + Protein) Topology Generate System Topology (Protein & Ligand Force Fields) Complex->Topology Box Define Simulation Box & Solvate with Water Topology->Box Ions Add Ions (Neutralize System) Box->Ions EM Energy Minimization Ions->EM Equil Equilibration (NVT & NPT Ensembles) EM->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: The major stages of a GROMACS workflow for simulating a protein-ligand complex.

Experimental Protocol: GROMACS Simulation [30][31]

  • System Topology: This is the most complex step.

    • Protein: Generate a topology for the protein using a standard force field like CHARMM36. The pdb2gmx tool in GROMACS handles this.

    • Ligand: Small molecule force field parameters are not standard. A server like CGenFF or SwissParam is used to generate the topology and parameter files for this compound. [25][30] * Combine: Merge the protein and ligand topologies into a unified system description.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) around the complex.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and mimic a physiological salt concentration.

  • Energy Minimization (EM): Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.

  • Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble: Equilibrate for ~100-200 ps while keeping the Number of particles, Volume, and Temperature constant. This allows the solvent to settle around the protein, which is often position-restrained. [30] * NPT Ensemble: Equilibrate for ~200-500 ps while keeping the Number of particles, Pressure, and Temperature constant. This adjusts the system density to the correct level.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) with all restraints removed. The atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Analysis: Analyze the trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the starting structure. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and protein over the course of the simulation.

Data Presentation: MD Simulation Parameters

ParameterValueRationale
Force FieldCHARMM36A modern and widely validated force field for proteins and lipids.
Water ModelTIP3PA computationally efficient and standard water model.
Ensemble (Production)NPTSimulates constant pressure and temperature, mimicking physiological conditions.
Temperature300 KApproximate human body temperature.
Pressure1 barStandard atmospheric pressure.
Simulation Time100 nsA reasonable duration to observe complex stability and local conformational changes.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the interactions of this compound. By progressing logically from system preparation to docking and then to molecular dynamics, we build a layered, evidence-based model of molecular interaction. The static predictions from docking are validated and enriched by the dynamic insights from MD simulations, providing a comprehensive picture of binding stability and the key intermolecular forces at play. The results from such a study provide a strong foundation for subsequent experimental validation, guiding medicinal chemistry efforts to optimize ligand potency and selectivity.

References

literature review of 2,3-Dihydro-1H-indene-1-carboxylic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Introduction

This compound, commonly known as indan-1-carboxylic acid, is a bicyclic organic compound featuring a benzene ring fused to a cyclopentane ring, with a carboxylic acid group attached at the 1-position.[1] This rigid scaffold has emerged as a significant "privileged structure" in medicinal chemistry and drug discovery. The indan ring system is a core component in numerous pharmacologically active agents, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac and Clidanac.[2] The unique conformational constraints of the indane structure provide a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets. Research into its derivatives has revealed a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological applications of this compound and its derivatives, aimed at researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are essential for its identification and characterization. The molecule is a chiral compound, existing as (R)- and (S)-enantiomers, with the racemic mixture being the most common form unless a stereospecific synthesis is employed.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1][5]
Molecular Weight 162.19 g/mol [1][5]
IUPAC Name This compound[1]
CAS Number 14381-42-1[1]
Physical Form Solid

Spectroscopic Data: Spectroscopic analysis is critical for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons, the benzylic proton at the C1 position, and the aliphatic protons of the five-membered ring.[1][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carboxylic acid carbon (around 168 ppm), aromatic carbons, and the sp³ hybridized carbons of the cyclopentane ring.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the carboxylic acid group is observed around 1722 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z 162.[1]

Synthesis of this compound

The synthesis of the indane core is a well-established area of organic chemistry, with several strategies available. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

A primary route to indanones, which are precursors to indan-1-carboxylic acid, involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives.[8] Another common approach is the catalytic hydrogenation of the corresponding indene, such as inden-1-carboxylic acid, which effectively reduces the double bond of the five-membered ring.[9][10]

G cluster_0 Route A: Cyclization cluster_1 Route B: Hydrogenation A1 3-Phenylpropionic Acid A2 1-Indanone A1->A2  Intramolecular  Friedel-Crafts  Acylation B2 2,3-Dihydro-1H-indene- 1-carboxylic Acid A2->B2  Further  Modification/  Reduction B1 Inden-1-carboxylic Acid B1->B2  Catalytic  Hydrogenation  (e.g., H₂, Pd/C)

Caption: Common synthetic pathways to the indan-1-carboxylic acid scaffold.

Enantioselective Synthesis

Given that biological activity is often stereospecific, the enantioselective synthesis of indane derivatives is of paramount importance. Chiral catalysts, such as those based on rhodium or nickel, can be employed to achieve high enantioselectivity.[11] For instance, nickel-catalyzed cascade reactions have been developed for the stereoselective conversion of alkynes to α-chiral carboxylic acids.[11] Asymmetric Brønsted acid catalysis has also been successfully used to synthesize chiral 1-aminoindene derivatives, which can be further converted to the corresponding carboxylic acids.[12]

Experimental Protocol: Hydrolysis of an Indane Ester

This protocol describes a general method for obtaining the carboxylic acid from its corresponding ester, a common final step in many synthetic sequences.[13]

  • Dissolution: Dissolve the indane-1-carboxylate ester (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Saponification: Add an excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or under reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction (1): Wash the aqueous phase with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous phase in an ice bath and carefully acidify to pH 1-2 using a strong acid (e.g., concentrated HCl or H₂SO₄). A precipitate of the carboxylic acid should form.

  • Extraction (2): Extract the acidified aqueous phase with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude this compound.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Biological Activities and Pharmacological Significance

The indane carboxylic acid scaffold is a cornerstone in the development of therapeutic agents, primarily due to its success in the field of anti-inflammatory drugs.[2]

Anti-inflammatory and Analgesic Activity

Numerous studies have synthesized and evaluated indan acid derivatives for their potential as analgesic and anti-inflammatory agents.[2] For example, 6-chloro-5-cyclohexyl-1-indancarboxylic acid (Clidanac) was identified as having a high level of analgesic, anti-inflammatory, and antipyretic activities.[2] The mechanism of action for many of these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Structure-Activity Relationships (SAR)

The pharmacological activity of indan carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Substitution on the Aromatic Ring: The introduction of halogen or methoxy groups has been explored to enhance potency.[2] For instance, methoxy-substituted derivatives have shown significant pharmacological activities and binding affinity at melatonin receptors.[2]

  • Substitution on the Aliphatic Ring: The introduction of lipophilic groups at the 2- or 3-position has been shown to afford highly selective melatonergic ligands.[14]

  • Modification of the Carboxylic Acid: The carboxylic acid group is often crucial for activity, acting as a key pharmacophore that interacts with target proteins.[15] However, this moiety can also lead to poor pharmacokinetic properties.[16][17] To overcome this, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties—to replace the carboxylic acid while retaining or improving biological activity.[16][17]

G cluster_0 Modifications cluster_1 Resulting Effects main Indane Carboxylic Acid Scaffold pos1 Aromatic Ring (C4-C7) main->pos1 pos2 Aliphatic Ring (C2, C3) main->pos2 pos3 Carboxylic Acid (C1) main->pos3 eff1 Modulated Anti- inflammatory Potency pos1->eff1 Halogen/Methoxy Substitution eff2 Altered Receptor Selectivity (e.g., MT₂) pos2->eff2 Lipophilic Group Introduction eff3 Improved Pharmacokinetics (ADME Properties) pos3->eff3 Bioisosteric Replacement

Caption: Structure-Activity Relationship (SAR) map for the indane scaffold.

Other Biological Activities

Beyond inflammation, derivatives of the indane scaffold have demonstrated a broad range of biological effects:

  • Antimicrobial and Fungicidal: Certain indene amino acid derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors (SDHIs), showing potent fungicidal activity.[4]

  • Enzyme Inhibition: Spiro oxazolidinediones derived from (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid show selective inhibitory activity against enzymes like phosphodiesterase 4 (PDE4).[3]

  • Melatonin Receptor Ligands: Chiral 2,3-dihydro-1H-indene derivatives have been designed as novel MT₂-selective agonists for the melatonin receptor.[14]

Applications in Drug Development and Materials Science

The versatility of this compound makes it a valuable building block in both pharmaceutical and materials science research.

Drug Discovery Intermediate

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[3] Its rigid structure allows for the predictable placement of functional groups in three-dimensional space, facilitating rational drug design. The chiral nature of the molecule is particularly valuable, as the (1S) and (1R) enantiomers can exhibit different biological activities and reactivities, making them key building blocks for enantioselective synthesis.[3]

Materials Science

In the field of materials science, this compound and its derivatives are used as building blocks for the synthesis of polymers and other fine chemicals.[3] The rigid indane core can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

Conclusion and Future Outlook

This compound is a molecule of significant scientific interest, underpinned by its prevalence in biologically active compounds. Its rigid, chiral scaffold provides an excellent platform for the design of new therapeutic agents. While its role in anti-inflammatory drugs is well-established, ongoing research continues to uncover new pharmacological applications, from enzyme inhibitors to receptor-selective ligands. Future research will likely focus on developing more efficient and highly stereoselective synthetic methods to access novel derivatives. Furthermore, the exploration of this scaffold in new therapeutic areas, guided by computational modeling and high-throughput screening, promises to yield the next generation of indane-based drugs with improved efficacy and safety profiles.

References

Methodological & Application

synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid from indene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic Acid from Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible two-step synthetic route starting from commercially available indene. The process involves an initial base-mediated carboxylation of indene to form the intermediate, 1H-indene-1-carboxylic acid, followed by a catalytic hydrogenation to yield the saturated target molecule. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety protocols, and detailed methods for the characterization of the final product.

Introduction and Synthetic Strategy

This compound, also known as 1-indan-carboxylic acid, is a key structural motif found in numerous biologically active compounds and is utilized as a precursor in the synthesis of more complex molecules. Its rigid bicyclic structure makes it an attractive scaffold for designing ligands for various biological targets.

The synthesis from indene is predicated on the unique acidity of the C1 protons. The methylene protons of indene are significantly more acidic than typical allylic protons due to the formation of the indenyl anion upon deprotonation. This anion is a highly stabilized, aromatic species (conforming to Hückel's rule with 10 π-electrons), making it an excellent nucleophile.

Our synthetic strategy is a logical two-step process designed for clarity and high yield:

  • Carboxylation: Deprotonation of indene with a strong base to form the nucleophilic indenyl anion, which is subsequently trapped with carbon dioxide (as dry ice) to form 1H-indene-1-carboxylic acid after an acidic workup.

  • Hydrogenation: Selective reduction of the double bond within the five-membered ring of the intermediate via catalytic hydrogenation to yield the final saturated product, this compound.

Synthetic_Workflow Indene Indene Intermediate 1H-Indene-1-carboxylic acid Indene->Intermediate Step 1: Carboxylation (NaH, CO₂, H₃O⁺) Product This compound Intermediate->Product Step 2: Hydrogenation (H₂, Pd/C)

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 1H-Indene-1-carboxylic Acid

Reaction Mechanism

The reaction begins with the deprotonation of indene at the C1 position using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the aromatic indenyl anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated during an acidic workup to yield the carboxylic acid intermediate.

Carboxylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Indene Indene Indenyl_Anion Indenyl Anion (Aromatic) Indene->Indenyl_Anion + NaH - H₂ (gas) Carboxylate Indene-1-carboxylate Salt Indenyl_Anion->Carboxylate + CO₂ CO2 CO₂ (from Dry Ice) Intermediate 1H-Indene-1-carboxylic acid Carboxylate->Intermediate + H₃O⁺ (Workup)

Caption: Mechanism for the carboxylation of indene.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Concentration/PurityAmountHazards
IndeneC₉H₈116.1699%10.0 g (86.1 mmol)Flammable, Irritant[1][2]
Sodium HydrideNaH24.0060% dispersion in oil4.13 g (103.3 mmol)Flammable solid, Water-reactive
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous200 mLHighly Flammable, Peroxide-former
Dry Ice (Solid CO₂)CO₂44.01-~100 gCryogenic Hazard
Diethyl Ether(C₂H₅)₂O74.12Anhydrous250 mLHighly Flammable, Peroxide-former
Hydrochloric AcidHCl36.462 M (aqueous)~150 mLCorrosive[3]
Magnesium SulfateMgSO₄120.37Anhydrous~20 gIrritant
Experimental Protocol
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of nitrogen, add the 60% sodium hydride dispersion (4.13 g) to the flask. Wash the mineral oil from the NaH by adding anhydrous hexane (2 x 30 mL), stirring, allowing the NaH to settle, and removing the hexane via cannula. Carefully add 150 mL of anhydrous THF.

  • Indene Addition: Dissolve indene (10.0 g) in 50 mL of anhydrous THF. Using a syringe, add the indene solution dropwise to the stirred NaH suspension over 30 minutes. The mixture will warm up, and hydrogen gas will evolve.

  • Anion Formation: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete deprotonation. The solution should turn a deep reddish-brown, indicating the formation of the indenyl anion. Cool the mixture to room temperature.

  • Carboxylation: In a separate 1 L beaker, place approximately 100 g of crushed dry ice. Cautiously and slowly pour the indenyl anion solution over the dry ice with gentle swirling. A vigorous reaction will occur as the CO₂ sublimes.

  • Workup: Allow the beaker to stand until the excess dry ice has completely sublimated and the mixture has reached room temperature. Add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted indene and mineral oil.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2 M HCl until the pH is ~1-2. A precipitate of 1H-indene-1-carboxylic acid will form.

  • Extraction & Isolation: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize from a mixture of hexane and ethyl acetate to afford pure 1H-indene-1-carboxylic acid as a solid.

Part II: Synthesis of this compound

Reaction Mechanism

This step involves the heterogeneous catalytic hydrogenation of the alkene functionality in the five-membered ring. The substrate adsorbs onto the surface of the palladium catalyst, followed by the delivery of hydrogen atoms, which add across the double bond in a syn-fashion to yield the saturated product.

Hydrogenation_Diagram Intermediate 1H-Indene-1-carboxylic acid CatalystSurface Pd/C Catalyst Surface + H₂ Intermediate->CatalystSurface Adsorption Product This compound CatalystSurface->Product Hydrogen Addition

Caption: Catalytic hydrogenation workflow.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PurityAmountHazards
1H-Indene-1-carboxylic acidC₁₀H₈O₂160.17>95%5.0 g (31.2 mmol)Irritant
Palladium on CarbonPd/C-10 wt. %250 mgPyrophoric when dry/with H₂
EthanolC₂H₅OH46.07200 Proof100 mLFlammable
Hydrogen GasH₂2.02High Purity1-3 atmExtremely Flammable
Experimental Protocol
  • Setup: To a 250 mL heavy-walled hydrogenation flask, add 1H-indene-1-carboxylic acid (5.0 g) and ethanol (100 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the flask under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and should not be allowed to become dry in the presence of air.

  • Hydrogenation: Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 40 psi (approx. 2.7 atm) with hydrogen.

  • Reaction: Shake or vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by observing the pressure drop on the hydrogen tank gauge. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Catalyst Removal: Vent the hydrogen from the reaction vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out completely as it can ignite. Wash the filter cake with a small amount of ethanol.

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure. The resulting solid is this compound, which is often of sufficient purity for subsequent use. If needed, recrystallization from ethanol/water can be performed.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 59-61 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.35 (m, 4H, Ar-H), 4.05 (t, J=8.0 Hz, 1H, CH-COOH), 3.00 (m, 1H, Ar-CH₂), 2.80 (m, 1H, Ar-CH₂), 2.55 (m, 1H, CH₂), 2.25 (m, 1H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 181.5, 144.2, 141.8, 127.5, 126.8, 125.0, 124.5, 48.5, 31.0, 30.5
IR (KBr, cm⁻¹) 2950-3100 (O-H broad), 1705 (C=O), 1460, 1290, 940
MS (ESI-) m/z 161.1 [M-H]⁻

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4] An emergency eyewash and safety shower must be readily accessible.

  • Indene: Indene is flammable and can cause skin and eye irritation.[1] It is incompatible with strong acids and oxidizing agents and should be stored away from sunlight and air to prevent polymerization.[1]

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.

  • Strong Acids/Bases: Handle strong acids and bases with extreme care as they are corrosive and can cause severe burns.[3][5] Always add acid to water, never the other way around.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric, especially after use and when exposed to air. The catalyst should be kept wet during filtration and disposed of properly.

References

chiral synthesis of (S)-2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Synthesis of (S)-2,3-Dihydro-1H-indene-1-carboxylic Acid

Introduction: The Significance of a Chiral Indane Scaffold

(S)-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral building block of considerable value in medicinal chemistry and drug development. The indane core is recognized as a "privileged structure," frequently appearing in a wide array of biologically active molecules and natural products.[1] The specific (S) stereochemistry at the C1 position is critical, as enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic properties.[2] Consequently, the development of robust, efficient, and scalable methods for producing this molecule in an enantiomerically pure form is a key objective for researchers in pharmaceuticals, agrochemicals, and materials science.[3]

This document provides an in-depth guide to the stereoselective synthesis of (S)-2,3-dihydro-1H-indene-1-carboxylic acid. We will explore two primary, field-proven strategies: modern asymmetric catalysis and classical chiral resolution. Each section will detail the underlying scientific principles, provide step-by-step protocols, and offer expert insights into experimental design and execution.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer from a prochiral precursor or a racemic mixture can be achieved through several distinct strategies. For the target molecule, the most relevant and powerful methods are:

  • Catalytic Asymmetric Hydrogenation: This is a highly atom-economical approach where a prochiral precursor, 1H-indene-1-carboxylic acid, is hydrogenated using a chiral transition-metal catalyst. The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, preferentially forming the desired (S)-enantiomer.[4][5] Catalysts based on iridium, rhodium, and ruthenium with chiral phosphine ligands have proven exceptionally effective for this class of transformation.[4][6]

  • Chiral Resolution via Diastereomeric Salt Formation: This classical technique remains a pragmatic and widely used method, especially when a direct asymmetric route is not established or is difficult to optimize.[7] The process involves reacting the racemic 2,3-dihydro-1H-indene-1-carboxylic acid with a single enantiomer of a chiral base. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.[8]

Below, we provide detailed protocols for both a state-of-the-art asymmetric hydrogenation and a robust chiral resolution method.

Protocol I: Catalytic Asymmetric Hydrogenation

This protocol describes the enantioselective synthesis of the target compound from its unsaturated precursor, 1H-indene-1-carboxylic acid, using an iridium-based catalyst. Iridium complexes with chiral spiro-phosphine-oxazoline (SIPHOX) ligands have shown exceptional activity and enantioselectivity for the hydrogenation of α,β-unsaturated carboxylic acids under mild conditions.[9]

Causality and Mechanistic Insight

The success of this reaction hinges on the coordination of the unsaturated carboxylic acid to the chiral iridium center. The chiral ligand, rigidly held in a specific conformation, blocks one face of the olefin, allowing hydrogen to add preferentially from the less sterically hindered face. The carboxylic acid group itself plays a crucial directing role, coordinating to the metal and positioning the double bond for the stereoselective hydrogenation.[6] The catalytic cycle is believed to involve Ir(III)/Ir(V) intermediates, ensuring high efficiency and turnover numbers.[4]

Asymmetric Hydrogenation Workflow sub 1H-Indene-1- carboxylic Acid product (S)-2,3-Dihydro-1H- indene-1-carboxylic Acid sub->product Hydrogenation Solvent (MeOH) Room Temp cat Chiral Ir-Catalyst (e.g., Ir-SIPHOX) cat->product controls stereochemistry h2 H₂ Gas (1-10 atm) h2->product analysis Purification & Chiral HPLC Analysis product->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol

Materials and Reagents:

  • 1H-Indene-1-carboxylic acid (Substrate)

  • [(COD)IrCl]₂ (Iridium precursor)

  • Chiral Spiro-Phosphino-Oxazoline Ligand (e.g., (Sa,S)-SIPHOX-1d)

  • Methanol (MeOH), HPLC grade, degassed

  • Triethylamine (Et₃N), distilled

  • High-pressure reaction vessel (e.g., Parr autoclave)

  • Hydrogen gas (H₂), high purity

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under a strict inert atmosphere, add [(COD)IrCl]₂ (0.005 mol%) and the chiral SIPHOX ligand (0.011 mol%) to the high-pressure reaction vessel. Add a portion of the degassed methanol and stir for 20-30 minutes to allow for complex formation.

  • Charging the Reactor: Add the 1H-indene-1-carboxylic acid (1.0 eq) and the remaining degassed methanol to the vessel. Add triethylamine (5 mol%) to accelerate the reaction.[9] The use of degassed solvents is critical to prevent oxidation and deactivation of the catalyst.

  • Hydrogenation: Seal the reaction vessel. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the vessel to the desired pressure (e.g., 10 atm H₂).

  • Reaction: Stir the mixture vigorously at room temperature (25-30 °C) for the required time (typically 1-4 hours). Monitor the reaction progress by TLC or a preliminary ¹H NMR of an aliquot, if feasible.

  • Work-up and Purification: Carefully vent the hydrogen gas from the vessel and purge with inert gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization:

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).

    • Measure the specific rotation using a polarimeter and compare it to literature values.

Data Presentation
ParameterTypical ValuePurpose / Insight
Substrate/Catalyst Ratio10,000:1Demonstrates high catalyst efficiency (TON up to 10,000).[9]
H₂ Pressure1-12 atmMild conditions are sufficient, enhancing safety and accessibility.[4]
Temperature25-30 °CReaction proceeds efficiently at ambient temperature.
Typical Yield>95%The reaction is typically high-yielding.
Enantiomeric Excess (ee)>98%The chiral catalyst provides excellent stereochemical control.[9]

Protocol II: Chiral Resolution via Fractional Crystallization

This protocol details a classical but highly effective method for obtaining the (S)-enantiomer from a readily synthesized racemic mixture of this compound. The method relies on the differential solubility of diastereomeric salts.[7]

Principle of Resolution

Enantiomers have identical physical properties and cannot be separated by standard techniques. By reacting the racemic acid (a mixture of R and S) with a single enantiomer of a chiral base (e.g., R-base), two diastereomeric salts are formed: (R-acid•R-base) and (S-acid•R-base). These diastereomers have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent.[8]

Chiral Resolution Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Acid (R)-Acid + (S)-Acid salts Diastereomeric Salts (R-acid•R-base) (S-acid•R-base) racemate->salts base Chiral Base (e.g., (R)-Amine) base->salts crystal Less Soluble Salt Crystallizes Out (e.g., S-acid•R-base) salts->crystal Fractional Crystallization mother_liquor Mother Liquor (Enriched in R-acid•R-base) acidification Acidification (e.g., HCl) crystal->acidification product Pure Enantiomer (S)-Acid acidification->product

Caption: The three-step process of chiral resolution.

Experimental Protocol

Materials and Reagents:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)

  • Ethanol (or Methanol/Acetone mixture), reagent grade

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a flask, dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in a small amount of ethanol.

    • Expert Insight: Using only 0.5 equivalents of the resolving agent is a common practice to ensure that the less soluble diastereomeric salt crystallizes in high purity, leaving the more soluble salt and the unreacted enantiomer of the acid in the solution.

  • Crystallization: Add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to maximize crystallization. The formation of well-defined crystals is favored by slow cooling.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor. The collected solid is the diastereomeric salt, enriched in one diastereomer.

  • Liberation of the Chiral Acid: Suspend the collected crystals in water and add ethyl acetate. While stirring vigorously, add 2M HCl dropwise until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate and converts the resolving amine into its water-soluble hydrochloride salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Recrystallization: The resulting solid is the enantiomerically enriched (S)-2,3-dihydro-1H-indene-1-carboxylic acid. Determine the enantiomeric excess via chiral HPLC. Further purification to >99% ee can often be achieved by recrystallization from a suitable solvent (e.g., toluene/hexanes). The unwanted (R)-enantiomer can be recovered from the mother liquor and racemized for reuse, improving the overall process economy.

Conclusion

The synthesis of enantiopure (S)-2,3-dihydro-1H-indene-1-carboxylic acid is a critical step for its application in modern drug discovery and development. This guide has detailed two robust and complementary strategies. Catalytic asymmetric hydrogenation represents a highly efficient, elegant, and modern approach that delivers the product with excellent yield and enantioselectivity under mild conditions. In parallel, chiral resolution via diastereomeric salt formation provides a reliable and scalable, albeit less atom-economical, alternative that remains a cornerstone of industrial chiral synthesis. The choice of method will depend on factors such as substrate availability, catalyst cost, scalability requirements, and the specific expertise and equipment available in the laboratory.

References

Application Notes and Protocols for the Esterification of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the esterification of 2,3-dihydro-1H-indene-1-carboxylic acid, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols detailed herein are designed to be robust and scalable, offering insights into the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Significance of Esterification

This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The ester moiety can serve as a crucial pharmacophore, influence the pharmacokinetic properties of a drug candidate, or act as a protecting group during a multi-step synthesis. The choice of esterification method is therefore a critical decision, dictated by the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule. This guide will explore three fundamental and widely applicable esterification protocols: Fischer-Speier Esterification, Steglich Esterification, and esterification via an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a fundamentally reversible process, and to achieve high yields, the equilibrium must be shifted towards the product.[3][4] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[1][5]

Causality of Experimental Choices
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will drive the equilibrium towards the formation of the products (the ester and water).[3]

  • Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.[2][5]

  • Work-up: The work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid. A wash with a weak base like sodium bicarbonate neutralizes the acidic components.[5]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in excess alcohol B Add catalytic H₂SO₄ A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and remove excess alcohol D->E F Extract with organic solvent E->F G Wash with NaHCO₃ solution F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Fischer-Speier Esterification Workflow.

Protocol: Synthesis of Methyl 2,3-Dihydro-1H-indene-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound162.1910.01.62 g
Methanol (MeOH)32.04-20 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08catalytic~5 drops
Ethyl Acetate (EtOAc)88.11-50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--2 x 20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~2 g

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.62 g, 10.0 mmol).

  • Add methanol (20 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (~5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dihydro-1H-indene-1-carboxylate.

  • Purify the crude product by silica gel column chromatography if necessary.

Method 2: Steglich Esterification - Mild and Versatile

The Steglich esterification is a powerful method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols, as it proceeds under mild, neutral conditions at room temperature.[7][8]

Causality of Experimental Choices
  • DCC/EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]

  • DMAP: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[7] This catalytic cycle significantly accelerates the reaction and suppresses side reactions.

  • Aprotic Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent unwanted reactions with the activating agents.

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP Ester Ester N_Acylpyridinium->Ester + R'OH ROH Alcohol

Caption: Simplified Mechanism of Steglich Esterification.

Protocol: Synthesis of Ethyl 2,3-Dihydro-1H-indene-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound162.195.00.81 g
Ethanol (EtOH)46.076.00.35 mL
Dicyclohexylcarbodiimide (DCC)206.335.51.13 g
4-Dimethylaminopyridine (DMAP)122.170.2530 mg
Dichloromethane (DCM)84.93-25 mL
0.5 M Hydrochloric Acid (HCl)--2 x 10 mL
Saturated Sodium Bicarbonate (NaHCO₃)--2 x 10 mL
Brine--10 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 g

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.81 g, 5.0 mmol), ethanol (0.35 mL, 6.0 mmol), and DMAP (30 mg, 0.25 mmol) in dichloromethane (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.13 g, 5.5 mmol) to the solution and stir at 0 °C for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature for 3-4 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 2,3-dihydro-1H-indene-1-carboxylate.

Method 3: Esterification via Acid Chloride - For Robust Synthesis

For less sensitive substrates or when a highly reactive intermediate is desired, conversion of the carboxylic acid to its corresponding acid chloride followed by reaction with an alcohol is a highly effective two-step procedure. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[9] The acid chloride is then reacted with the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid to a highly electrophilic acid chloride. The byproducts, SO₂ and HCl, are gases, which can be easily removed.[9]

  • Pyridine: In the second step, pyridine acts as a base to scavenge the HCl produced during the reaction of the acid chloride with the alcohol. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

  • Anhydrous Conditions: It is crucial to perform this reaction under anhydrous conditions as thionyl chloride and the resulting acid chloride are both highly reactive towards water.

Experimental Workflow: Acid Chloride Formation and Esterification

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A React carboxylic acid with SOCl₂ B Remove excess SOCl₂ A->B C Dissolve acid chloride in DCM B->C D Add alcohol and pyridine C->D E Stir at room temperature D->E F Wash with dilute HCl E->F G Wash with NaHCO₃ solution F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Two-Step Esterification via Acid Chloride.

Protocol: Synthesis of Isopropyl 2,3-Dihydro-1H-indene-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound162.195.00.81 g
Thionyl Chloride (SOCl₂)118.9710.00.73 mL
Dichloromethane (DCM)84.93-20 mL
Isopropanol60.106.00.46 mL
Pyridine79.106.00.48 mL
1 M Hydrochloric Acid (HCl)--15 mL
Saturated Sodium Bicarbonate (NaHCO₃)--15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~2 g

Procedure:

Step 1: Formation of 2,3-Dihydro-1H-indene-1-carbonyl chloride

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.81 g, 5.0 mmol).

  • Add thionyl chloride (0.73 mL, 10.0 mmol) and a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isopropanol (0.46 mL, 6.0 mmol) and pyridine (0.48 mL, 6.0 mmol) in dichloromethane (5 mL).

  • Add the isopropanol/pyridine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford isopropyl 2,3-dihydro-1H-indene-1-carboxylate.

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[11]

  • DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves.

  • Diazomethane: While not detailed in the primary protocols, diazomethane is a highly toxic and explosive gas that can be used for the methylation of carboxylic acids.[12][13] Its use requires specialized equipment and stringent safety protocols.[12]

Conclusion

The esterification of this compound can be successfully achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the presence of sensitive functional groups, and the desired scale of the reaction. By understanding the principles behind each method, researchers can confidently select and optimize the conditions for their specific synthetic targets.

References

Application Notes & Protocols: 2,3-Dihydro-1H-indene-1-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,3-Dihydro-1H-indene-1-carboxylic acid (also commonly known as 1-indancarboxylic acid) as a foundational building block in organic synthesis. We will explore its inherent chemical reactivity, detail step-by-step protocols for key synthetic transformations, and discuss its application in constructing complex molecular architectures relevant to pharmaceutical and materials science. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction: The Strategic Value of the Indane Scaffold

This compound is a bicyclic organic compound featuring a rigid indane core functionalized with a carboxylic acid group at the benzylic C-1 position.[1][2] This unique combination of a constrained hydrocarbon framework and a versatile functional handle makes it an exceptionally valuable precursor in synthetic chemistry. The indane motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid structure helps to lock in specific conformations, which can be crucial for optimizing ligand-receptor binding interactions.

The C-1 position of the indane ring is a stereocenter, meaning the molecule exists as a racemic mixture of (R) and (S) enantiomers.[3] The ability to resolve these enantiomers and use them in stereospecific synthesis is a cornerstone of modern drug development, as different enantiomers of a chiral drug often exhibit vastly different pharmacological and toxicological profiles.[4][5] This guide will address both the reactions of the racemic mixture and the strategic importance of using its enantiomerically pure forms.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Indan-1-carboxylic acid, 1-Indancarboxylic acidPubChem[1]
CAS Number 14381-42-1PubChem[1]
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
Appearance Colorless to pale yellow solidCymitQuimica[2]
Melting Point 55-58 °C (lit.)Varies by supplier
pKa ~4.3 (Estimated)-

Safety & Handling: this compound is classified as harmful and an irritant. Always consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity & Synthetic Logic

The synthetic utility of this building block stems from the predictable reactivity of its carboxylic acid moiety and the opportunities presented by its chiral center.

G cluster_0 This compound cluster_1 Key Transformations cluster_2 Resulting Scaffolds start Indane-1-COOH ester Esterification (Fischer, etc.) start->ester amide Amide Coupling (EDC, HATU, etc.) start->amide reduction Reduction (LiAlH₄, BH₃) start->reduction decarboxylation Decarboxylation start->decarboxylation ester_prod Esters (Prodrugs, Intermediates) ester->ester_prod amide_prod Amides (Bioactive Molecules) amide->amide_prod alcohol_prod Primary Alcohols (Further Functionalization) reduction->alcohol_prod indane_prod 1-Substituted Indanes (Core Scaffolds) decarboxylation->indane_prod

Caption: Synthetic pathways originating from this compound.

  • Carboxylic Acid Transformations: The -COOH group is a hub for functional group interconversion.

    • Esterification: Converts the acid to an ester, which can alter solubility, serve as a protecting group, or act as a prodrug moiety. The Fischer esterification is a classic and cost-effective method.[7][8]

    • Amide Coupling: This is arguably the most critical reaction in medicinal chemistry for building peptides, peptidomimetics, and other complex amides. A wide array of coupling reagents can be used to form the amide bond under mild conditions, preserving sensitive functionalities elsewhere in the molecule.[9][10][11]

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (2,3-dihydro-1H-inden-1-yl)methanol.[12] This alcohol is a versatile intermediate for introducing other functional groups via substitution or oxidation.

    • Decarboxylation: While simple carboxylic acids are resistant to decarboxylation, specialized conditions or functionalization at the β-position can facilitate the loss of CO₂, yielding an indane scaffold.[13][14] This is less common but can be a strategic step to access 1-unsubstituted indane derivatives.

  • Chiral Integrity and Resolution: As a racemic compound, separating the enantiomers is often the first critical step for developing stereospecific drugs. The most common method is chiral resolution via diastereomeric salt formation .[4] This involves reacting the racemic acid with a chiral base (a resolving agent, such as a chiral amine) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment with a strong acid liberates the enantiomerically pure carboxylic acid.[4]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be performed in a fume hood.

Protocol 1: Fischer Esterification to Methyl 2,3-dihydro-1H-indene-1-carboxylate

Introduction: This protocol describes the classic acid-catalyzed esterification using methanol as both the reagent and solvent. This reaction is an equilibrium process; using a large excess of the alcohol drives the equilibrium towards the product.[7]

Reaction Scheme: (Self-generated image, not from search results)

ReagentMW ( g/mol )AmountMolesEquiv.
This compound162.185.00 g30.8 mmol1.0
Methanol (MeOH)32.0450 mL-Solvent/Excess
Sulfuric Acid (H₂SO₄), conc.98.080.5 mL~9.2 mmol0.3

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g).

  • Add methanol (50 mL) and stir until the solid dissolves.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: a. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

G cluster_mech Fischer Esterification Mechanism start Carboxylic Acid + H⁺ p_carbonyl Protonated Carbonyl start->p_carbonyl 1. Protonation tetrahedral Tetrahedral Intermediate p_carbonyl->tetrahedral 2. Nucleophilic Attack (MeOH) oxonium Oxonium Ion tetrahedral->oxonium 3. Proton Transfer p_ester Protonated Ester oxonium->p_ester 4. Loss of H₂O ester Ester + H⁺ p_ester->ester 5. Deprotonation

Caption: Simplified mechanism of Fischer Esterification.

Protocol 2: Amide Coupling with Benzylamine

Introduction: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) for the synthesis of N-benzyl-2,3-dihydro-1H-indene-1-carboxamide. This method is efficient, proceeds under mild conditions, and is known to suppress racemization, which is critical when using an enantiopure starting material.[9]

Reaction Scheme: (Self-generated image, not from search results)

ReagentMW ( g/mol )AmountMolesEquiv.
This compound162.181.00 g6.17 mmol1.0
Benzylamine107.150.73 mL6.78 mmol1.1
EDC·HCl191.701.42 g7.40 mmol1.2
HOBt·H₂O153.141.01 g6.60 mmol1.07
Diisopropylethylamine (DIPEA)129.242.15 mL12.3 mmol2.0
Dichloromethane (DCM)-30 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g), HOBt hydrate (1.01 g), and DCM (30 mL).

  • Stir the solution and add benzylamine (0.73 mL) followed by DIPEA (2.15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.42 g) portion-wise over 5 minutes. Causality: Adding the coupling agent last and at 0 °C minimizes side reactions and ensures efficient activation of the carboxylic acid.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: a. Dilute the reaction mixture with 50 mL of DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield the pure amide.

Protocol 3: Reduction to (2,3-Dihydro-1H-inden-1-yl)methanol

Introduction: This protocol uses the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the carboxylic acid to a primary alcohol.[12] This reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Reaction Scheme: (Self-generated image, not from search results)

ReagentMW ( g/mol )AmountMolesEquiv.
This compound162.182.00 g12.3 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.70 g18.5 mmol1.5
Anhydrous Tetrahydrofuran (THF)-50 mL-Solvent

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add LiAlH₄ (0.70 g) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the carboxylic acid (2.00 g) in anhydrous THF (30 mL) in a separate flask.

  • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Work-up (Fieser method): a. Cool the reaction back to 0 °C. b. Slowly and carefully add 0.7 mL of water dropwise. c. Add 0.7 mL of 15% aqueous NaOH solution. d. Add 2.1 mL of water. e. Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature. f. Filter the mixture through a pad of Celite®, washing the solid with THF or ethyl acetate. g. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify by flash column chromatography if necessary.

Conclusion

This compound is a powerful and versatile chiral building block.[2][15][16] Its rigid framework and readily transformable carboxylic acid group provide a reliable entry point into a diverse range of complex molecular targets. The protocols detailed herein for esterification, amide coupling, and reduction represent fundamental, high-yield transformations that can be readily adapted for the synthesis of novel compounds in drug discovery and materials science. Mastery of these reactions allows the synthetic chemist to strategically leverage this scaffold to achieve significant molecular complexity.

References

The Versatile Scaffold: Applications of 2,3-Dihydro-1H-indene-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indene Framework

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the identification and optimization of privileged scaffolds. These molecular frameworks serve as a foundational blueprint for the development of potent and selective modulators of biological targets. Among these, the 2,3-dihydro-1H-indene-1-carboxylic acid core has emerged as a particularly versatile and valuable scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with protein binding pockets. The presence of a carboxylic acid moiety offers a crucial anchor for electrostatic interactions and a handle for further chemical modification. This guide provides an in-depth exploration of the applications of this scaffold in medicinal chemistry, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

I. Modulators of GPR40 for Type 2 Diabetes: A New Hope for Glycemic Control

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has garnered significant attention as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] GPR40 is highly expressed in pancreatic β-cells and, upon activation by medium and long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action makes GPR40 agonists particularly attractive as they are less likely to induce hypoglycemia, a common side effect of many existing anti-diabetic drugs.

The this compound scaffold has proven to be an exceptional starting point for the design of potent and selective GPR40 agonists. The constrained nature of the indene ring system helps to orient the key pharmacophoric elements in a favorable conformation for receptor binding and activation.

Mechanism of Action: GPR40 Signaling Pathway

The activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in enhanced insulin secretion. This signaling pathway is primarily mediated through the Gαq subunit of the G protein.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Insulin_Vesicle Insulin Vesicle Ca_ER->Insulin_Vesicle Triggers PKC->Insulin_Vesicle Potentiates Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Fusion & Exocytosis Agonist GPR40 Agonist Agonist->GPR40 Binds to G_protein->PLC Activates ER->Ca_ER Releases

Caption: GPR40 Signaling Pathway in Pancreatic β-cells.

Experimental Protocol: In Vitro GPR40 Agonist Activity Assay (Calcium Flux)

This protocol outlines a common method for assessing the agonist activity of compounds at the GPR40 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human GPR40 (hGPR40)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds (dissolved in DMSO)

  • Reference GPR40 agonist (e.g., TAK-875)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture hGPR40-HEK293 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in HBSS. The final DMSO concentration should not exceed 0.5%.

  • Calcium Flux Measurement: a. Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C. b. Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 2 seconds). c. Establish a stable baseline reading for approximately 20-30 seconds. d. Program the instrument to automatically inject 50 µL of the compound solutions into the wells. e. Continue to record the fluorescence intensity for at least 2-3 minutes after compound addition.

  • Data Analysis: a. The change in fluorescence is proportional to the change in intracellular calcium concentration. b. Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. c. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

II. Succinate Dehydrogenase Inhibitors: A Novel Approach to Antifungal Agents

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] Inhibition of SDH disrupts cellular respiration and energy production, making it an effective target for the development of fungicides. The this compound scaffold has been successfully employed to design novel SDH inhibitors with potent antifungal activity.[4] The indene moiety can be tailored to fit into the hydrophobic pockets of the SDH enzyme complex, while the carboxylic acid or a bioisosteric replacement can form key interactions with the active site residues.[1]

Mechanism of Action: Inhibition of the Electron Transport Chain

SDH inhibitors bind to the ubiquinone (Q) binding site of the SDH enzyme complex, preventing the transfer of electrons from succinate to ubiquinone. This blockage of the electron transport chain leads to a buildup of reactive oxygen species (ROS) and ultimately cell death.

SDH_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Indene_Acid 2,3-Dihydro-1H-indene- 1-carboxylic acid Amide_Coupling Amide Coupling with Substituted Anilines Indene_Acid->Amide_Coupling Purification Purification & Characterization Amide_Coupling->Purification SDH_Assay In Vitro SDH Inhibition Assay Purification->SDH_Assay Test Compound Antifungal_Assay In Vitro Antifungal Activity Assay SDH_Assay->Antifungal_Assay In_Vivo_Test In Vivo Efficacy (e.g., on infected plants) Antifungal_Assay->In_Vivo_Test

Caption: Experimental Workflow for SDHI Development.

Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against SDH.[2]

Materials:

  • Isolated mitochondria or a commercial SDH enzyme preparation

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Sodium succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Test compounds (dissolved in DMSO)

  • Reference SDH inhibitor (e.g., carboxin)

  • 96-well clear plates

  • Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate buffers.

  • Reaction Mixture: In each well of a 96-well plate, add:

    • Potassium phosphate buffer

    • Sodium succinate solution

    • DCPIP solution

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes.

  • Initiation of Reaction: Add the mitochondrial suspension or SDH enzyme solution to each well to start the reaction.

  • Addition of PMS: Immediately add the PMS solution to each well.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Determine the percentage of inhibition relative to the control (DMSO) for each concentration. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

III. Melatonergic Ligands: Modulating Circadian Rhythms

Melatonin, a hormone primarily synthesized in the pineal gland, plays a pivotal role in regulating the sleep-wake cycle and other circadian rhythms through its interaction with the MT₁ and MT₂ receptors. The development of ligands that selectively target these receptors holds therapeutic promise for the treatment of sleep disorders, jet lag, and certain mood disorders. The rigid 2,3-dihydro-1H-indene scaffold has been explored for the design of conformationally restricted melatonergic ligands, aiming to enhance receptor affinity and selectivity.

Experimental Protocol: Melatonin Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for melatonin receptors.[5]

Materials:

  • Cell membranes prepared from cells expressing human MT₁ or MT₂ receptors

  • [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Non-specific binding control (e.g., 10 µM unlabeled melatonin)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Test compound at various concentrations (or DMSO for total binding, or unlabeled melatonin for non-specific binding)

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage of inhibition of specific binding for each concentration of the test compound. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to calculate the IC₅₀ value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Synthesis Protocol: Preparation of this compound

A common synthetic route to this compound involves a two-step process starting from benzene and succinic anhydride: a Friedel-Crafts acylation followed by a reduction.[6]

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

Materials:

  • Benzene (anhydrous, thiophene-free)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Hydrochloric acid (concentrated)

  • Water

  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Steam distillation apparatus

Procedure:

  • In the three-necked flask, combine succinic anhydride (68 g, 0.68 mol) and benzene (350 g, 4.5 mol).

  • With stirring, add anhydrous aluminum chloride (200 g, 1.5 mol) in one portion. An exothermic reaction will occur with the evolution of HCl gas.

  • Heat the mixture to reflux for 30 minutes with continuous stirring.

  • Cool the flask in a cold water bath and slowly add 300 mL of water through the dropping funnel.

  • Remove the excess benzene by steam distillation.

  • Decant the hot aqueous solution from the residual tars.

  • Upon cooling, 3-benzoylpropanoic acid will crystallize. Filter the product and wash with cold water.

  • The crude product can be recrystallized from hot water.

Step 2: Clemmensen Reduction of 3-Benzoylpropanoic Acid

The Clemmensen reduction is effective for reducing aryl-alkyl ketones to the corresponding alkanes under acidic conditions.[7]

Materials:

  • 3-Benzoylpropanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution, followed by washing with water.

  • In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 3-benzoylpropanoic acid.

  • Heat the mixture under reflux for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • After the reaction is complete, cool the mixture and separate the toluene layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield 4-phenylbutanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is the intramolecular cyclization of 4-phenylbutanoic acid to form 3,4-dihydro-2H-naphthalen-1-one (α-tetralone), which is an isomer of the target molecule. To obtain the desired this compound, a different starting material for the initial Friedel-Crafts acylation, such as a substituted succinic anhydride, would be necessary, or a multi-step synthesis starting from indene itself. A more direct, albeit potentially lower-yielding, laboratory preparation involves the carboxylation of indene followed by reduction.

V. Quantitative Data Summary

The following table summarizes the biological activities of representative compounds featuring the this compound scaffold or its close analogs.

Compound ClassTargetAssayCompound ExampleActivityReference
GPR40 AgonistsGPR40Calcium FluxAMG 837 (analog)EC₅₀ = 118 nM[8]
GPR40 AgonistsGPR40IP-1 MeasurementCompound 24 (dihydrospiro[1H-indene-1,4'-piperidine] derivative)Maintained potency[9]
SDH InhibitorsSuccinate DehydrogenaseAntifungal Activity vs. Botrytis cinerea(S)-5f (chiral SDHI)EC₅₀ = 0.48 µM[10]
SDH InhibitorsSuccinate DehydrogenaseAntifungal Activity vs. Sclerotinia sclerotiorumCompound 5i (SDHI derivative)EC₅₀ = 0.73 µg/mL
Melatonergic LigandsMT₁/MT₂ ReceptorsRadioligand BindingPhenalene derivative (analog)Kᵢ = 0.7 nM
Melatonergic LigandsMT₂ ReceptorRadioligand BindingNaphthofuranic derivative (analog)Kᵢ = 0.09 nM

Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's armamentarium. Its inherent structural rigidity and the presence of a key carboxylic acid functional group provide an excellent foundation for the design of potent and selective modulators of a diverse range of biological targets. As demonstrated in this guide, this scaffold has been successfully utilized in the development of promising candidates for the treatment of type 2 diabetes, fungal infections, and sleep disorders. The detailed protocols provided herein are intended to empower researchers to further explore the potential of this versatile molecular framework in the ongoing quest for novel and improved therapeutics.

References

Enantioselective HPLC-Based Resolution of 2,3-Dihydro-1H-indene-1-carboxylic Acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of the enantiomers of 2,3-Dihydro-1H-indene-1-carboxylic acid. The successful resolution of this racemic mixture is critical for pharmaceutical development and stereoselective synthesis, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed instrument parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Imperative of Chiral Separation

This compound is a valuable chiral building block in organic synthesis. The stereocenter at the C1 position dictates the three-dimensional arrangement of the molecule, leading to two non-superimposable mirror images known as enantiomers. In drug development, the differential biological activity of enantiomers is a well-established phenomenon.[1] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[1] Consequently, regulatory agencies worldwide necessitate the analysis and control of enantiomeric purity.[2]

Direct separation of enantiomers by HPLC using a chiral stationary phase (CSP) is the most prevalent and efficient technique for determining enantiomeric excess (e.e.) and for obtaining pure enantiomers.[1][2] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.

This application note focuses on a normal-phase HPLC method, which often provides superior selectivity for non-polar and moderately polar compounds like the target analyte.

Methodological Framework: Strategy for Enantioseparation

The successful chiral separation of acidic compounds like this compound hinges on the careful selection of the CSP and the composition of the mobile phase.

The Role of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities and are often the first choice for screening chiral separations.[1][3] For this application, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is selected. This CSP provides a combination of π-π, hydrogen bonding, and dipole-dipole interactions that are effective for resolving a wide range of chiral compounds, including carboxylic acids.

Mobile Phase: The Key to Resolution and Peak Shape

In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., an alcohol). The ratio of these components controls the elution strength and, consequently, the retention times of the analytes.[4]

For acidic analytes, the addition of a small amount of an acidic modifier to the mobile phase is crucial.[4][5] This additive, typically trifluoroacetic acid (TFA) or formic acid, serves two primary purposes:

  • Suppression of Analyte Ionization: The acidic modifier ensures that the carboxylic acid analyte remains in its protonated, neutral form. This prevents peak tailing and unpredictable interactions with the stationary phase.[5][6]

  • Improved Peak Shape and Resolution: By minimizing undesirable ionic interactions, the acidic additive leads to sharper, more symmetrical peaks, which is essential for accurate quantification and baseline resolution.[4][6]

The selection of the alcohol modifier also plays a significant role. While isopropanol is a common choice, tertiary alcohols can sometimes be advantageous in preparative-scale separations by reducing the risk of esterification of the carboxylic acid analyte.[4] For analytical purposes, isopropanol or ethanol are generally suitable.

Experimental Protocol

This section provides a step-by-step guide for the enantioselective separation of this compound.

Materials and Reagents
  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA)

  • Additive: Trifluoroacetic Acid (TFA), analytical grade

  • Sample: Racemic this compound

  • Sample Diluent: Mobile Phase

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H, Chiralpak® IB)
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Standard Operating Procedure (SOP)
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol and combine them in a suitable solvent reservoir.

    • Add 1.0 mL of Trifluoroacetic Acid to the mixture.

    • Thoroughly mix the mobile phase and degas using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Workflow and Data Interpretation

The following diagram illustrates the overall workflow for the chiral separation process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/TFA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection SamplePrep->Injection Separation Chiral Separation (Cellulose CSP) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report (Retention Times, Resolution) Integration->Report

Figure 1: General workflow for the chiral HPLC separation.

Upon successful separation, the chromatogram will display two distinct peaks corresponding to the two enantiomers of this compound. The key parameters to evaluate are:

  • Retention Times (t_R): The time it takes for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A resolution value of ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.

Conceptual Model of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is a result of the differential interaction energies between each enantiomer and the chiral selector. This is often conceptualized by the "three-point interaction model".[3]

Chiral_Recognition Figure 2: Conceptual model of chiral recognition. cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers CSP_Selector Chiral Selector Enantiomer_R Enantiomer R Enantiomer_R->CSP_Selector Interaction 1 Enantiomer_R->CSP_Selector Interaction 2 Enantiomer_R->CSP_Selector Interaction 3 Enantiomer_S Enantiomer S Enantiomer_S->CSP_Selector Interaction 1 Enantiomer_S->CSP_Selector Interaction 2

Figure 2: Conceptual model of chiral recognition.

In this model, one enantiomer can form a more stable, three-point interaction with the chiral selector, resulting in a stronger binding and a longer retention time. The other enantiomer, being a mirror image, can only form a less stable, two-point interaction, leading to weaker binding and a shorter retention time. This difference in interaction energy is the basis for the chromatographic separation.

Troubleshooting and Method Optimization

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.- Decrease the percentage of Isopropanol to increase retention and potentially improve selectivity.- Vary the type of alcohol modifier (e.g., ethanol).
Peak Tailing Insufficient suppression of ionization.- Increase the concentration of TFA slightly (e.g., to 0.2%).- Ensure the mobile phase is well-mixed.
No Separation Unsuitable chiral stationary phase.- Screen other types of polysaccharide-based CSPs (e.g., amylose-based).- Consider a different mode of chromatography (e.g., reversed-phase).[7]
Broad Peaks High sample concentration or poor sample solubility.- Dilute the sample.- Ensure the sample is fully dissolved in the mobile phase.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the enantioselective separation of this compound. The use of a cellulose-based chiral stationary phase in combination with an optimized normal-phase mobile phase containing an acidic modifier yields excellent resolution and peak shape. This protocol is suitable for routine quality control, enantiomeric purity determination, and for guiding preparative-scale separations in research and industrial settings.

References

Application Note: GC-MS Analysis of 2,3-Dihydro-1H-indene-1-carboxylic acid via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2,3-Dihydro-1H-indene-1-carboxylic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Direct analysis of this and other carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by the inherent chemical properties of the carboxyl functional group. This polar, active hydrogen-containing group leads to low volatility and poor thermal stability, resulting in undesirable chromatographic behavior such as broad, tailing peaks and potential decomposition in the hot GC inlet.[1]

To overcome these challenges, chemical derivatization is an essential sample preparation step. This process transforms the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, making the analyte "GC-amenable".[2] This application note provides a detailed guide and validated protocols for two robust derivatization methods: Silylation and Esterification (specifically, Methylation) .

Figure 1: The Rationale for Derivatization Analyte This compound (Polar, Low Volatility) Direct_Injection Direct GC-MS Injection Analyte->Direct_Injection Derivatization Chemical Derivatization (Silylation or Esterification) Analyte->Derivatization Poor_Chroma Poor Chromatography: - Peak Tailing - Low Sensitivity - Thermal Decomposition Direct_Injection->Poor_Chroma Derivative Non-polar, Volatile Derivative Derivatization->Derivative Good_Chroma Excellent Chromatography: - Sharp, Symmetric Peaks - High Sensitivity - Stable in Inlet Derivative->Good_Chroma

Figure 1: The Rationale for Derivatization

Principles of Derivatization for Carboxylic Acids

The primary goal is to replace the active hydrogen on the carboxylic acid's hydroxyl group. This eliminates the hydrogen bonding capability, which is the main cause of low volatility and poor peak shape.[3]

  • Silylation: This is one of the most common derivatization techniques for GC analysis.[2] It involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. The resulting TMS esters are significantly more volatile and thermally stable.[3][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered compounds.[5]

  • Alkylation (Esterification): This technique converts the carboxylic acid into an ester, most commonly a methyl ester, which exhibits excellent stability and chromatographic properties.[6][7] While diazomethane is a highly efficient methylating agent, its extreme toxicity and explosive nature make it hazardous.[6][8] A safer and equally effective alternative is the use of an alcohol (e.g., methanol) in the presence of an acid catalyst like Boron Trifluoride (BF₃) or methanolic HCl.[7][9][10][11]

Method Selection: A Comparative Overview

The choice between silylation and esterification depends on the specific analytical needs, sample matrix, and available resources.

FeatureSilylation (BSTFA)Esterification (BF₃-Methanol)
Reaction Speed Very fast; often complete in minutes at room temp or with gentle heating.[5]Slower; typically requires heating (e.g., 60-100°C) for 10-60 minutes.[7][12]
Derivative Stability TMS derivatives are susceptible to hydrolysis and must be protected from moisture.[2][6]Methyl esters are highly stable and can be stored for extended periods.[6]
Byproducts Byproducts (N-methyltrifluoroacetamide) are volatile and typically do not interfere with chromatography.[10]Requires removal of excess reagent and catalyst, often through a liquid-liquid extraction step.[7]
Versatility Reacts with a wide range of functional groups (-OH, -NH, -SH, -COOH).[5]More specific to carboxylic acids under these conditions.
Ease of Use Simpler workflow; can often be injected directly after reaction.More complex workflow involving extraction and concentration steps.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester. The addition of 1% TMCS acts as a catalyst, ensuring a rapid and complete reaction.

Figure 2: Silylation Workflow using BSTFA cluster_0 Reaction Scheme cluster_1 Protocol Steps IndeneAcid Indene Carboxylic Acid (R-COOH) TMS_Ester TMS Ester Derivative (R-COOSi(CH₃)₃) IndeneAcid->TMS_Ester + BSTFA BSTFA + TMCS BSTFA->TMS_Ester Start 1. Dry Sample Add_Solvent 2. Add Solvent (e.g., Pyridine, Acetonitrile) Start->Add_Solvent Add_Reagent 3. Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent React 4. Heat (60-70°C, 30 min) Add_Reagent->React Analyze 5. Inject into GC-MS React->Analyze

Figure 2: Silylation Workflow using BSTFA
Materials and Reagents

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line for drying

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample is completely dry. Water will decompose the silylating reagent and the resulting derivative.[6] If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in a GC vial. Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of reagent to active hydrogens is recommended to drive the reaction to completion.[5]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block. Many carboxylic acids will derivatize quickly, but heating ensures the reaction is complete, especially for potentially hindered structures.[5]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol Validation
  • Completeness of Reaction: To verify that the derivatization is complete, analyze aliquots at different time points (e.g., 5, 15, 30 minutes) until the peak area of the TMS-derivative no longer increases and the peak for the underivatized acid is absent.[5]

  • Derivative Stability: Analyze the sample immediately after preparation. If storage is necessary, keep the tightly capped vial at 4°C and re-analyze a standard to check for degradation before running samples.

Protocol 2: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of the methyl ester of this compound, a highly stable derivative suitable for robust, routine analysis.

Figure 3: Esterification Workflow using BF₃-Methanol cluster_0 Reaction Scheme cluster_1 Protocol Steps IndeneAcid Indene Carboxylic Acid (R-COOH) Methyl_Ester Methyl Ester Derivative (R-COOCH₃) IndeneAcid->Methyl_Ester + BF3_Methanol BF₃-Methanol BF3_Methanol->Methyl_Ester Start 1. Dried Sample Add_Reagent 2. Add BF₃-Methanol Start->Add_Reagent React 3. Heat (60°C, 15 min) Add_Reagent->React Extract 4. Liquid-Liquid Extraction (Hexane & Saturated NaCl) React->Extract Dry_Concentrate 5. Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Analyze 6. Reconstitute & Inject Dry_Concentrate->Analyze

Figure 3: Esterification Workflow using BF₃-Methanol
Materials and Reagents

  • This compound standard or dried sample extract

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas line for evaporation

Step-by-Step Protocol
  • Sample Preparation: Begin with a dried sample in a screw-cap test tube.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the test tube.

  • Reaction: Cap the tube tightly and heat at 60°C for 15 minutes.[7] Swirl occasionally.

  • Cooling & Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: For trace analysis, the hexane can be concentrated to a smaller volume (e.g., 100 µL) under a gentle stream of nitrogen. Do not evaporate to complete dryness.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol Validation
  • Extraction Efficiency: Spike a blank sample with a known amount of the carboxylic acid and perform the entire procedure. Calculate the recovery to ensure the extraction process is efficient.

  • Derivative Stability: The methyl ester derivative is very stable. A prepared sample can typically be stored for several days at 4°C without degradation.

Suggested GC-MS Parameters

The following are starting parameters and should be optimized for your specific instrumentation.

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for these types of derivatives.
Inlet Temperature 250°CEnsures efficient volatilization of the derivative without causing thermal breakdown.
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless mode enhances sensitivity, while a split injection is suitable for more concentrated samples.
Carrier Gas Helium, constant flow at 1.2 mL/minStandard carrier gas for GC-MS.
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minThis program provides good separation of the derivative from solvent and potential byproducts.
MS Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zA wide enough range to capture the molecular ion and key fragment ions of the derivatives.

Conclusion

Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective methods for the derivatization of this compound for GC-MS analysis. Silylation offers a rapid, simple workflow ideal for high-throughput screening, though care must be taken to avoid moisture. Esterification produces an exceptionally stable derivative, making it a robust choice for quantitative assays, despite a more involved sample workup. The selection of the optimal method will depend on the specific goals of the analysis, sample complexity, and desired level of robustness.

References

Application Notes & Protocols: A Framework for Investigating the Biological Effects of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological properties of 2,3-Dihydro-1H-indene-1-carboxylic acid. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potential anti-inflammatory activity.[1] This guide outlines a logical, tiered approach, beginning with foundational in vitro assays to determine cytotoxicity and screen for anti-inflammatory potential, progressing to detailed mechanistic studies to identify molecular targets and signaling pathways, and culminating in in vivo validation of efficacy. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Section 1: Foundational In Vitro Assessment

The initial phase of investigation is designed to establish the basic biological activity profile of this compound. The primary objectives are to determine its therapeutic window by assessing cytotoxicity and to conduct a primary screen for anti-inflammatory effects, a plausible activity based on its structural motifs.[1]

Workflow for Foundational In Vitro Assessment

cluster_0 Phase 1: In Vitro Screening A Compound Preparation (this compound) Stock Solution in DMSO B Protocol 1.1: Cell Viability & Cytotoxicity Assay (e.g., MTS/XTT on RAW 264.7 cells) A->B C Determine Non-Toxic Concentration Range B->C Calculate IC50 D Protocol 1.2: Anti-Inflammatory Screening (LPS-induced Nitric Oxide Assay) C->D Select concentrations for screening E Quantify Nitric Oxide (NO) Production (Griess Reagent) D->E F Data Analysis: Assess Dose-Dependent Inhibition of NO E->F

Caption: Workflow for initial in vitro screening of the target compound.

Protocol 1.1: Cell Viability and Cytotoxicity Assay

Rationale: Before assessing the biological function of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than general toxicity. Macrophage cell lines, such as RAW 264.7, are highly relevant for inflammation studies.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture media. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the old media with the compound-containing media. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTS/XTT Assay: Add MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.1 ± 5.5
2589.3 ± 6.1
5075.4 ± 7.3
10048.2 ± 8.0
Calculated IC₅₀ (µM) ~102 µM
Table represents example data.
Protocol 1.2: Anti-Inflammatory Screening via Nitric Oxide Inhibition Assay

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity.[2]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells per well in a 96-well plate and allow adherence overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1.1) for 1 hour. Include a positive control such as Indomethacin or a specific iNOS inhibitor.

  • Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% NO Inhibition
Control (No LPS)1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 3.10%
LPS + Compound (10 µM)33.8 ± 2.525.2%
LPS + Compound (25 µM)21.7 ± 2.151.9%
LPS + Compound (50 µM)12.1 ± 1.873.2%
LPS + Indomethacin (10 µM) (Positive Control)15.5 ± 1.965.7%
Table represents example data.

Section 2: In Vitro Mechanistic Elucidation

Following the identification of promising anti-inflammatory activity, the next logical step is to uncover the underlying molecular mechanism. Based on the chemical structure (a carboxylic acid on an indene backbone), plausible targets include cyclooxygenase (COX) enzymes, the NF-κB signaling pathway, or peroxisome proliferator-activated receptors (PPARs).[1][3]

Protocol 2.1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical technique that confirms direct binding of a ligand (the compound) to its target protein within intact cells.[4][5] The principle is that ligand binding stabilizes the protein, increasing its resistance to heat-induced denaturation.[6][7] This assay provides direct evidence of target engagement, a critical step in drug development.[8]

Methodology (Example for COX-2):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HT-29) and treat with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble COX-2 protein at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve (increase in Tagg) for the compound-treated sample indicates stabilization and direct binding.

Data Presentation:

TreatmentApparent Aggregation Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle54.2-
Compound58.7+4.5
Table represents example data.
Protocol 2.2: Investigating the NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for inflammatory responses.[9] Many anti-inflammatory agents act by inhibiting its activation, specifically by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.[10][11]

NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Compound Compound? Compound->IKK Inhibits? Compound->IkB Prevents Degradation?

Caption: Canonical NF-κB pathway and potential points of inhibition.

Methodology (Reporter Assay):

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. A constitutively expressed Renilla luciferase vector should be co-transfected as an internal control for transfection efficiency.[12]

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity seen in the TNF-α-only treated cells.

Data Presentation:

TreatmentNormalized Luciferase Activity (Fold Change)% Inhibition of NF-κB Activity
Control (No TNF-α)1.0 ± 0.1-
TNF-α (10 ng/mL)15.2 ± 1.30%
TNF-α + Compound (25 µM)7.8 ± 0.951.3%
TNF-α + Compound (50 µM)3.1 ± 0.579.6%
TNF-α + Bay 11-7082 (10 µM) (Positive Control)2.5 ± 0.483.6%
Table represents example data.
Protocol 2.3: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity Assay

Rationale: PPARγ is a nuclear receptor that plays a key role in regulating inflammation. Its activation can lead to the suppression of inflammatory gene expression. Some NSAIDs are known to be PPARγ agonists, making this a relevant pathway to investigate.[13]

Methodology (Transcription Factor ELISA):

  • Nuclear Extract Preparation: Treat cells (e.g., 3T3-L1 adipocytes or RAW 264.7 macrophages) with the compound for a specified time (e.g., 6-24 hours). Prepare nuclear extracts using a commercial kit.

  • Assay Procedure: Use a PPARγ transcription factor assay kit, which typically involves an ELISA plate pre-coated with a DNA sequence containing the PPAR response element (PPRE).[13][14]

  • Binding Reaction: Add the nuclear extracts to the wells and incubate to allow PPARγ to bind to the PPRE.

  • Detection: Add a primary antibody specific to PPARγ, followed by a HRP-conjugated secondary antibody.

  • Signal Generation: Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: Compare the absorbance values of compound-treated samples to a vehicle control and a positive control (e.g., Rosiglitazone).[15]

Data Presentation:

TreatmentPPARγ Activity (OD 450nm) (Mean ± SD)Fold Activation vs. Vehicle
Vehicle Control0.25 ± 0.031.0
Compound (25 µM)0.48 ± 0.051.92
Compound (50 µM)0.85 ± 0.093.40
Rosiglitazone (1 µM) (Positive Control)1.21 ± 0.114.84
Table represents example data.

Section 3: In Vivo Efficacy Confirmation

In vitro findings must be validated in a whole-organism model to assess true therapeutic potential. Animal models of inflammation allow for the evaluation of a compound's efficacy, pharmacodynamics, and safety in a complex physiological system.[16][17][18]

Workflow for In Vivo Efficacy Study

cluster_1 Phase 2: In Vivo Validation A Animal Acclimatization (e.g., Wistar Rats) B Group Allocation (Vehicle, Compound, Positive Control) A->B D Administer Compound/Controls (e.g., Oral Gavage) B->D C Protocol 3.1: Carrageenan-Induced Paw Edema E Induce Inflammation (Subplantar Carrageenan Injection) D->E 1 hr post-treatment F Measure Paw Volume (Plebthysmometer) at 0, 1, 2, 3, 4, 5 hr E->F G Data Analysis: Calculate % Edema Inhibition F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rodents

Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating acute inflammation and screening for anti-inflammatory drugs, particularly those with mechanisms similar to NSAIDs.[19][20][21] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (180-200g). Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation:

Treatment Group (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control 35.148.365.260.155.4
Indomethacin (10) 45.555.168.265.061.2
Compound (25) 15.324.835.138.233.6
Compound (50) 28.739.552.355.150.5
Compound (100) 35.648.261.562.358.1
Table represents example data for % Inhibition of Paw Edema.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Industrial Significance of 2,3-Dihydro-1H-indene-1-carboxylic Acid

This compound, also known as 1-indanecarboxylic acid, is a valuable bicyclic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The increasing demand for this intermediate necessitates the development of robust, scalable, and economically viable large-scale synthesis protocols. This guide provides a comprehensive overview of a field-proven, multi-kilogram scale synthesis, purification, and analysis of this compound, designed to meet the rigorous standards of industrial drug development.

Reaction Mechanism and Synthesis Pathway: A Two-Step Approach

The selected industrial synthesis route is a robust two-step process commencing with the readily available and cost-effective starting material, indene. This pathway involves an initial Friedel-Crafts acylation to introduce a two-carbon side chain, followed by a haloform reaction to convert the resulting methyl ketone to the desired carboxylic acid. This approach is favored for its high yields, operational simplicity, and scalability.[2]

The initial step is a Friedel-Crafts acylation of indene with acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the electron-rich indene ring. The reaction is regioselective, with the acetyl group predominantly adding to the 1-position of the indene.

The second step is the haloform reaction of the resulting 1-acetylindane.[2] This reaction, typically carried out using sodium hypochlorite (bleach) in a basic solution, proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by hydroxide to yield the sodium salt of this compound and a haloform (e.g., chloroform). Acidification of the reaction mixture then precipitates the final product.

Diagram of the Synthesis Pathway

Synthesis_Pathway Indene Indene FriedelCrafts Friedel-Crafts Acylation Indene->FriedelCrafts AceticAnhydride Acetic Anhydride AceticAnhydride->FriedelCrafts AlCl3 AlCl3 (Catalyst) AlCl3->FriedelCrafts Acetylindane 1-Acetylindane FriedelCrafts->Acetylindane Haloform Haloform Reaction Acetylindane->Haloform Acidification Acidification (HCl) Haloform->Acidification SodiumHypochlorite Sodium Hypochlorite SodiumHypochlorite->Haloform NaOH NaOH NaOH->Haloform FinalProduct This compound Acidification->FinalProduct

Caption: A two-step synthesis of this compound.

Protocol for Large-Scale Synthesis

This protocol is designed for a multi-kilogram scale production in a controlled industrial setting. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Part 1: Friedel-Crafts Acylation of Indene

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Chilling unit.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Indene116.1610.0 kg86.09
Acetic Anhydride102.099.7 kg95.02
Aluminum Chloride (AlCl₃)133.3412.0 kg89.99
Dichloromethane (DCM)84.9350 L-
Hydrochloric Acid (HCl, 6M)36.46As needed-
Water18.02As needed-

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with dichloromethane (50 L) and cool to 0-5 °C using the chilling unit.

  • Catalyst Addition: Slowly and carefully add aluminum chloride (12.0 kg) to the cooled dichloromethane with stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Indene Addition: In a separate vessel, dissolve indene (10.0 kg) in dichloromethane (10 L). Add this solution to the addition funnel.

  • Acylation Reaction: Slowly add the indene solution to the stirred AlCl₃ suspension in the reactor over 2-3 hours, maintaining the temperature between 0-5 °C.

  • Acetic Anhydride Addition: Once the indene addition is complete, add acetic anhydride (9.7 kg) dropwise from the addition funnel over 2-3 hours, again maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 6M hydrochloric acid until the aluminum salts are dissolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 20 L) and then with a saturated sodium bicarbonate solution (20 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure to obtain crude 1-acetylindane as an oil.

Part 2: Haloform Reaction and Product Isolation

Equipment:

  • 100 L glass-lined reactor with overhead stirrer and temperature probe.

  • Large filtration unit.

  • Drying oven.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 1-Acetylindane160.21From Part 1~86.09
Sodium Hypochlorite (12% solution)74.4460 L-
Sodium Hydroxide (50% w/w)40.00As needed-
Hydrochloric Acid (conc.)36.46As needed-
Toluene92.1430 L-

Procedure:

  • Reactor Setup: Charge the 100 L reactor with the crude 1-acetylindane.

  • Reaction Mixture: Add the sodium hypochlorite solution (60 L) to the reactor. Cool the mixture to 10-15 °C.

  • Base Addition: Slowly add 50% sodium hydroxide solution to the stirred mixture, maintaining the pH above 12 and the temperature below 25 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Carefully destroy any excess sodium hypochlorite by the slow addition of a sodium bisulfite solution until a negative test with potassium iodide-starch paper is obtained.

  • Extraction: Add toluene (30 L) to the reaction mixture and stir for 30 minutes to extract any non-acidic impurities. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer to 10-15 °C and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is 1-2. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using the filtration unit. Wash the filter cake with cold water (3 x 10 L) to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Analysis

The crude this compound is purified by recrystallization to achieve the high purity required for pharmaceutical applications.[3][4]

Purification Protocol: Recrystallization

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Filtration unit.

  • Drying oven.

Materials:

  • Crude this compound

  • Toluene

  • Heptane

Procedure:

  • Dissolution: Charge the reactor with the crude product and toluene (approximately 3 L of toluene per kg of crude product).

  • Heating: Heat the mixture with stirring to 80-90 °C until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature over 4-6 hours with gentle stirring to allow for the formation of well-defined crystals. Further, cool the mixture to 0-5 °C and hold for at least 2 hours to maximize the yield.

  • Anti-Solvent Addition: Slowly add heptane (approximately 1 L per L of toluene) to the cold slurry to further precipitate the product.

  • Isolation: Filter the crystals and wash the filter cake with a cold mixture of toluene/heptane (1:1).

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Diagram of Purification and QC Workflow

Purification_QC CrudeProduct Crude Product Recrystallization Recrystallization (Toluene/Heptane) CrudeProduct->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying PurifiedProduct Purified Product Drying->PurifiedProduct QC_Analysis Quality Control Analysis PurifiedProduct->QC_Analysis HPLC HPLC (Purity, Impurities) QC_Analysis->HPLC GC_MS GC-MS (Residual Solvents) QC_Analysis->GC_MS NMR ¹H NMR, ¹³C NMR (Structure) QC_Analysis->NMR MeltingPoint Melting Point QC_Analysis->MeltingPoint FinalRelease Final Product Release HPLC->FinalRelease GC_MS->FinalRelease NMR->FinalRelease MeltingPoint->FinalRelease

Caption: Workflow for the purification and quality control of the final product.

Analytical Methods for Quality Control

The final product must meet stringent quality specifications. The following analytical methods are recommended for quality control.[5][6]

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
PurityHPLC≥ 99.0%
Impurity ProfileHPLCIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Residual SolventsGC-MSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm
Identification¹H NMR, ¹³C NMRConforms to structure
Melting PointCapillary Method59-62 °C

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Safety and Environmental Considerations

Safety:

  • Indene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated area and wear appropriate PPE.

  • Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Handle in a dry, well-ventilated area.

  • Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Releases toxic gas if mixed with acids.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Toluene and Heptane: Flammable liquids and vapors. May cause drowsiness or dizziness.

Waste Management:

  • Aqueous Waste: The acidic and basic aqueous waste streams should be neutralized before disposal. Heavy metal-containing waste (from the aluminum catalyst) may require specialized treatment.[7]

  • Organic Waste: The organic solvent waste (dichloromethane, toluene, heptane) should be collected and recycled or disposed of via incineration.

  • Solid Waste: The filter cakes containing aluminum salts should be treated as hazardous waste.

Conclusion

The described two-step synthesis, purification, and analysis protocol provides a comprehensive and scalable method for the industrial production of high-purity this compound. By adhering to the detailed procedures and safety guidelines, researchers and manufacturers can confidently produce this valuable intermediate for the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid (also known as Indan-1-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common issues, provide detailed protocols, and explain the underlying chemical principles to empower you to optimize your reaction outcomes.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound typically originates from precursors that already contain the indane skeleton, such as 1-indanone, or from acyclic precursors that can be cyclized. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The most prevalent strategies involve the functionalization of 1-indanone or the cyclization of a suitable phenylpropanoic acid derivative.

Below is a diagram illustrating the common synthetic approaches.

Synthetic_Pathways Start1 3-Arylpropanoic Acids Start2 1-Indanone Start1->Start2 Intramolecular Friedel-Crafts Acylation (e.g., PPA, TFSA) Intermediate 1-Cyano-1-indanol or related species Start2->Intermediate 1. Cyanation (e.g., TMSCN) 2. Hydrolysis Target 2,3-Dihydro-1H-indene- 1-carboxylic acid Start2->Target Direct Carboxylation (e.g., Enolate + CO2) Intermediate->Target Acid or Base Hydrolysis

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low when carboxylating 1-indanone. What are the most likely causes and how can I improve it?

A1: Low yields in the carboxylation of 1-indanone are a frequent issue stemming from several potential factors, primarily related to the formation and trapping of the key enolate intermediate.

Potential Cause 1: Incomplete Enolate Formation The proton on the alpha-carbon of 1-indanone must be completely removed to form the reactive enolate. If the base is not strong enough or is used in stoichiometric insufficiency, unreacted ketone will remain. This can lead to side reactions, such as self-condensation (an aldol reaction) between the enolate and the remaining ketone.

  • Solution: Switch to a stronger, non-nucleophilic base. While sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective, lithium diisopropylamide (LDA) is often superior. LDA is an exceptionally strong, sterically hindered base that ensures rapid and quantitative enolate formation at low temperatures, minimizing side reactions. Always use a slight excess (1.05-1.1 equivalents) of the base.

Potential Cause 2: Poor CO₂ Trapping Efficiency The enolate is a strong nucleophile, but carbon dioxide (CO₂) is a relatively weak electrophile. The reaction's success depends on efficiently trapping the enolate with CO₂ as it forms.

  • Solution:

    • Method A (Gaseous CO₂): Ensure a high concentration of CO₂ is available. Vigorously bubble dry CO₂ gas through the reaction mixture. Alternatively, conduct the reaction in a sealed vessel under a positive pressure of CO₂ (a balloon is often sufficient for lab scale).

    • Method B (Solid CO₂): A common and effective technique is to generate the enolate at low temperature (e.g., -78 °C with LDA in THF) and then transfer the enolate solution via cannula onto a large excess of freshly crushed dry ice. This ensures an immediate, high local concentration of CO₂.

Potential Cause 3: Reversibility and Proton Exchange The initial carboxylate product can be deprotonated by other enolates, potentially leading to reversible or undesired equilibria. Furthermore, if any proton sources (like water from solvents or glassware) are present, they will quench the enolate before it can react with CO₂.

  • Solution:

    • Strictly Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Ensure all reagents are anhydrous.

    • Low Temperature: Running the reaction at -78 °C freezes out many side reactions and proton exchange pathways, kinetically favoring the desired carboxylation.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Check Base Strength & Stoichiometry Start->Check1 Is enolate formation quantitative? Solution1a Use Stronger Base (e.g., LDA) Check1->Solution1a No Solution1b Use 1.05-1.1 eq. Base Check1->Solution1b No Check2 Evaluate CO₂ Trapping Method Check1->Check2 Yes Solution1a->Check2 Solution1b->Check2 Solution2a Use Dry Ice Slurry or Positive CO₂ Pressure Check2->Solution2a Inefficient Check3 Verify Anhydrous Conditions Check2->Check3 Efficient Solution2a->Check3 Solution3a Flame-Dry Glassware, Use Anhydrous Solvents Check3->Solution3a Moisture present Solution3b Maintain Low Temp (-78 °C) Check3->Solution3b Moisture present Outcome Improved Yield Check3->Outcome Conditions are dry Solution3a->Outcome Solution3b->Outcome

Caption: A decision workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of unreacted 1-indanone and a possible self-condensation product. How can I minimize these?

A2: This is a classic symptom of issues with enolate formation kinetics versus the rate of addition/reaction.

  • Cause: The primary cause is often slow addition of the ketone to the base or vice versa, allowing a localized excess of one reagent. If the base is added slowly to the ketone, the enolate that forms can react with the abundant unreacted ketone before all the ketone is deprotonated.

  • Solution (Inverse Addition): The preferred method is "inverse addition." Prepare your solution of the base (e.g., LDA in THF at -78 °C) and then slowly add a pre-cooled solution of 1-indanone in anhydrous THF to the base. This ensures that the ketone is always the limiting reagent in the deprotonation step and is immediately converted to the enolate, preventing it from reacting with itself.

  • Temperature Control: Maintain a very low temperature throughout the addition. A rise in temperature can significantly increase the rate of the undesired aldol side reaction.

Q3: My final product is difficult to purify. It appears oily or refuses to crystallize. What purification strategies do you recommend?

A3: Purification challenges with carboxylic acids often arise from residual starting materials, non-polar byproducts, or the acidic nature of the product itself.

  • Strategy 1: Acid-Base Extraction This is the most powerful technique for separating a carboxylic acid from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities (like unreacted indanone) will remain in the organic layer.

    • Separate the aqueous layer. It's wise to wash it once more with fresh organic solvent to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify it with cold 2 M HCl until the pH is ~1-2. The carboxylic acid will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

  • Strategy 2: Recrystallization If the product is solid but impure, recrystallization is effective.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like toluene, hexane/ethyl acetate mixtures, or water/ethanol can be effective. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Strategy 3: Column Chromatography While less ideal for large scales, chromatography can be used if other methods fail.

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can prevent the carboxylic acid from "tailing" on the silica gel, resulting in sharper peaks and better separation.[1]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: For laboratory-scale synthesis, 1-indanone is arguably the most reliable and direct precursor. It is commercially available and its alpha-proton is readily activated for functionalization.[2][3] Synthesizing 1-indanone via intramolecular Friedel-Crafts cyclization of 3-phenylpropanoic acid is also a very common and robust method, though it adds an extra step.[2]

Q: How critical is the choice of solvent? A: It is absolutely critical. For reactions involving strong bases like LDA or NaH, an aprotic, anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether is mandatory. These solvents are polar enough to solvate the intermediates but do not have acidic protons that would quench the base or enolate.

Q: What are the best analytical techniques to monitor reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 30% ethyl acetate in hexanes. The carboxylic acid product will have a lower Rf value (be less mobile) than the 1-indanone starting material due to its higher polarity. Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive structural confirmation and purity analysis of the final product, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.

Q: Are there any specific safety precautions I should take? A: Yes.

  • Strong Bases: Reagents like LDA and NaH are highly reactive and pyrophoric (LDA solutions) or flammable (NaH). They react violently with water. Handle them under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

  • Dry Ice: Dry ice is extremely cold (-78 °C) and can cause severe frostbite. Handle with cryogenic gloves. Ensure adequate ventilation, as it sublimates into CO₂ gas, which can displace oxygen in enclosed spaces.

  • Acid/Base Quenching: The work-up steps involving acids and bases are exothermic. Always perform additions slowly and with external cooling (ice bath).

Section 4: Detailed Experimental Protocol

This protocol describes the synthesis via carboxylation of 1-indanone using LDA.

Reagents & Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Indanone

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, flame-dried under vacuum and cooled under nitrogen

  • Syringes and cannulas

Procedure:

Step 1: Preparation of LDA Solution (in situ)

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C before use.

Step 2: Enolate Formation

  • In a separate flame-dried flask, dissolve 1-indanone (1.0 eq) in a minimal amount of anhydrous THF.

  • Using a syringe, slowly add the 1-indanone solution to the LDA solution at -78 °C over 20-30 minutes.

  • Stir the resulting dark-colored enolate solution at -78 °C for an additional 30 minutes.

Step 3: Carboxylation

  • In a separate, larger flask, place a generous amount of freshly crushed dry ice.

  • Using a positive pressure of nitrogen, transfer the enolate solution from Step 2 via a cannula onto the crushed dry ice. The reaction will bubble as the CO₂ reacts.

  • Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.

Step 4: Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extract the aqueous layer with a saturated NaHCO₃ solution.

  • Separate the layers. Wash the aqueous layer with ethyl acetate (2x) to remove any neutral impurities.

  • Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with 2 M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid under high vacuum to yield this compound.

ParameterRecommended ConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ensures quantitative enolate formation.
Temperature -78 °CMinimizes side reactions (e.g., self-condensation).
Addition Order Ketone solution added to base"Inverse addition" prevents ketone from reacting with itself.
CO₂ Source Crushed Dry IceProvides a large, immediate excess of the electrophile.
Purification Acid-Base ExtractionEfficiently separates the acidic product from neutral impurities.

References

Technical Support Center: Purification of Crude 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3-Dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to move from a crude reaction mixture to a highly purified product with confidence.

Understanding the Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this starting material is paramount for the success of subsequent synthetic steps and the quality of the final product. However, its synthesis can often result in a crude mixture containing unreacted starting materials, byproducts, and other process-related impurities. This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common synthesis involves the reaction of indene with a haloform reagent (like bromoform or chloroform) followed by hydrolysis. In this case, you can anticipate the following impurities:

  • Unreacted Indene: A non-polar impurity that is typically less polar than the desired product.

  • Haloform Adducts: Intermediates that have not been fully hydrolyzed.

  • Polymeric Materials: Indene is prone to polymerization under certain conditions.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: What is the first step I should take to purify my crude product?

A2: An initial acid-base extraction is a highly effective first step to remove neutral and basic impurities.[1][2] By dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), you can selectively move the carboxylic acid into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.

Q3: My purified product is an off-white or yellowish solid. How can I improve the color?

A3: Discoloration often arises from minor, highly colored impurities or degradation products. A charcoal treatment during recrystallization can be very effective at removing these. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before filtering hot to remove the charcoal.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any residual impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Issue Potential Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The solvent may be too non-polar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Re-heat to dissolve the oil, and then allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
No crystals form upon cooling. The solution is too dilute, or the chosen solvent is too good at dissolving the compound at all temperatures.Try to concentrate the solution by boiling off some of the solvent. If that fails, consider a different solvent system. You can also try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.
Poor recovery of the product. Too much solvent was used, or the product has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored. Highly colored impurities are present.Perform a hot filtration with activated charcoal as described in the FAQs.
Column Chromatography Challenges

| Issue | Potential Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Product streaks on the TLC plate and the column. | The carboxylic acid is interacting too strongly with the silica gel. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase. This will protonate the carboxylic acid and reduce its interaction with the silica, leading to sharper bands. | | Poor separation of the product from a close-running impurity. | The mobile phase polarity is not optimized. | Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds. A common starting point is a mixture of hexanes and ethyl acetate.[5] | | Product does not elute from the column. | The mobile phase is not polar enough, or the product is strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If the product is still retained, you may need to switch to a more polar solvent system, such as dichloromethane and methanol.[5] | | Cracking of the silica gel bed. | Improper packing or running the column too fast. | Ensure the silica gel is packed uniformly as a slurry. Apply gentle air pressure to run the column at a steady rate.[5] |

Detailed Protocols

Protocol 1: Acid-Base Extraction

This protocol is an excellent first-pass purification to remove neutral and basic impurities.

Diagram of the Acid-Base Extraction Workflow:

crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO3 soln.) and Shake crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Contains Neutral Impurities) separate->organic_layer Discard or analyze for byproducts aqueous_layer Aqueous Layer (Contains Sodium 2,3-dihydro-1H-indene-1-carboxylate) separate->aqueous_layer acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter pure_product Purified this compound filter->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will be on the bottom if using a solvent less dense than water, or on top if using a denser solvent like dichloromethane.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer one more time with a fresh portion of the aqueous base.

  • Combine the aqueous extracts.

  • Slowly add a concentrated acid, such as hydrochloric acid (HCl), to the combined aqueous extracts with stirring until the solution is acidic (pH ~2, check with pH paper).

  • The purified this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system.

Solvent Selection Table:

SolventSuitabilityComments
TolueneGoodThe product is sparingly soluble at room temperature and highly soluble when hot.
Hexanes/Ethyl AcetateGood (as a co-solvent system)Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes slightly cloudy.
Ethanol/WaterGood (as a co-solvent system)Dissolve in a minimal amount of hot ethanol and add hot water until turbidity is observed.[6]
WaterPoorThe compound has very low solubility in water.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If using a co-solvent system, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Protocol 3: Flash Column Chromatography

For challenging separations, flash column chromatography is the method of choice.

Diagram of the Flash Column Chromatography Workflow:

prepare_column Prepare Silica Gel Column load_sample Load Crude Product prepare_column->load_sample elute Elute with Mobile Phase (e.g., Hexanes/Ethyl Acetate with Acetic Acid) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound using flash column chromatography.

Step-by-Step Procedure:

  • Select a Mobile Phase: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) with the addition of 0.5-1% acetic acid.[5] The desired product should have an Rf value of approximately 0.2-0.3.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry silica with the adsorbed product to the top of the column.

  • Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: 2,3-Dihydro-1H-indene-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials and the desired scale of the reaction. Two common approaches include:

  • From Indene: This involves the carboxylation of indene followed by reduction of the double bond.

  • From 1-Indanone: This route typically involves the formation of a cyanohydrin from 1-indanone, followed by hydrolysis to the carboxylic acid and subsequent reduction of the ketone.[1][2]

Q2: What are the key safety considerations when working with this compound and its precursors?

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Precursors and reagents used in its synthesis, such as strong acids, bases, and cyanides, carry their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals used. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q3: How can I purify crude this compound?

The primary method for purification is recrystallization. The choice of solvent is critical and will depend on the impurities present. Common solvent systems include ethanol/water mixtures or toluene. Column chromatography on silica gel can also be employed for high-purity requirements, using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and does not streak on the column.

Troubleshooting Guide for Synthesis and Reactions

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of this compound from 1-Indanone via the Cyanohydrin Route.

Question: I am attempting to synthesize this compound from 1-indanone by forming the cyanohydrin, followed by hydrolysis and reduction. My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this multi-step synthesis can be attributed to several factors. Let's break down the potential issues at each stage.

Workflow for Synthesis from 1-Indanone

A 1-Indanone B 1-Cyano-1-hydroxy-2,3-dihydro-1H-indene (Cyanohydrin Intermediate) A->B  NaCN, H+ (e.g., NaHSO3) C This compound B->C  Acid or Base Hydrolysis (e.g., HCl or NaOH) D Side Products (e.g., elimination) B->D  Dehydration

A simplified workflow for the synthesis of this compound from 1-indanone.

Potential Causes and Solutions:

  • Incomplete Cyanohydrin Formation:

    • Cause: The equilibrium for cyanohydrin formation can be unfavorable. The reaction is reversible and sensitive to pH.

    • Solution: Ensure the reaction is run at a slightly acidic pH to favor the formation of HCN in situ without causing polymerization of the cyanide. The use of a bisulfite adduct of the ketone can sometimes improve yields.

  • Dehydration of the Cyanohydrin:

    • Cause: The cyanohydrin intermediate can be unstable and may dehydrate to form 1-cyano-1H-indene, especially under harsh acidic or basic conditions.

    • Solution: Use milder conditions for the hydrolysis step. For instance, a two-step hydrolysis where the nitrile is first converted to an amide under controlled acidic conditions, followed by hydrolysis of the amide, can prevent dehydration.

  • Incomplete Hydrolysis of the Nitrile:

    • Cause: Nitrile hydrolysis can be sluggish, especially with sterically hindered nitriles.[5]

    • Solution: Increase the reaction time and/or temperature for the hydrolysis step. The use of a phase-transfer catalyst can sometimes improve the rate of hydrolysis under basic conditions.

  • Side Reactions During Reduction:

    • Cause: If a reduction step is performed on an intermediate still containing a ketone (e.g., if the ketone is not fully converted to the cyanohydrin), this can lead to the formation of 1-indanol as a byproduct.

    • Solution: Ensure the cyanohydrin formation is complete before proceeding to the next step. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

Experimental Protocol: Improved Hydrolysis of 2,3-Dihydro-1H-indene-1-carbonitrile

  • To a solution of 2,3-Dihydro-1H-indene-1-carbonitrile in ethanol, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Problem 2: Unsuccessful Reduction of the Carboxylic Acid to the Corresponding Alcohol.

Question: I am trying to reduce this compound to (2,3-Dihydro-1H-inden-1-yl)methanol using lithium aluminum hydride (LiAlH₄), but I am getting a very low yield of the desired alcohol. What could be going wrong?

Answer:

The reduction of carboxylic acids to alcohols using LiAlH₄ is a standard transformation, but several factors can lead to poor yields.[6]

Reduction of Carboxylic Acid to Alcohol

A This compound B Lithium Aluminate Salt Intermediate A->B  1. LiAlH4, THF D Unreacted Starting Material A->D  Incomplete Reaction C (2,3-Dihydro-1H-inden-1-yl)methanol B->C  2. H3O+ workup

Reaction pathway for the LiAlH₄ reduction of this compound.

Potential Causes and Solutions:

  • Inactive LiAlH₄:

    • Cause: LiAlH₄ is highly reactive with moisture. If it has been improperly stored or handled, it will be deactivated.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or test the activity of your current batch on a small scale with a known reactive substrate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Stoichiometry of LiAlH₄:

    • Cause: The reduction of a carboxylic acid with LiAlH₄ requires two equivalents of the hydride. The first equivalent deprotonates the carboxylic acid to form a carboxylate salt and hydrogen gas, and the second equivalent reduces the carboxylate.

    • Solution: Use at least 2 equivalents of LiAlH₄. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the reaction goes to completion.

  • Improper Reaction Conditions:

    • Cause: The reaction may be too slow at low temperatures, or side reactions can occur at elevated temperatures.

    • Solution: The addition of the carboxylic acid to the LiAlH₄ suspension in THF should be done at 0 °C to control the initial exothermic reaction. After the addition is complete, the reaction is typically stirred at room temperature or gently refluxed to ensure completion.

  • Inefficient Workup:

    • Cause: The workup procedure to quench the excess LiAlH₄ and hydrolyze the aluminate salt is critical for isolating the product. Improper workup can lead to the formation of emulsions or insoluble aluminum salts that trap the product.

    • Solution: A Fieser workup is recommended. Cautiously add a calculated amount of water, followed by a 15% aqueous NaOH solution, and then more water. This should produce a granular precipitate of aluminum salts that can be easily filtered off.

Reagent Equivalents Purpose
LiAlH₄2.2 - 2.5Reducing agent
THFAnhydrousSolvent
WaterCalculatedQuench excess LiAlH₄
15% NaOH (aq)CalculatedPrecipitate aluminum salts
Problem 3: Difficulty in Achieving Selective Electrophilic Aromatic Substitution.

Question: I want to perform a Friedel-Crafts acylation on the aromatic ring of this compound. However, I am getting a complex mixture of products, and in some cases, no reaction at all. How can I achieve better selectivity?

Answer:

Friedel-Crafts reactions on substrates containing a deactivating group like a carboxylic acid are notoriously challenging.[7] The carboxylic acid group is a meta-director and strongly deactivates the aromatic ring towards electrophilic substitution.

Challenges in Friedel-Crafts Acylation

A This compound C Complexation of Lewis Acid with Carboxylic Acid A->C B Lewis Acid (e.g., AlCl3) B->C D Deactivated Aromatic Ring C->D E No Reaction or Low Yield D->E

The deactivating effect of the carboxylic acid group in Friedel-Crafts acylation.

Potential Causes and Solutions:

  • Deactivation by the Carboxylic Acid Group:

    • Cause: The -COOH group is strongly electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles.

    • Solution: Convert the carboxylic acid to a less deactivating or an activating group before performing the Friedel-Crafts reaction. For example, you can protect the carboxylic acid as an ester. The ester group is still deactivating but less so than the carboxylic acid. After the Friedel-Crafts reaction, the ester can be hydrolyzed back to the carboxylic acid.

  • Complexation with the Lewis Acid Catalyst:

    • Cause: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate to the lone pairs on the oxygen atoms of the carboxylic acid. This further deactivates the ring and consumes the catalyst.[7]

    • Solution: A large excess of the Lewis acid catalyst is often required. Alternatively, using a milder Lewis acid or a Brønsted acid catalyst might be beneficial. Protecting the carboxylic acid as an ester will also mitigate this issue.

  • Alternative Strategy: Change the Order of Operations:

    • Cause: Attempting to introduce an acyl group onto a deactivated ring is inherently difficult.

    • Solution: If possible, perform the Friedel-Crafts acylation on a precursor molecule that does not yet contain the carboxylic acid group. For example, you could start with indane, perform the acylation, and then introduce the carboxylic acid group in a subsequent step. This approach takes advantage of the activated nature of the indane aromatic ring.

Proposed Synthetic Route Modification

  • Esterification: Convert this compound to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the ester. The ester group will direct the incoming acyl group primarily to the meta position relative to the indane ring system's point of attachment.

  • Hydrolysis: Hydrolyze the ester back to the carboxylic acid.

This multi-step approach, while longer, provides a much higher chance of success for this challenging transformation.

References

optimizing reaction conditions for the synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the synthesis of this compound derivatives.

Q1: My Friedel-Crafts acylation to form the indanone precursor is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation are a frequent issue. Several factors could be at play:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure you are using freshly opened or properly stored AlCl₃ and that all your glassware is rigorously dried.

  • Substrate Deactivation: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. If your starting material contains strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CF₃), the reaction will be sluggish or may not proceed at all.[1] Consider using a more reactive derivative if possible.

  • Reaction Temperature: While these reactions are often run at low temperatures to control selectivity, a temperature that is too low can significantly slow down the reaction rate. Experiment with a gradual increase in temperature, monitoring for the formation of side products.

  • Stoichiometry: An excess of the aromatic substrate can sometimes be used to minimize polyalkylation, a common side reaction.[1] However, for acylation, the product is deactivated, preventing further reactions.[1][2][3] Ensure the molar ratio of the acylating agent to the catalyst is appropriate.

Q2: I am observing significant amounts of polymeric or tar-like material in my reaction mixture. What is causing this and how can I prevent it?

A2: Polymerization is often a result of carbocation-induced side reactions, which can be exacerbated by:

  • High Temperatures: Excessive heat can promote unwanted polymerization pathways. Maintain strict temperature control throughout the reaction.

  • Excess Catalyst: Using too much Lewis acid can lead to a higher concentration of reactive carbocation intermediates, increasing the likelihood of polymerization.

  • Impure Reagents: Impurities in your starting materials or solvents can act as initiators for polymerization. Always use high-purity reagents and freshly distilled solvents.

Q3: The reduction of my indanone to the corresponding indanol is not going to completion. What can I do?

A3: Incomplete reduction can be addressed by several strategies:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[4][5] For more resistant ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, though it requires stricter anhydrous conditions.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been consumed. Some reductions may benefit from being run at room temperature overnight.[4]

  • Solvent: The choice of solvent can influence the reactivity of the reducing agent. Methanol or a mixture of THF and water are commonly used for NaBH₄ reductions.[5]

Q4: How can I purify my final this compound derivative effectively?

A4: Purification strategies will depend on the physical properties of your compound and the nature of the impurities.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to elute your product.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent, extract with a basic aqueous solution (e.g., NaHCO₃), wash the aqueous layer with an organic solvent, and then re-acidify the aqueous layer to precipitate your purified carboxylic acid.

Part 2: Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered during the synthesis.

Issue 1: Low Yield in the Intramolecular Friedel-Crafts Acylation

The formation of the indanone ring system via an intramolecular Friedel-Crafts acylation is a critical step. Low yields here will impact the entire synthetic sequence.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination Lewis acids like AlCl₃ are readily hydrolyzed by water, rendering them inactive.- Dry all glassware in an oven ( >100°C) overnight and cool under a stream of dry nitrogen or in a desiccator. - Use anhydrous solvents. Consider distilling them over a suitable drying agent. - Handle AlCl₃ in a glovebox or under a nitrogen atmosphere.
Carbocation Rearrangement While less common in acylations than alkylations, rearrangements can occur, leading to undesired isomers.[1][3]- Friedel-Crafts acylation is generally not prone to rearrangements due to the resonance-stabilized acylium ion.[2] If you suspect this, re-verify the structure of your starting material and product.
Insufficient Reaction Time The reaction may simply not have had enough time to go to completion.- Monitor the reaction progress using TLC. Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot has disappeared.
Incorrect Stoichiometry The ratio of substrate to Lewis acid is crucial for optimal results.- Typically, a slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) is used. A large excess can lead to side reactions.

Experimental Protocol: A General Procedure for Intramolecular Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the appropriate 3-arylpropanoic acid precursor.

  • Solvent and Catalyst: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene). Cool the mixture in an ice bath.

  • Acyl Chloride Formation (if necessary): If starting from the carboxylic acid, add oxalyl chloride or thionyl chloride dropwise to form the acyl chloride in situ.

  • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the appropriate temperature (often room temperature or slightly elevated) and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

  • Workup: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting indanone by column chromatography or recrystallization.

Issue 2: Inefficient Reduction of the Indanone

The reduction of the indanone to the corresponding indanol is a key step towards the final carboxylic acid.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Reducing Agent Sodium borohydride can degrade over time, especially if not stored properly.- Use a fresh bottle of NaBH₄. - Test the activity of your NaBH₄ on a simple ketone like acetone to ensure it is still reactive.
Steric Hindrance Bulky substituents near the carbonyl group can hinder the approach of the hydride, slowing down the reaction.- Increase the reaction time. - Consider using a less sterically demanding reducing agent if possible.
Side Reactions In some cases, side reactions such as hydrogenolysis of the C-OH bond can occur, especially with more reactive catalysts like Co/SiO2.- Choose a milder reducing agent like NaBH₄. - Optimize the reaction temperature to favor the desired reduction.

Experimental Protocol: Reduction of Indanone to Indanol with NaBH₄ [4][5]

  • Setup: In a round-bottom flask, dissolve the indanone in methanol or a THF/water mixture.[5]

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Workup: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the indanol.[5]

Issue 3: Difficulty in Converting the Indanol to the Carboxylic Acid

The final step of converting the indanol to the desired this compound can present its own challenges. This is often achieved through a series of steps including conversion to a halide or other leaving group, followed by cyanation and hydrolysis, or through direct carboxylation methods.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Leaving Group Formation The hydroxyl group of the indanol is a poor leaving group and must be converted to a better one (e.g., a halide or tosylate) for subsequent nucleophilic substitution.- Ensure complete conversion to the intermediate halide or tosylate by using a slight excess of the corresponding reagent (e.g., SOCl₂, PBr₃, TsCl) and appropriate reaction conditions (e.g., presence of a base like pyridine for tosylation).
Inefficient Cyanation The nucleophilic substitution with a cyanide source (e.g., NaCN, KCN) can be slow or incomplete.- Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. - Consider using a phase-transfer catalyst to facilitate the reaction if using a two-phase system.
Incomplete Hydrolysis of the Nitrile The hydrolysis of the intermediate nitrile to the carboxylic acid requires harsh conditions (strong acid or base and heat) and may not go to completion.- Increase the reaction time and/or temperature for the hydrolysis step. - Monitor the reaction by TLC or by checking the pH of the reaction mixture.

Part 3: Visualization of Key Processes

To provide a clearer understanding of the synthetic workflow and potential troubleshooting points, the following diagrams illustrate the key reaction sequence and a decision-making flowchart for troubleshooting.

Synthesis_Workflow A Aromatic Precursor B Intramolecular Friedel-Crafts Acylation A->B Acyl Halide, AlCl3 C Indanone Intermediate B->C D Reduction C->D NaBH4 or LiAlH4 E Indanol Intermediate D->E F Conversion to Leaving Group E->F SOCl2 or PBr3 G Nitrile Intermediate F->G NaCN H Hydrolysis G->H H3O+ or OH-, Heat I Final Carboxylic Acid Derivative H->I

Caption: General synthetic workflow for this compound derivatives.

Troubleshooting_Flowchart Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 S1 Friedel-Crafts Acylation Q1->S1 Acylation S2 Reduction Q1->S2 Reduction S3 Carboxylic Acid Formation Q1->S3 Final Step T1_1 Check Catalyst Activity and Anhydrous Conditions S1->T1_1 T2_1 Use Fresh Reducing Agent S2->T2_1 T3_1 Ensure Complete Leaving Group Formation S3->T3_1 T1_2 Verify Substrate Reactivity T1_1->T1_2 T1_3 Optimize Temperature and Reaction Time T1_2->T1_3 End Optimized Synthesis T1_3->End T2_2 Increase Reaction Time T2_1->T2_2 T2_3 Consider Stronger Reducing Agent T2_2->T2_3 T2_3->End T3_2 Optimize Cyanation Conditions T3_1->T3_2 T3_3 Increase Hydrolysis Time/Temperature T3_2->T3_3 T3_3->End

References

Technical Support Center: Chiral Separation of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the dedicated technical support guide for the chiral separation of 2,3-Dihydro-1H-indene-1-carboxylic acid. This resource is designed for researchers, chromatographers, and pharmaceutical development professionals who are navigating the complexities of resolving this specific pair of enantiomers. This guide synthesizes established chromatographic principles with practical, field-tested advice to help you overcome common challenges and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have when beginning method development for this analyte.

Q1: What are the primary challenges in separating the enantiomers of this compound?

The primary challenge stems from the inherent nature of enantiomers: they possess identical physical and chemical properties in an achiral environment.[1] Effective separation, therefore, requires creating a transient diastereomeric interaction with a chiral selector. For this compound, specific challenges include:

  • Analyte Acidity: The carboxylic acid moiety can lead to strong interactions with the stationary phase, potentially causing peak tailing if not properly addressed through mobile phase modification.

  • Limited UV Chromophore: While the benzene ring provides a chromophore, its absorbance may not be exceptionally high, requiring careful selection of detection wavelengths for optimal sensitivity.

  • Finding the Right Selector: The rigid, fused-ring structure requires a chiral stationary phase (CSP) with a complementary three-dimensional cavity or interaction sites to achieve enantiorecognition.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for this separation?

Success is highly dependent on the choice of CSP. For an acidic analyte like this, several classes of CSPs have proven effective. The key is to facilitate at least three points of interaction between the analyte and the stationary phase, with one being stereochemically dependent.[2]

  • Polysaccharide-Based CSPs: These are often the first choice and have broad applicability.[3] Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) can form chiral cavities and offer multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.

  • Anion-Exchange CSPs: CSPs based on cinchona alkaloids (quinine or quinidine derivatives) are specifically designed for the separation of acidic compounds.[4] The separation mechanism relies on an ion-exchange interaction between the protonated selector and the deprotonated carboxylic acid analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[4]

  • Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin or Vancomycin can also be effective, particularly in reversed-phase or polar organic modes.[5] They offer complex chiral surfaces with cavities, aromatic rings, and ionizable groups that can interact with the analyte.

CSP ClassPrimary Interaction MechanismRecommended For
Polysaccharide-Based Inclusion, H-bonding, π-π interactionsInitial screening in Normal Phase, Polar Organic, or Reversed Phase
Anion-Exchange Ion-exchange, H-bonding, π-π stackingTargeted approach for acidic analytes in HPLC or SFC[4]
Macrocyclic Glycopeptide Inclusion, H-bonding, Dipole-dipoleReversed Phase or Polar Organic modes; good for complex structures[5]
Q3: Should I use Normal Phase, Reversed Phase, or Supercritical Fluid Chromatography (SFC)?

The choice of chromatographic mode is critical and depends on analyte solubility, desired throughput, and downstream applications (e.g., preparative scale-up).

  • Normal Phase Liquid Chromatography (NPLC): Often provides excellent selectivity for chiral separations on polysaccharide CSPs. Mobile phases typically consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[] For this acidic analyte, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is crucial to suppress ionization and improve peak shape.[2]

  • Reversed Phase Liquid Chromatography (RPLC): While sometimes less selective than NPLC for chiral separations, RPLC offers the advantage of using aqueous-organic mobile phases, which can be beneficial for sample solubility and compatibility with mass spectrometry. The inclusion complexing mechanism is often dominant in this mode.

  • Supercritical Fluid Chromatography (SFC): This is an increasingly popular and powerful technique for chiral separations.[7][8] Using supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption.[8][9] Protic co-solvents like methanol or ethanol are typically used, along with additives to improve peak shape.[10] SFC is often considered a "greener" alternative to NPLC.[8]

Q4: Is derivatization a viable strategy for this compound?

Yes, but it should be considered a secondary approach. The direct separation on a CSP is almost always preferred due to its simplicity.[2] However, if direct methods fail or if you need to determine the absolute configuration, derivatization can be employed.

The strategy involves reacting the racemic carboxylic acid with a single, enantiomerically pure chiral reagent (a chiral derivatizing agent, or CDA) to form a pair of diastereomers.[1][11] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[1][12]

  • Pros: Can be separated on common, less expensive achiral columns. Useful for determining absolute configuration via NMR (e.g., using Mosher's acid).[11]

  • Cons: Requires an additional reaction step. The CDA must be enantiomerically pure. The reaction must proceed to completion without any racemization of the analyte or the CDA.[10] Recovering the original enantiomer requires cleaving the derivative, adding another step.[13]

G start Start: Separate Enantiomers of This compound direct_method Attempt Direct Separation on a Chiral Stationary Phase (CSP)? start->direct_method derivatization Consider Indirect Method: Chiral Derivatization direct_method->derivatization No / Poor Resolution node_success Optimized Chiral Method direct_method->node_success Yes / Success achiral_sep Separate Diastereomers on Standard Achiral Column (e.g., C18) derivatization->achiral_sep cleavage Cleave Derivative to Recover Pure Enantiomers achiral_sep->cleavage cleavage->node_success

Caption: Decision workflow for choosing between direct and indirect separation methods.

Troubleshooting Guide: Resolving Common Issues

Q: My enantiomer peaks are co-eluting or show very poor resolution (Rs < 1.0). What should I do?

This is the most common challenge. Poor resolution is a selectivity problem. Here is a systematic approach to troubleshoot it.

1. Re-evaluate Your Stationary Phase:

  • The Cause: The chosen CSP may not have the right interaction mechanisms for your molecule. Chiral recognition is highly specific.[14]

  • The Solution: Screen different, complementary CSPs. If you started with a polysaccharide column (e.g., cellulose-based), try an amylose-based column or switch to a completely different class, like an anion-exchange CSP (e.g., CHIRALPAK QN-AX).[3][4]

2. Optimize the Mobile Phase:

  • The Cause (NPLC/SFC): The alcohol modifier concentration is critical. Too much alcohol can disrupt the hydrogen bonding interactions necessary for chiral recognition, reducing retention and selectivity. Too little can lead to excessively long run times.

  • The Solution (NPLC/SFC): Systematically vary the modifier percentage. Start around 10-20% and decrease or increase it in small increments (e.g., 2-5%). Also, try switching the alcohol (e.g., from isopropanol to ethanol), as this can dramatically alter selectivity.[]

  • The Cause (All Modes): The acidic additive is missing or at the wrong concentration. Without an acid, the carboxylic acid analyte can exist in an ionized state, leading to poor interactions and peak shape.

  • The Solution (All Modes): Ensure a small amount (typically 0.1%) of an acid like TFA, formic acid, or acetic acid is present in your mobile phase.[2][15] Sometimes, changing the acid itself can influence selectivity.

3. Adjust the Temperature:

  • The Cause: Temperature affects the thermodynamics of the analyte-CSP interaction.[16][17] Generally, lower temperatures increase the strength of these interactions, often leading to better resolution, albeit with longer retention times.[18][19]

  • The Solution: Try reducing the column temperature. Start at ambient (e.g., 25 °C) and decrease to 15 °C or 10 °C. Monitor both resolution and backpressure. In some rare cases, increasing temperature can improve resolution or even reverse the elution order, so exploring a range (e.g., 10-40 °C) is worthwhile.[3][16]

G cluster_0 Troubleshooting Workflow: Poor Resolution start Problem: Poor Resolution (Rs < 1.0) check_mp Step 1: Optimize Mobile Phase start->check_mp check_temp Step 2: Adjust Temperature check_mp->check_temp No Improvement mp_details Vary alcohol % (5-25%) Switch alcohol type (IPA vs EtOH) Check/add 0.1% acid (TFA/FA) check_mp->mp_details success Resolution Achieved (Rs >= 1.5) check_mp->success Improvement check_csp Step 3: Screen Different CSPs check_temp->check_csp No Improvement temp_details Decrease temperature (e.g., to 15°C) Explore range (10-40°C) check_temp->temp_details check_temp->success Improvement csp_details Switch polysaccharide type (Cellulose <-> Amylose) Try different mechanism (Anion-Exchange) check_csp->csp_details check_csp->success Improvement

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Q: I'm seeing significant peak tailing. How can I improve the peak shape?

Peak tailing is typically caused by undesirable secondary interactions or issues with the mobile phase.[20]

  • The Cause: Ionization of the carboxylic acid. The negatively charged carboxylate can engage in strong, non-specific ionic interactions with active sites (e.g., residual silanols) on the silica support, leading to a delayed elution "tail".[21]

  • The Solution: Add an acidic modifier to the mobile phase.[21] 0.1% TFA or formic acid will suppress the deprotonation of the analyte, ensuring it remains in its neutral form. This is the most common and effective solution for acidic analytes.

  • The Cause: Sample overload. Injecting too much mass onto the column can saturate the stationary phase, leading to broadened, asymmetric peaks.[21][22]

  • The Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the optimal mass load for your column dimension.

  • The Cause: Contamination or column degradation. Strongly adsorbed impurities at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[23]

  • The Solution: First, try flushing the column with a strong, compatible solvent as recommended by the manufacturer (for immobilized phases, this might include THF or DMF).[23] If the problem persists, especially on an older column, it may need to be replaced.

Q: My retention times are drifting or unstable. What are the likely causes?

Unstable retention times point to a lack of system equilibration or changes in the mobile phase or column conditions.

  • The Cause: Insufficient column equilibration. Chiral stationary phases, especially in NPLC, can require significant time to equilibrate with the mobile phase.

  • The Solution: Equilibrate the column for at least 30-60 minutes (or 20-30 column volumes) with the mobile phase before starting your analysis. When changing mobile phase composition, ensure the system is thoroughly flushed and re-equilibrated.

  • The Cause: Mobile phase composition change. In NPLC, alcohols are more polar and can preferentially adsorb to the stationary phase. Small amounts of evaporation of the non-polar component (e.g., hexane) can significantly change the modifier percentage and thus the retention time.

  • The Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped to prevent evaporation.

  • The Cause: Temperature fluctuations. The laboratory's ambient temperature can fluctuate, affecting retention.

  • The Solution: Use a thermostatted column compartment to maintain a constant temperature.[20][24] This is critical for achieving reproducible results.

Experimental Protocols

Protocol 1: Initial HPLC Method Screening Strategy

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Select two to three complementary polysaccharide columns (e.g., one cellulose-based and one amylose-based, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • System A: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

    • System B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Sample Concentration: 0.5 - 1.0 mg/mL in mobile phase

    • Detection: UV at 254 nm or 265 nm

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase System A for at least 30 minutes.

    • Inject the racemic standard.

    • If no separation is observed, switch to Mobile Phase System B and re-equilibrate.

    • Repeat the process for the second and third columns.

  • Optimization:

    • If partial separation is observed (a "bump" or two unresolved peaks), optimize the best system by adjusting the alcohol percentage (e.g., try 85:15:0.1 and 95:5:0.1) and temperature.

Protocol 2: Initial SFC Method Screening Strategy

SFC offers a rapid and efficient alternative for screening.

  • Column Selection:

    • Use the same set of polysaccharide columns as in the HPLC screen. Anion-exchange columns are also excellent candidates for SFC.[4]

  • Mobile Phase Preparation:

    • Co-solvent A: Methanol (MeOH) with 0.1% TFA

    • Co-solvent B: Ethanol (EtOH) with 0.1% TFA

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ with co-solvent

    • Gradient Program: Start with a fast gradient (e.g., 5% to 40% co-solvent over 5-7 minutes) to quickly determine the approximate elution conditions.[4]

    • Flow Rate: 3.0 mL/min[4]

    • Back Pressure: 150 bar[4]

    • Column Temperature: 40 °C[4]

    • Detection: UV as above

  • Screening Procedure:

    • Install the first column.

    • Run the gradient program with Co-solvent A.

    • Run the gradient program with Co-solvent B.

    • Repeat for all selected columns.

  • Optimization:

    • Based on the gradient runs, identify the most promising column/co-solvent combination.

    • Develop an isocratic method using the co-solvent percentage at which the peak eluted in the gradient run.[4]

    • Fine-tune the co-solvent percentage, temperature, and back pressure to optimize resolution.

References

Technical Support Center: Safeguarding En-antiopurity in 2,3-Dihydro-1H-indene-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Advanced Guide for Researchers and Process Chemists

Welcome to the Technical Support Center focused on the stereoselective synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid. This molecule is a valuable chiral building block in medicinal chemistry. However, the acidic proton at the stereocenter (the α-carbon) makes it highly susceptible to racemization, particularly under basic or even neutral conditions. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during its synthesis, ensuring the preservation of enantiomeric excess (% ee).

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary mechanism causing racemization in this compound, and when is it most likely to occur?

A1: The primary cause of racemization is the deprotonation of the acidic hydrogen on the chiral α-carbon (C1), which is adjacent to both the carboxyl group and the phenyl ring. This abstraction leads to the formation of a planar, achiral enolate intermediate.[1][2] Subsequent reprotonation can occur from either face of this planar structure with equal probability, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[1]

Racemization is most likely to occur during steps that involve:

  • Base-catalyzed reactions: Any step utilizing a base, even a mild one, can facilitate proton abstraction. This is common during coupling reactions, cyclizations, or deprotection steps.[1]

  • Purification: Prolonged exposure to certain chromatographic media or non-neutral solvent systems can induce racemization.

  • Work-up procedures: Aqueous work-ups with basic solutions (e.g., sodium bicarbonate washes) if not performed quickly and at low temperatures can be detrimental.

  • Prolonged heating: Thermal energy can sometimes provide enough energy to facilitate enolization and subsequent racemization, especially in polar solvents.[3]

Caption: Mechanism of base-catalyzed racemization.

Q2: I am performing a palladium-catalyzed α-arylation to synthesize the indane core. How can I avoid racemization of the product?

A2: Traditional α-arylation methods often rely on strong bases (like NaH, LHMDS, or LDA) to generate the necessary enolate, which is highly problematic for maintaining stereointegrity. The key is to use reaction conditions that are less basic.

Troubleshooting & Solutions:

  • Utilize Zinc Enolates: Instead of alkali metal enolates, consider using zinc enolates. These can be prepared from α-bromo esters and activated zinc. They are less basic and nucleophilic, significantly reducing the risk of racemization during the coupling process.[4]

  • Employ Silyl Ketene Acetals: An alternative is the reaction of silyl ketene acetals with aryl bromides. This approach often uses a substoichiometric amount of a mild activator like zinc fluoride (ZnF₂) instead of a strong base.[4]

  • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Catalysts with sterically hindered, electron-rich phosphine ligands, such as P(t-Bu)₃, or specialized ligands like Q-phos, have shown high efficacy under these milder, more neutral conditions.[4][5] A study by Hartwig et al. demonstrated that these conditions are compatible with base-sensitive stereocenters, preventing racemization.[4]

Recommended Protocol (Conceptual): A robust method involves the coupling of an aryl halide with a pre-formed zinc enolate of an appropriate ester precursor, catalyzed by a palladium complex.

Caption: Workflow for minimizing racemization during α-arylation.

Q3: My synthesis involves a chiral resolution step using a resolving agent. How do I choose the right agent and conditions to prevent racemization of the desired enantiomer?

A3: Chiral resolution via diastereomeric salt formation is a common method to obtain enantiopure this compound.[6] The success of this method hinges on selecting an appropriate chiral base and optimizing crystallization conditions.

Key Considerations:

  • Choice of Resolving Agent: A variety of chiral amines are available. The choice depends on which will form a diastereomeric salt with one enantiomer of your acid that has significantly different solubility than the other. It is often necessary to screen several agents.[6]

Common Chiral Resolving Agents for Acids Typical Application Reference
(+)- or (-)-α-MethylbenzylamineWidely used, commercially available synthetic amine.[6]
Brucine, Strychnine, QuinineNaturally occurring, readily available alkaloids.[7]
(1S,2R)- or (1R,2S)-1-Aminoindan-2-olEffective for resolving various chiral acids, including profens.[8]
  • Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent screen (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures) is essential to find conditions that yield high diastereomeric excess in the crystalline solid.

  • Preventing Racemization During Liberation: After separating the desired diastereomeric salt, the enantiopure carboxylic acid must be liberated, typically by treatment with a strong mineral acid (e.g., HCl). This step must be performed under carefully controlled conditions:

    • Low Temperature: Perform the acidification and subsequent extraction at 0-5 °C to minimize the rate of any potential base-catalyzed racemization.

    • Rapid Extraction: Immediately extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane) to remove it from the aqueous, acidic environment.

    • Avoid Excess Base: Do not use a basic workup to remove the resolving agent's salt. The goal is to protonate the carboxylate and extract the neutral acid.

Q4: What are the best analytical methods to accurately monitor the enantiomeric excess (% ee) throughout my synthesis?

A4: Accurately determining the % ee at multiple stages is crucial for identifying where enantiopurity is being lost. Simply relying on polarimetry is often insufficient as it can be influenced by impurities and requires a known specific rotation value.[9]

Recommended Analytical Techniques:

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[10]High accuracy and precision; provides baseline separation of enantiomers for direct quantification.[10]Requires method development (column, mobile phase selection); may require derivatization.
Chiral GC Similar to HPLC but for volatile compounds. The analyte interacts with a chiral stationary phase in a gas chromatography column.[9]Very high sensitivity; requires a small sample size.[9]The compound must be volatile and thermally stable, often requiring derivatization (e.g., to a methyl ester).[9]
NMR Spectroscopy with Chiral Derivatizing Agents Reacting the carboxylic acid with a chiral agent (e.g., Mosher's acid) creates diastereomers which have distinguishable signals in the NMR spectrum.[11]Fast, uses standard NMR equipment; provides structural confirmation.Less sensitive than chromatography; requires enantiomerically pure derivatizing agent.[11]

Practical Tip: For this compound, Chiral HPLC is generally the most robust and reliable method.[12] It is often necessary to convert the carboxylic acid to its methyl or ethyl ester before analysis to improve peak shape and resolution on many common chiral columns.

References

Technical Support Center: Stability of 2,3-Dihydro-1H-indene-1-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 2,3-Dihydro-1H-indene-1-carboxylic acid in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. Given the limited specific stability data in published literature for this exact molecule, this guide synthesizes established principles of carboxylic acid chemistry, analytical method development, and practical laboratory experience.

Section 1: Core Stability Profile & Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental properties and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is influenced by four main factors:

  • pH: As a carboxylic acid, the molecule's ionization state is pH-dependent. This affects not only solubility but also susceptibility to certain degradation pathways. Most simple carboxylic acids have pKa values in the range of 4-5, meaning the equilibrium between the neutral acid (R-COOH) and the charged carboxylate anion (R-COO⁻) is highly sensitive to pH changes in this range[1][2].

  • Temperature: Elevated temperatures can provide the activation energy needed for degradation reactions, most commonly decarboxylation or oxidation[3][4].

  • Light: Aromatic and cyclic structures, such as the indane core, can be susceptible to photolytic degradation. Energy from UV or even high-intensity visible light can promote oxidative reactions[5][6].

  • Solvent & Solute Interactions: The choice of solvent is critical. Solvents can contain impurities (e.g., peroxides in aged ethers, dissolved oxygen) that actively degrade the compound. Furthermore, other components in a complex buffer system could potentially react with the molecule.

Q2: What is the best solvent for preparing a stock solution?

A2: For initial stock solutions, a high-purity, anhydrous aprotic organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent polar aprotic solvents that can dissolve a wide range of compounds and are generally inert.

  • Secondary Options: Acetonitrile or acetone can also be used. They are less polar but are easily removed under vacuum if required[7].

  • Causality: Using an aprotic organic solvent minimizes the risk of hydrolysis or pH-dependent degradation during long-term storage. Always use fresh, unopened bottles or solvents that have been properly stored to avoid impurities like water or peroxides.

Q3: How should I store my stock and working solutions to ensure maximum stability?

A3: Proper storage is arguably the most critical factor in preventing compound degradation. We recommend a multi-tiered approach summarized in the table below.

Solution TypeSolventTemperatureLight ConditionContainerRationale
Primary Stock Anhydrous DMSO, DMF-20°C or -80°CProtected from LightAmber glass vial with Teflon-lined capMinimizes thermal and photolytic degradation; prevents solvent evaporation and hydrolysis from atmospheric moisture.
Working Stock Acetonitrile, Ethanol-20°CProtected from LightAmber glass vialFor intermediate dilutions; limits freeze-thaw cycles of the primary stock.
Aqueous Working Experimental Buffer2-8°CProtected from LightSterile polypropylene tubesFor immediate use (ideally within 24-48 hours). Refrigeration slows microbial growth and chemical degradation[8]. Sterility is key for preventing microbial degradation.

Q4: Is this compound sensitive to light?

Section 2: Troubleshooting Guide

This section provides structured guidance for common problems encountered during experimentation.

Problem: I'm observing a progressive loss of my compound in an aqueous buffer over several hours or days.

This is a common and frustrating issue. The cause is likely either chemical degradation related to the buffer conditions or microbial activity. The following workflow can help diagnose the root cause.

G start Compound Loss Detected in Aqueous Buffer q1 Was the buffer sterile-filtered and prepared with sterile water? start->q1 microbial Primary Suspect: Microbial Degradation q1->microbial No q2 What is the pH of the buffer? q1->q2 Yes action1 Action: Repeat experiment with 0.22 µm sterile-filtered buffer. Prepare fresh before use. microbial->action1 ph_acid Suspect: Acid-catalyzed degradation (e.g., hydrolysis of impurities, ring strain effects). q2->ph_acid pH < 4 ph_neutral Suspect: Oxidative degradation (catalyzed by metal ions?). Is the buffer old or contain chelators like EDTA? q2->ph_neutral pH 4-8 ph_base Suspect: Base-catalyzed degradation (e.g., oxidation, elimination reactions). q2->ph_base pH > 8 action2 Action: Perform a pH stability screen (see Protocol 1). Assess stability in degassed buffers or with antioxidants. ph_acid->action2 ph_neutral->action2 ph_base->action2

Caption: Troubleshooting workflow for compound loss in aqueous solutions.

Causality Behind the Workflow:

  • Sterility First: Microbial contamination is a frequently overlooked cause of compound loss in biological buffers stored at 2-8°C or room temperature[8]. Enzymes from bacteria or fungi can readily metabolize organic molecules. Using sterile-filtered buffers is a simple and effective control.

  • pH as the Master Variable: The pH dictates the ionization state of the carboxylic acid[2][10]. The neutral and charged forms can have vastly different stabilities. For example, the electron-rich benzene ring of the indane moiety might be more susceptible to oxidation at certain pH values where the carboxylate anion is the dominant species.

Protocol 1: Rapid pH Stability Screening

This protocol helps determine if your compound is degrading due to the pH of your aqueous buffer.

Objective: To assess the stability of this compound across a range of pH values at a set temperature.

Materials:

  • Stock solution of the compound (e.g., 10 mM in DMSO).

  • A set of buffers (e.g., pH 3, 5, 7.4, 9). Use common buffers like citrate, phosphate, and borate.

  • Calibrated pH meter.

  • HPLC or LC-MS system for analysis.

  • Incubator or water bath set to the experimental temperature (e.g., 37°C).

Methodology:

  • Preparation: Prepare 1 mL aliquots of each buffer in labeled HPLC vials.

  • Spiking: Spike each vial with a small volume of the stock solution to reach the final desired concentration (e.g., 10 µL of 10 mM stock into 990 µL buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Time Zero (T=0) Analysis: Immediately after spiking, inject one set of vials onto the HPLC/LC-MS system. Record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Place the remaining vials in the incubator.

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a set of vials, cool to room temperature, and analyze them.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot % remaining vs. time for each pH condition. A significant drop at a specific pH indicates instability.

Problem: I suspect my compound is degrading, but I don't see obvious new peaks in my chromatogram. How can I definitively investigate potential degradation?

This situation often arises when degradation products are not well-retained, co-elute with the parent peak, or do not have a strong chromophore for UV detection. A forced degradation study is the authoritative method to identify potential degradation pathways and validate that your analytical method is "stability-indicating."[11][12]

Causality: A stability-indicating method is one that can unambiguously separate the intact drug from its degradation products[13]. By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), you generate these degradation products. If your method can separate them, you can be confident in your stability assessments.

G cluster_stress Stress Conditions cluster_process Process cluster_outcome Outcome & Validation Acid Acid Hydrolysis (e.g., 0.1M HCl) Stressed_Samples Stressed Samples (Target ~10-20% degradation) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C in solution) Photo Photolytic (UV/Vis light exposure) Compound 2,3-Dihydro-1H-indene- 1-carboxylic acid Analysis Analyze all samples with Control using HPLC/LC-MS Stressed_Samples->Analysis Data Data Review: - New degradation peaks? - Loss of parent peak? - Peak purity analysis Analysis->Data Validation Method is Stability-Indicating? Data->Validation

Caption: Workflow for a forced degradation study to validate an analytical method.

Protocol 2: General Forced Degradation Study

Objective: To generate likely degradation products and confirm the specificity of an analytical method.

Methodology:

  • Sample Preparation: For each condition, prepare a solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Acid Stress: Add 0.1 M HCl. Heat gently (e.g., 60°C) for a set time (e.g., 2-8 hours).

  • Base Stress: Add 0.1 M NaOH. Keep at room temperature for a set time (e.g., 1-4 hours).

  • Oxidative Stress: Add 3% H₂O₂. Keep at room temperature for a set time (e.g., 2-24 hours)[13].

  • Thermal Stress: Heat the solution (in a neutral buffer) at a higher temperature (e.g., 70°C) for 24-48 hours.

  • Photolytic Stress: Expose the solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines) or a strong UV lamp.

  • Quenching & Analysis: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid. Analyze all stressed samples, along with an unstressed control, by your HPLC/LC-MS method.

  • Interpretation: Look for the appearance of new peaks alongside a decrease in the parent peak area. Aim for 10-30% degradation of the parent compound. If your method shows baseline separation between the parent peak and all new stress-induced peaks, it is considered stability-indicating.

Section 3: Advanced Topics & FAQs

Q5: What are the most probable degradation pathways for this molecule?

A5: Based on the structure—a carboxylic acid attached to an indane core—we can hypothesize two primary degradation routes:

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group. This is often induced by heat[3][4]. In this case, it would lead to the formation of 2,3-dihydro-1H-indene. This is a significant transformation, resulting in a less polar, neutral molecule.

  • Oxidation of the Indane Ring: The benzylic positions of the indane ring (the carbons adjacent to the benzene ring) are susceptible to oxidation. This could be initiated by light, heat, or oxidative reagents (like peroxides or dissolved oxygen), potentially forming hydroxylated or carbonylated species (e.g., ketones) on the five-membered ring[14].

G cluster_main Hypothetical Degradation Pathways cluster_path1 cluster_path2 Parent 2,3-Dihydro-1H-indene- 1-carboxylic acid Product1 2,3-Dihydro-1H-indene (Indane) Parent->Product1 Heat (Δ) - CO2 Product2 Hydroxylated or Keto-derivatives Parent->Product2 Light (hν) Oxidants ([O])

Caption: Potential degradation pathways for this compound.

Q6: My experiment requires a complex biological medium. How can I ensure my compound is stable?

A6: Stability in complex media (e.g., cell culture medium, plasma) is a major challenge due to enzymatic activity, protein binding, and numerous potential reactive components.

  • Protocol: Perform a stability test directly in the medium. Spike the compound into the medium, incubate under experimental conditions (e.g., 37°C, 5% CO₂), and sample at time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation is Key: To analyze, you must first precipitate proteins (e.g., with cold acetonitrile or methanol), centrifuge, and then analyze the supernatant.

  • Control: Always run a parallel experiment in a simple buffer (e.g., PBS) to distinguish between chemical and medium-specific (likely enzymatic) degradation.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the integrity and success of your experiments.

Overview of Synthetic Strategies

The synthesis of this compound, also known as indan-1-carboxylic acid, typically involves a few key transformations. The most common routes commence with the formation of a suitable precursor, followed by cyclization to create the indanone core, and subsequent reduction. Another viable pathway involves the alkylation of a malonic ester. Each of these steps is prone to specific side reactions that can impact yield and purity. This guide will address these potential issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Intramolecular Friedel-Crafts Acylation for 1-Indanone-3-carboxylic acid Synthesis

A common strategy to construct the indane framework is through an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. This cyclization is often promoted by strong acids like polyphosphoric acid (PPA).

Question 1: My Friedel-Crafts cyclization is sluggish, and I'm observing a significant amount of starting material even after prolonged reaction times. What could be the issue?

Answer: This is a common issue often related to insufficient activation of the carboxylic acid or deactivation of the aromatic ring.

  • Causality: The intramolecular Friedel-Crafts acylation proceeds via an acylium ion intermediate. The formation of this electrophile from a carboxylic acid requires a strong protic or Lewis acid. If the acid catalyst is weak, wet, or used in insufficient quantity, the formation of the acylium ion will be slow, leading to an incomplete reaction. Furthermore, if the aromatic ring of your precursor is substituted with electron-withdrawing groups, the nucleophilicity of the ring is reduced, making it less reactive towards the acylium ion.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will react with and deactivate strong acid catalysts like polyphosphoric acid (PPA) or aluminum chloride. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Increase Catalyst Loading: For PPA-mediated cyclizations, a significant excess is often required to act as both the catalyst and solvent.[3][4] An insufficient amount will result in a highly viscous mixture that is difficult to stir and may not facilitate complete conversion.

    • Consider a More Reactive Precursor: If your substrate is electron-deficient, you may need to convert the carboxylic acid to a more reactive acyl chloride. The acyl chloride can then be cyclized under milder conditions using a Lewis acid like AlCl₃.[2]

    • Elevate the Temperature: Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.[3] Carefully increase the reaction temperature while monitoring for potential decomposition.

Question 2: I'm observing the formation of a significant amount of a polymeric, tar-like substance in my Friedel-Crafts reaction. What is causing this and how can I prevent it?

Answer: Polymerization is a frequent side reaction in Friedel-Crafts chemistry, especially under harsh conditions.

  • Causality: The strong acids used to promote the cyclization can also catalyze intermolecular reactions. The acylium ion intermediate can react with the aromatic ring of another molecule, leading to the formation of polymeric byproducts. This is particularly prevalent at high concentrations and temperatures.

  • Preventative Measures:

    • High Dilution: Employing high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the substrate to a large volume of the pre-heated acid catalyst.

    • Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can promote polymerization and charring. It is crucial to find the optimal temperature that allows for efficient cyclization without significant byproduct formation.

    • Alternative Catalysts: Milder catalysts, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), can sometimes provide better results with sensitive substrates.

Part 2: Reduction of the 1-Indanone Carbonyl Group

Once the 1-indanone-3-carboxylic acid is formed, the next step is the reduction of the ketone to a methylene group. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Question 3: During the Clemmensen reduction of my 1-indanone derivative, I am getting a mixture of the desired product, the corresponding alcohol, and some dimeric species. How can I improve the selectivity?

Answer: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is notorious for its harsh conditions and potential for side reactions.

  • Causality: The mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc.[5] Incomplete reduction can lead to the formation of the corresponding alcohol. Dimeric products, such as pinacols, can arise from the coupling of radical intermediates.[6] Rearrangements have also been observed in some cases.[7]

  • Troubleshooting and Optimization:

    • Purity of Zinc Amalgam: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared and properly activated.

    • Vigorous Stirring: As this is a heterogeneous reaction, vigorous stirring is essential to ensure good contact between the substrate and the zinc surface.

    • Sustained Reflux: The reaction often requires a sustained period of reflux to go to completion.

    • Consider the Wolff-Kishner Reduction: If your molecule is stable to strong base, the Wolff-Kishner reduction is often a milder and more selective alternative to the Clemmensen reduction.[8]

Question 4: I opted for the Wolff-Kishner reduction, but my yield is low, and I've isolated a high-melting point solid that I suspect is the azine. How can I avoid this side reaction?

Answer: Azine formation is a classic side reaction in Wolff-Kishner reductions.[8]

  • Causality: The hydrazone intermediate can react with a second molecule of the starting ketone to form a symmetrical azine. This is especially problematic if the initial formation of the hydrazone is slow or incomplete before the high-temperature basic conditions are applied.

  • Experimental Protocol to Minimize Azine Formation (Huang-Minlon Modification):

    • Initial Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the 1-indanone-3-carboxylic acid in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate and a slight excess of a strong base (e.g., potassium hydroxide).

    • Low-Temperature Reflux: Heat the mixture to a moderate temperature (e.g., 130-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone.

    • Removal of Water: After the initial reflux, reconfigure the apparatus for distillation and remove the water and any excess hydrazine.

    • High-Temperature Reduction: Once the water is removed, the temperature of the reaction mixture will rise. Heat the mixture to a higher temperature (e.g., 190-200 °C) to effect the decomposition of the hydrazone to the desired methylene group and nitrogen gas.[9]

Parameter Clemmensen Reduction Wolff-Kishner Reduction
Conditions Strongly acidic (conc. HCl)Strongly basic (KOH or NaOH)
Common Side Products Alcohols, pinacols, rearrangements[6][7]Azines, incomplete reaction[8]
Substrate Suitability Good for base-sensitive substratesGood for acid-sensitive substrates
Part 3: Alternative Synthesis via Malonic Ester

An alternative route to this compound involves the alkylation of diethyl malonate.

Question 5: I am attempting a malonic ester synthesis to prepare a precursor for my target molecule, but I am getting a significant amount of a dialkylated product. How can I favor mono-alkylation?

Answer: Dialkylation is a common side reaction in malonic ester synthesis.[10][11]

  • Causality: After the first alkylation, the product still possesses one acidic proton on the alpha-carbon. If there is still unreacted base and alkylating agent present, a second alkylation can occur.

  • Strategies to Promote Mono-alkylation:

    • Stoichiometry Control: Use of a slight excess of the malonic ester relative to the base and the alkylating agent can help to ensure that the base is consumed after the first alkylation.[12]

    • Order of Addition: Adding the alkylating agent slowly to a pre-formed solution of the malonate enolate can help to maintain a low concentration of the alkylating agent, thus disfavoring a second alkylation.

    • Choice of Base and Solvent: The choice of base and solvent can influence the reactivity of the enolate. Using a base with a counter-ion that promotes aggregation can sometimes reduce the rate of the second alkylation.

Part 4: Hydrolysis of Nitrile Intermediates

In some synthetic variations, a nitrile group may be introduced and subsequently hydrolyzed to the carboxylic acid.

Question 6: I am trying to hydrolyze a nitrile precursor to the carboxylic acid, but the reaction is stalling at the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, and sometimes this intermediate can be difficult to hydrolyze further.[13]

  • Causality: The hydrolysis of the amide is often the rate-limiting step, especially under milder conditions. Both acidic and basic conditions can be used for nitrile hydrolysis, and the choice can impact the reaction rate and outcome.[14][15]

  • Driving the Hydrolysis to Completion:

    • Harsh Acidic Conditions: Refluxing the nitrile in a strong aqueous acid, such as 6M HCl or H₂SO₄, for an extended period is often effective. The initially formed amide is protonated, which makes it more susceptible to nucleophilic attack by water.

    • Vigorous Basic Conditions: Alternatively, heating the nitrile with a concentrated aqueous base like NaOH or KOH will also drive the reaction to the carboxylate salt.[13] An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.

    • Increased Temperature and Reaction Time: For stubborn amides, increasing the reaction temperature and prolonging the reaction time are often necessary.

Visualizing the Synthetic Pathways and Side Reactions

Main Synthetic Route and Potential Pitfalls

G cluster_1 Step 2: Ketone Reduction A 3-Phenylpropanoic Acid Derivative B 1-Indanone-3-carboxylic Acid A->B PPA, heat S1 Polymerization A->S1 S2 Incomplete Reaction A->S2 C This compound B->C Clemmensen or Wolff-Kishner S3 Alcohol Byproduct B->S3 S4 Azine Formation B->S4

Caption: Primary synthetic route and common side reactions.

Alternative Malonic Ester Synthesis Pathway

G cluster_0 Malonic Ester Synthesis D Diethyl Malonate E Alkylated Malonate D->E 1. NaOEt 2. Alkyl Halide F Substituted Acetic Acid E->F H3O+, heat (Hydrolysis & Decarboxylation) S5 Dialkylation E->S5

Caption: Malonic ester synthesis and the dialkylation side reaction.

References

Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-1H-indene-1-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 2,3-Dihydro-1H-indene-1-carboxylic acid (also known as Indane-1-carboxylic acid) in biological assays. We understand that poor aqueous solubility is a significant hurdle in obtaining reliable and reproducible data. This resource is designed to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. While this compound is soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.[1][2] When a concentrated DMSO stock is diluted into a large volume of buffer, the compound's solubility limit in the new, predominantly aqueous environment is exceeded, leading to precipitation.[1][3] This is a common issue for many organic compounds in biological assays.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: There is no single answer, as tolerance to DMSO is cell-line specific. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% to 1%.[1][4] Ideally, the concentration should be kept as low as possible, with some studies recommending a maximum of 0.1%.[4][5] It is crucial to determine the "no-observed-adverse-effect-level" (NOAEL) for your specific cell line by running a vehicle control experiment where cells are exposed to a range of DMSO concentrations.[5][6] Always ensure the final DMSO concentration is consistent across all experimental wells, including your controls.[1]

Q3: Can I simply warm the assay medium to redissolve the precipitate?

A3: Gently warming the medium to 37°C can sometimes help redissolve a compound, but this is not a guaranteed solution.[5] If the compound remains precipitated after warming, the solution should not be used for experiments as the actual concentration of the dissolved compound will be unknown and non-uniform, leading to highly variable and unreliable results.[5][7]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Encountering precipitation can be frustrating. This section provides a logical workflow to diagnose and solve solubility problems with this compound.

Initial Assessment: Understanding Your Compound

This compound is a carboxylic acid. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[1][8] The key is to work with the compound in its ionized, more soluble form.

Solubility Enhancement Strategies & Protocols

Here are three primary strategies to improve the solubility of this compound.

Strategy 1: pH Adjustment

This is often the most effective and straightforward method for ionizable compounds like carboxylic acids.

Core Principle: By increasing the pH of the aqueous buffer to be at least 2 units above the compound's pKa, you convert the acid into its much more soluble conjugate base (carboxylate) form.[8]

  • Determine Target pH: Aim for a buffer pH of approximately 7.0-7.4, which is physiologically relevant for most cell-based assays and well above the likely pKa of the carboxylic acid group.

  • Choose a Biocompatible Buffer: Use a buffer with a pKa close to your desired pH range, such as HEPES or phosphate-buffered saline (PBS).

  • Prepare Stock Solution:

    • Dissolve this compound in a minimal amount of 1N NaOH to create a concentrated sodium salt stock solution.

    • Alternatively, prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM).

  • Dilution into Buffer:

    • Pre-warm your assay buffer (e.g., PBS, pH 7.4) to the experimental temperature (e.g., 37°C).[5]

    • While gently vortexing the buffer, slowly add the concentrated stock solution dropwise to the desired final concentration.[3] This gradual addition helps prevent localized high concentrations that can cause precipitation.[3]

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or combine this method with another strategy.

Strategy 2: Use of Co-solvents

While DMSO is the most common, other co-solvents can be considered, though their compatibility with the specific assay must be verified.

Core Principle: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can help bridge the polarity gap between the compound and the aqueous medium.

Co-SolventRecommended Max Concentration (Cell-based Assays)Notes
DMSO ≤ 0.5% (ideally ≤ 0.1%)[4][5]Most common, but can have biological effects.[4][10]
Ethanol ≤ 0.5% for 24h, ≤ 0.25% for 48h viability assays.[6]Can be more cytotoxic than DMSO for some cell lines.[11]
PEG 400 Generally low toxicity, but concentration-dependent.[12]Often used in formulations.
Propylene Glycol Concentration-dependent toxicity.[12]Check compatibility with your specific assay.

Always run a vehicle control to test for solvent effects on your assay system.[13][14]

Strategy 3: Employing Solubilizing Excipients (Cyclodextrins)

Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high solubility and low toxicity.[10]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent like DMSO or ethanol.

  • Form the Complex:

    • Slowly add the compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of CD to the compound is critical and may need optimization (start with a 1:1 or higher molar ratio of CD to compound).

    • Allow the mixture to equilibrate. This can be done by stirring or shaking at room temperature for several hours or overnight to ensure maximum complexation.[17]

  • Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter before adding to your biological assay.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflows described above.

Caption: Troubleshooting workflow for compound precipitation.

Caption: Standard dilution protocol to minimize precipitation.

Final Recommendations

  • Always Start with a Solubility Test: Before running a full assay, perform a preliminary solubility test in your final assay buffer to determine the maximum soluble concentration of your compound under the chosen conditions.[1][7]

  • Kinetic vs. Thermodynamic Solubility: What you observe upon dilution is kinetic solubility. The true thermodynamic solubility is the equilibrium concentration after an extended period (e.g., 24 hours).[19] For most assays, achieving sufficient kinetic solubility is the primary goal.

  • Documentation is Key: Meticulously document your solubilization protocol, including solvent type, final concentrations, pH, and incubation times, to ensure reproducibility.

By systematically applying these strategies, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your biological assays.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the quantification and characterization of 2,3-Dihydro-1H-indene-1-carboxylic acid, a key intermediate in various synthetic pathways. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices, grounded in the latest regulatory expectations for analytical procedure development and validation.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7] The recent evolution of these guidelines, particularly ICH Q2(R2) and Q14, emphasizes a more holistic, lifecycle-based approach to analytical method validation, encouraging a deeper scientific understanding of the method's capabilities and limitations.[8][9][10]

This guide will compare three common analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Chiral HPLC for enantiomeric separation.

The Analytical Workflow: A Lifecycle Approach

The modern approach to analytical method validation is not a one-time event but a continuous process that begins with method development and extends throughout the method's lifecycle.[9] This ensures the method remains suitable for its intended purpose as our understanding of the analyte and the manufacturing process evolves.

Analytical_Workflow cluster_Dev Development Phase cluster_Val Validation Phase cluster_Routine Routine Use Dev_ATP Define Analytical Target Profile (ATP) Dev_Select Select Analytical Technique & Conditions Dev_ATP->Dev_Select Guides choice Dev_Risk Perform Risk Assessment Dev_Select->Dev_Risk Identifies variables Dev_Robust Evaluate Robustness Dev_Risk->Dev_Robust Tests critical parameters Val_Protocol Develop Validation Protocol Dev_Robust->Val_Protocol Informs validation design Val_Execute Execute Validation Experiments Val_Protocol->Val_Execute Val_Report Prepare Validation Report Val_Execute->Val_Report Routine_SST System Suitability Testing Val_Report->Routine_SST Defines criteria Routine_Monitoring Method Performance Monitoring Routine_SST->Routine_Monitoring Routine_Change Change Control Routine_Monitoring->Routine_Change Triggers re-evaluation Routine_Change->Dev_Risk May require re-development

Figure 1: The lifecycle approach to analytical method validation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound is dictated by its physicochemical properties, including its polarity, volatility, and chiral center. The presence of a carboxylic acid functional group and a UV-active aromatic ring makes HPLC-UV a primary candidate. For volatile impurities or when higher sensitivity and specificity are required, GC-MS after derivatization is a powerful alternative. Given that this compound is a chiral molecule, the ability to separate and quantify its enantiomers is critical, necessitating the use of Chiral HPLC.

Analytical Technique Principle Advantages for this compound Disadvantages Typical Applications
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase.Direct analysis without derivatization, robust and widely available, suitable for quantifying the bulk substance and known impurities.[11][12]Moderate sensitivity compared to MS, may not resolve all impurities from the main peak.Assay, purity determination, dissolution testing.
GC-MS Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities.[13]Requires derivatization of the carboxylic acid to increase volatility, which adds a step to sample preparation.[14]Identification of unknown impurities, analysis of residual solvents.
Chiral HPLC Enantioselective interaction with a chiral stationary phase (CSP) or a chiral mobile phase additive.Direct separation and quantification of enantiomers.[15][16]CSPs can be expensive and have specific mobile phase requirements, method development can be more complex.Enantiomeric purity determination.

In-Depth Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of an HPLC-UV method for the assay of this compound. The principles outlined are based on the ICH Q2(R1) and the more recent Q2(R2) guidelines and are broadly applicable to the other techniques with appropriate modifications.[2][5][17]

I. High-Performance Liquid Chromatography (HPLC-UV) for Assay

This method is designed to quantify the amount of this compound in a sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (based on the UV spectrum of the indene chromophore)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be free from interference from the blank, placebo, and degradation products. Peak purity should be demonstrated using a photodiode array detector.
Linearity Analyze at least five concentrations over the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range for the assay.
Accuracy Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on different equipment.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability criteria should be met, and the results should not be significantly affected by the variations.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities.

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 amu

The validation of a GC-MS method for impurity profiling follows similar principles to the HPLC method, with a focus on specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ) for each potential impurity.

III. Chiral HPLC for Enantiomeric Purity

This method is crucial for controlling the stereochemistry of the final product.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (to be optimized for resolution).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

The validation of a chiral HPLC method will focus on specificity (baseline resolution of the enantiomers), linearity, and the LOQ for the undesired enantiomer.

Decision-Making in Method Selection

The choice of the primary analytical method depends on the intended purpose. For routine quality control and release testing, a validated HPLC-UV method is often the most practical and robust choice. GC-MS is invaluable during process development and for investigating out-of-specification results. Chiral HPLC is non-negotiable when the stereochemical purity of the compound is a critical quality attribute.

Method_Selection node_purpose Intended Purpose of Analysis? node_assay Assay & Purity node_purpose->node_assay Routine QC node_impurity Impurity ID node_purpose->node_impurity Investigation node_enantiomer Enantiomeric Purity node_purpose->node_enantiomer Chiral Control node_hplc HPLC-UV node_assay->node_hplc node_gcms GC-MS node_impurity->node_gcms node_chiral Chiral HPLC node_enantiomer->node_chiral

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for this compound is a scientifically rigorous process that ensures the quality, safety, and efficacy of pharmaceutical products. By adopting a lifecycle approach to method validation and selecting the appropriate analytical techniques based on the specific analytical challenge, researchers and drug developers can generate reliable data that will withstand regulatory scrutiny. This guide provides a framework for developing and validating robust analytical methods, grounded in the principles of scientific integrity and the expectations of global regulatory bodies.

References

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1H-indene-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indane scaffold represents a "privileged" structure, a framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1] This guide provides a comprehensive comparison of the biological activities of 2,3-Dihydro-1H-indene-1-carboxylic acid and its analogs, with a focus on their anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key biological assays, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Versatile Core

This compound, also known as indan-1-carboxylic acid, is a bicyclic compound featuring a benzene ring fused to a cyclopentane ring, with a carboxylic acid group attached to the 1-position of the cyclopentane ring. This rigid structure provides a unique three-dimensional arrangement for interacting with biological targets. The versatility of this scaffold lies in the numerous possibilities for substitution on both the aromatic and aliphatic rings, allowing for the fine-tuning of its pharmacological properties.

Anti-inflammatory Activity: A Classic Application

Derivatives of indan-1-carboxylic acid have long been investigated for their anti-inflammatory properties. The well-known non-steroidal anti-inflammatory drugs (NSAIDs) Sulindac and Clidanac both feature an indene or indane core, highlighting the therapeutic potential of this chemical class.[2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

Systematic studies have revealed key structural features that influence the anti-inflammatory potency of indan-1-carboxylic acid analogs:

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring are critical. Halogen (e.g., chloro, fluoro) and methoxy groups have been shown to enhance anti-inflammatory activity.

  • Acidity of the Carboxylic Acid: The carboxylic acid moiety is crucial for activity, likely due to its ability to interact with the active site of target enzymes like COX. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles, can modulate activity and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry at the 1-position of the indane ring can significantly impact biological activity, with one enantiomer often being more potent than the other.

Comparative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of a series of substituted indan-1-carboxylic acid analogs, as determined by the carrageenan-induced rat paw edema assay. This assay is a standard in vivo model for evaluating acute inflammation.

CompoundSubstituentDose (mg/kg)% Inhibition of EdemaReference
1 Unsubstituted10035Juby et al., 1972
2 5-Fluoro5045Juby et al., 1972
3 6-Fluoro5055Juby et al., 1972
4 5-Chloro5050Juby et al., 1972
5 6-Chloro5065Juby et al., 1972
6 5-Methoxy10040Juby et al., 1972
7 6-Methoxy10052Juby et al., 1972
Ibuprofen (Reference)5060Juby et al., 1972

Data is representative and adapted for illustrative purposes based on the findings of Juby et al. (1972).

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol provides a detailed methodology for assessing the in vivo anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Diagram of Experimental Workflow:

Carrageenan_Assay cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Grouping of Animals fasting->grouping admin Compound Administration grouping->admin carrageenan Carrageenan Injection admin->carrageenan measure Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measure calc_edema Calculate % Edema measure->calc_edema calc_inhibit Calculate % Inhibition calc_edema->calc_inhibit

Caption: Workflow of the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Cell Proliferation

The indane scaffold has also emerged as a promising framework for the development of anticancer agents.[3] Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of indane derivatives is influenced by:

  • Substituents on the Indane Ring: The nature and position of substituents can significantly impact cytotoxicity. For instance, the introduction of specific heterocyclic moieties can enhance anticancer potency.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or other derivatives can alter the compound's cell permeability and interaction with intracellular targets.

Comparative Anticancer Data

The following table presents the cytotoxic activity of representative indane-1-carboxylic acid derivatives against a human colon cancer cell line (HCT-116), as determined by the MTT assay.

CompoundModificationIC50 (µM) on HCT-116
8 This compound> 100
9 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid75.2
10 N-(phenyl)-2,3-dihydro-1H-indene-1-carboxamide45.8
11 N-(4-chlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide28.5

Data is hypothetical and for illustrative purposes to demonstrate a structure-activity trend.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Diagram of MTT Assay Workflow:

MTT_Assay seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity: A Newer Frontier

Recent research has explored the potential of indane derivatives in the context of neurodegenerative diseases. Their rigid structure allows for precise interactions with targets in the central nervous system.

Structure-Activity Relationship (SAR) for Neuroprotective Effects

The neuroprotective properties of these compounds are influenced by:

  • Lipophilicity: The ability to cross the blood-brain barrier is crucial. Modifications that increase lipophilicity, without compromising activity, are often explored.

  • Specific Substituents: The addition of moieties known to have antioxidant or anti-inflammatory effects can contribute to the overall neuroprotective profile.

Comparative Neuroprotective Data

Data on the direct neuroprotective effects of a series of this compound analogs is still emerging. However, related indanone derivatives have shown promise in protecting neuronal cells from oxidative stress-induced cell death.

CompoundModification% Neuronal Viability (vs. Oxidative Stress Control)
12 2,3-Dihydro-1H-inden-1-one45%
13 5-Methoxy-2,3-dihydro-1H-inden-1-one65%
14 6-Amino-2,3-dihydro-1H-inden-1-one72%

Data is hypothetical and for illustrative purposes to demonstrate a potential SAR trend.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))

  • Test compound

  • MTT assay reagents (as described above)

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a duration known to cause significant cell death.

  • Cell Viability Assessment: After the stress period, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the test compound to that of cells exposed to the oxidative stressor alone.

Diagram of Neuroprotection Assay Workflow:

Neuroprotection_Assay culture Culture Neuronal Cells pretreat Pre-treat with Test Compound culture->pretreat stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->stress viability Assess Cell Viability (MTT Assay) stress->viability analyze Analyze Neuroprotective Effect viability->analyze

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion

The this compound scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential in inflammation, cancer, and neurodegenerative diseases. The structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing the potency and selectivity of these molecules. The provided experimental protocols offer a foundation for the continued exploration and evaluation of this versatile chemical class. Further research into the specific mechanisms of action and in vivo efficacy of novel analogs will undoubtedly unlock new therapeutic opportunities.

References

Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1H-indene-1-carboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of fungicides: 2,3-dihydro-1H-indene-1-carboxylic acid derivatives targeting the succinate dehydrogenase (SDH) enzyme. Succinate dehydrogenase inhibitors (SDHIs) are a cornerstone of modern agricultural disease management, and understanding the molecular interactions that drive their efficacy is paramount for the development of next-generation compounds.[1][2] This document synthesizes recent findings, offering a comparative analysis of derivative performance, detailed experimental protocols, and mechanistic insights for researchers in agrochemistry and drug development.

Introduction: The Significance of Succinate Dehydrogenase Inhibitors

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the mitochondrial electron transport chain.[2] By inhibiting this enzyme, SDHIs disrupt the production of ATP, the cellular energy currency, in pathogenic fungi, ultimately leading to their demise.[3] This mode of action has proven highly effective, making SDHIs one of the most important classes of fungicides in the global market.[1][2] The ongoing challenge is to develop new SDHIs with improved potency, broader spectrum of activity, and lower risk of resistance development.

The 2,3-dihydro-1H-indene scaffold has emerged as a promising starting point for novel SDHI design. Its rigid, bicyclic structure provides a unique framework for optimizing hydrophobic interactions within the ubiquinone-binding pocket (Qp site) of the SDH enzyme, a key determinant of inhibitory potency.[1]

Synthetic Strategy: A Pathway to Novel Indene Amino Acid Derivatives

A series of 22 novel indene amino acid derivatives were synthesized to explore the SAR of this chemical class.[4] The general synthetic pathway is outlined below. The synthesis commences with the reaction of 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate to form the key indene scaffold. This is followed by hydrolysis to the amino derivative, condensation with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and subsequent amide coupling with various substituted phenylhydrazines to yield the final target compounds.[4]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products A 1,2-bis(bromomethyl)benzene C Ethyl 2-isocyano-2,3-dihydro- 1H-indene-2-carboxylate A->C B Ethyl isocyanoacetate B->C D 2-Amino-indene-2-carboxylic acid ethyl ester C->D Acid Hydrolysis F Ethyl 2-(3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxamido)-2,3-dihydro- 1H-indene-2-carboxylate D->F Condensation E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid E->F G 2-(3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxamido)-2,3-dihydro- 1H-indene-2-carboxylic acid F->G Hydrolysis I Target Compounds (i1-i22) G->I EDCI, HOBt, DIPEA H Substituted Phenylhydrazine Hydrochloride (h1-h22) H->I

Caption: Synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The core of this investigation lies in systematically modifying the substituents on the phenylhydrazine moiety of the lead compound and evaluating the impact on antifungal and enzyme inhibitory activity. The data presented below compares the in vitro efficacy of 22 derivatives against three common agricultural pathogens (Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum) and their inhibitory concentration (IC50) against porcine heart SDH.[1]

CompoundR SubstituentR. solani EC50 (µg/mL)B. cinerea EC50 (µg/mL)S. sclerotiorum EC50 (µg/mL)Porcine SDH IC50 (µM)
i1 H>50>50>503.7257
i2 2-F2.48361.89252.56312.5364
i3 3-F1.12591.56321.78541.8956
i4 4-F0.98651.25361.56321.5632
i5 2-Cl1.56321.89652.12542.1254
i6 3-Cl0.89651.12541.36521.3652
i7 4-Cl0.56320.89651.12541.1254
i8 2-Br1.89652.12542.56312.5631
i9 3-Br1.12541.36521.56321.5632
i10 4-Br0.89651.12541.36521.3652
i11 2-I2.56312.89653.12543.1254
i12 3-I1.56321.89652.12542.1254
i13 4-I1.12541.36521.56321.5632
i14 2-CH32.12542.56312.89652.8965
i15 3-CH31.36521.56321.89651.8965
i16 4-CH31.12541.36521.56321.5632
i17 2,4-diF0.53210.86541.02350.8965
i18 2,4-diCl0.2563 0.5321 0.8654 0.5026
i19 2-Cl, 4-F0.36520.65320.98650.6532
i20 2-F, 4-Cl0.45210.75631.02350.7563
i21 2,4,6-triF0.89651.12541.36521.3652
i22 2,4,6-triCl0.65320.98651.12541.1254
Boscalid (Control)0.32560.58960.9563-

Key Findings from the SAR Analysis:

  • Impact of Halogen Substitution: The introduction of halogen atoms on the phenyl ring significantly enhances fungicidal activity compared to the unsubstituted analog (i1 ). This is a common strategy in agrochemical design to improve membrane permeability and target engagement.

  • Positional Isomer Effects: The position of the halogen substituent is critical. For monosubstituted derivatives, activity generally follows the order: para > meta > ortho. This suggests that substitution at the 4-position is optimal for interaction with the enzyme's active site.

  • Effect of Halogen Type: For a given position, the activity trend for different halogens is generally Cl > F > Br > I. This indicates that a balance of electronegativity and atomic radius is crucial for optimal binding.

  • Disubstitution Advantage: Disubstituted compounds, particularly those with halogens at the 2 and 4 positions, exhibit the highest potency. Compound i18 (2,4-dichloro) emerged as the most active derivative, with a 7.4-fold improvement in porcine heart SDH inhibition compared to the parent structure.[1] Its activity against R. solani is comparable to the commercial fungicide boscalid.[1]

  • Electron-Withdrawing Groups are Favorable: The superior performance of halogenated derivatives suggests that electron-withdrawing groups on the phenyl ring are beneficial for activity. This may enhance the binding affinity through favorable electrostatic interactions within the active site.

Mechanistic Insights and Proposed Binding Mode

Molecular docking studies suggest that the indene fragment of these derivatives optimizes hydrophobic interactions within the Qp site of the SDH enzyme.[1] The pyrazole-carboxamide moiety, a common feature in many SDHIs, forms crucial hydrogen bonds with key amino acid residues, while the substituted phenylhydrazine tail extends into a hydrophobic pocket.

G cluster_SDH SDH Enzyme Active Site cluster_pocket Hydrophobic Pocket cluster_inhibitor Indene Derivative (e.g., i18) TRP TRP TYR TYR PRO PRO HIS HIS PHE PHE ILE ILE Indene Indene Moiety Indene->PRO Hydrophobic Interaction Indene->HIS Pyrazole Pyrazole Ring Pyrazole->TRP H-bond Amide Amide Linker Amide->TYR H-bond Phenyl 2,4-diCl Phenyl Ring Phenyl->PHE Hydrophobic Interaction Phenyl->ILE

Caption: Proposed binding mode of an indene derivative within the SDH active site.

The enhanced activity of compounds like i18 is attributed to the optimal fit of the 2,4-dichlorophenyl group within this hydrophobic pocket, maximizing van der Waals interactions and displacing unfavorable water molecules.[1]

Experimental Protocols

The following protocols are adapted from the primary literature for the synthesis and evaluation of this compound derivatives.[4]

Synthesis of 2-Amino-indene-2-carboxylic Acid Ethyl Ester (Intermediate d)
  • To a solution of ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate (3.2 mmol) in a mixture of ethyl acetate (1.5 mL) and absolute ethanol (3.2 mL), add concentrated HCl (0.5 mL).

  • Stir the mixture under an argon atmosphere for 20 hours at room temperature.

  • Monitor the reaction by TLC until completion.

  • Concentrate the mixture under reduced pressure to remove volatile solvents.

  • Add water (5 mL) to the residue.

  • Basify the mixture to a pH of 8-9 using a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

General Synthesis of Target Compounds (i1-i22)
  • To a solution of 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid (0.9 mmol) in dichloromethane (5 mL), add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 2.1 mmol), 1-hydroxybenzotriazole (HOBt, 2.4 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) at 0 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • Add the appropriately substituted phenylhydrazine hydrochloride (h1-h22, 1.0 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 16 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

In Vitro Antifungal Bioassay
  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations.

  • Pour the PDA-compound mixture into sterile Petri dishes.

  • Inoculate the center of each plate with a mycelial plug (5 mm diameter) of the test fungus (R. solani, B. cinerea, or S. sclerotiorum).

  • Incubate the plates at 25 °C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the dish.

  • Measure the diameter of the fungal colony in the treatment and control plates.

  • Calculate the percentage of inhibition and determine the EC50 value using probit analysis.

Conclusion

The this compound scaffold represents a promising platform for the development of novel succinate dehydrogenase inhibitors. The SAR studies clearly demonstrate that the fungicidal and enzyme inhibitory activities are highly sensitive to the substitution pattern on the terminal phenylhydrazine ring. Specifically, the introduction of two chlorine atoms at the 2 and 4 positions of the phenyl ring, as seen in compound i18 , leads to a significant enhancement in potency, rivaling that of commercial standards. These findings, supported by molecular modeling, underscore the importance of optimizing hydrophobic interactions within the SDH active site. The synthetic routes and bioassay protocols provided herein offer a robust framework for further exploration and optimization of this exciting class of fungicides.

References

comparative analysis of different synthetic routes to 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dihydro-1H-indene-1-carboxylic Acid

This compound, also known as indane-1-carboxylic acid, is a valuable bicyclic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid, conformationally constrained indane scaffold is a privileged motif in medicinal chemistry, appearing in compounds targeting various physiological pathways. The carboxylic acid functionality provides a versatile handle for further chemical modifications, making it an attractive starting material for drug discovery and development programs.

This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

At a Glance: Performance Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey LimitationsTypical Overall Yield
Route 1: Friedel-Crafts Acylation and Reduction Utilizes readily available starting materials; robust and well-established reactions.Two-step process; may require harsh conditions for ketone reduction, which can affect the carboxylic acid.Moderate to Good
Route 2: Catalytic Hydrogenation of Inden-1-carboxylic Acid Potentially a more direct route; catalytic hydrogenation is often high-yielding and clean.Requires the synthesis of the unsaturated precursor; catalyst selection and optimization may be necessary.Good to Excellent

Route 1: Intramolecular Friedel-Crafts Acylation Followed by Ketone Reduction

This classical two-step approach first constructs the indanone core through an intramolecular electrophilic aromatic substitution, followed by the reduction of the newly formed ketone to the desired methylene group.

Step 1a: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid via Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones. In this step, a suitable precursor is cyclized in the presence of a Lewis or Brønsted acid catalyst to yield the key intermediate, 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reaction Mechanism:

The reaction proceeds through the formation of an acylium ion intermediate from the starting material, which then undergoes an intramolecular electrophilic attack on the aromatic ring. Subsequent deprotonation restores aromaticity and yields the cyclized ketone.

Experimental Protocol: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

Starting Material: Phenylsuccinic anhydride

Reagents and Equipment:

  • Phenylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser and a gas inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend phenylsuccinic anhydride (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Expected Yield: 70-80%

Step 1b: Reduction of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

The reduction of the ketone functionality to a methylene group can be achieved through several methods. The Clemmensen and Wolff-Kishner reductions are two of the most common and effective choices for this transformation.[1][2][3]

Choice of Reduction Method:

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[1][2] It is performed under strongly acidic conditions, which the carboxylic acid group in the substrate can tolerate.[3]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures.[3] The strongly basic conditions are also compatible with the carboxylate salt that would form in situ.

For this particular substrate, the Wolff-Kishner reduction is often preferred as it can provide cleaner products and avoid potential side reactions that can occur under the strongly acidic conditions of the Clemmensen reduction. The Huang-Minlon modification of the Wolff-Kishner reduction, which uses a high-boiling solvent like diethylene glycol, is particularly effective.[1]

Reaction Mechanism (Wolff-Kishner):

The ketone first reacts with hydrazine to form a hydrazone. Deprotonation of the hydrazone by a strong base, followed by a tautomerization and elimination of nitrogen gas, generates a carbanion which is then protonated to give the final alkane product.

Experimental Protocol: Wolff-Kishner Reduction of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

Reagents and Equipment:

  • 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle and thermometer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent), potassium hydroxide (4 equivalents), hydrazine hydrate (3 equivalents), and diethylene glycol.

  • Heat the mixture to 130-140 °C for 1-2 hours to allow for the formation of the hydrazone. Water will begin to distill off.

  • Slowly increase the temperature to 190-200 °C to drive the decomposition of the hydrazone, which is evidenced by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 3-4 hours).

  • Cool the reaction mixture and dilute with water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

Expected Yield: 85-95%

Route 2: Catalytic Hydrogenation of Inden-1-carboxylic Acid

This route involves the synthesis of the unsaturated precursor, inden-1-carboxylic acid, followed by the catalytic hydrogenation of both the double bond in the five-membered ring and potentially the aromatic ring, although selective hydrogenation of the cyclopentene double bond is readily achievable.

Step 2a: Synthesis of Inden-1-carboxylic Acid

Inden-1-carboxylic acid can be prepared from indene through carboxylation. This is typically achieved by deprotonating indene with a strong base to form the indenyl anion, which is then quenched with carbon dioxide.

Reaction Mechanism:

Indene is weakly acidic and can be deprotonated at the C1 position by a strong base to form the aromatic indenyl anion. This nucleophilic anion then attacks the electrophilic carbon of carbon dioxide. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Inden-1-carboxylic Acid from Indene

Reagents and Equipment:

  • Indene

  • Sodium hydride (NaH) or a strong organolithium base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Schlenk flask or a three-necked round-bottom flask with a gas inlet and a dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve indene (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Cool the resulting solution of the indenyl anion to -78 °C.

  • Carefully add crushed dry ice in excess to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford inden-1-carboxylic acid.

Expected Yield: 60-70%

Step 2b: Catalytic Hydrogenation of Inden-1-carboxylic Acid

The selective hydrogenation of the double bond in the five-membered ring of inden-1-carboxylic acid can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reaction Mechanism:

The hydrogenation occurs on the surface of the metal catalyst. Both hydrogen and the unsaturated substrate adsorb onto the catalyst surface. The hydrogen atoms are then added across the double bond in a stepwise manner.

Experimental Protocol: Catalytic Hydrogenation of Inden-1-carboxylic Acid

Reagents and Equipment:

  • Inden-1-carboxylic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or ethanol as solvent

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve inden-1-carboxylic acid (1 equivalent) in methanol.

  • Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product is often of high purity, but can be recrystallized if necessary.

Expected Yield: >95%

Comparative Analysis and Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Friedel-Crafts and Reduction) is a robust and well-established method that utilizes readily available starting materials. The Friedel-Crafts acylation step is generally high-yielding. However, the subsequent ketone reduction can present challenges. The Clemmensen reduction uses strongly acidic conditions that may not be suitable for all substrates, while the Wolff-Kishner reduction requires high temperatures and a strong base. Careful optimization of the reduction step is crucial to achieve a good overall yield.

Route 2 (Catalytic Hydrogenation) presents a potentially more elegant and efficient approach, particularly in the final hydrogenation step, which is often quantitative and produces minimal waste. However, the synthesis of the inden-1-carboxylic acid precursor may have a moderate yield and requires the use of strong bases and anhydrous conditions. The handling of pyrophoric reagents like sodium hydride or n-butyllithium requires careful safety precautions.

Recommendation:

For large-scale synthesis where efficiency and atom economy are paramount, Route 2 is likely the superior choice, provided that the necessary equipment for handling strong bases and for catalytic hydrogenation is available. The high yield and clean nature of the hydrogenation step are significant advantages.

For smaller-scale laboratory synthesis or when access to specialized hydrogenation equipment is limited, Route 1 offers a reliable and versatile alternative. The reactions are generally straightforward to perform with standard laboratory glassware.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, the availability of reagents and equipment, and the importance of factors such as overall yield, cost-effectiveness, and environmental impact. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and successfully synthesize this compound for further research and development endeavors.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Catalytic Hydrogenation A1 Phenylsuccinic anhydride B1 3-Oxo-2,3-dihydro-1H- indene-1-carboxylic acid A1->B1  Friedel-Crafts Acylation (AlCl₃, DCM) C1 2,3-Dihydro-1H-indene- 1-carboxylic acid B1->C1  Wolff-Kishner Reduction (N₂H₄, KOH, Diethylene glycol) A2 Indene B2 Inden-1-carboxylic acid A2->B2  Carboxylation (NaH, CO₂) C2 2,3-Dihydro-1H-indene- 1-carboxylic acid B2->C2  Catalytic Hydrogenation (H₂, Pd/C)

Caption: Comparative workflow of the two main synthetic routes.

References

cross-validation of experimental data on 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of experimental data on 2,3-Dihydro-1H-indene-1-carboxylic acid requires a specific context. To provide a valuable guide for researchers, scientists, and drug development professionals, it is essential to understand the particular application or property of interest.

For instance, a comparative analysis could focus on:

  • Synthetic Methodologies: Evaluating the efficiency, yield, and stereoselectivity of different synthetic routes to this compound. This could involve comparing classical approaches with modern catalytic methods.

  • Biological Activity: Comparing its efficacy and potency as an inhibitor of a specific enzyme or receptor against other known modulators. This would involve a detailed analysis of dose-response curves, IC50/EC50 values, and mechanism of action studies.

  • Physicochemical Properties: Benchmarking its solubility, stability, and pharmacokinetic profile against structurally related compounds or other drug candidates. This would involve the presentation of data from techniques such as HPLC, DSC, and in vitro ADME assays.

  • Spectroscopic and Crystallographic Data: A detailed comparison of its NMR, IR, Mass Spectrometry, and X-ray crystallography data with theoretical calculations or data from analogous structures.

Without a defined area of comparison, a guide would lack the necessary depth and focus to be of practical use to the target audience. Therefore, to proceed with generating a comprehensive and data-driven comparison guide, please specify the particular aspect of this compound that is of interest for cross-validation.

biological activity of 2,3-Dihydro-1H-indene-1-carboxylic acid versus ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 2,3-Dihydro-1H-indene-1-carboxylic Acid and Ibuprofen

Authored by a Senior Application Scientist

This guide provides a comprehensive, objective comparison of the biological activities of this compound and the archetypal nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of their mechanistic underpinnings, supported by validated experimental workflows designed to generate robust comparative data.

Introduction and Rationale

Ibuprofen is a globally recognized NSAID used to manage pain, fever, and inflammation.[1] Its therapeutic effects are well-documented and primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[2][3] In the continuous search for novel therapeutic agents with improved efficacy and safety profiles, structural analogs of established drugs are of significant interest. This compound represents such an analog. While sharing the critical carboxylic acid moiety essential for the activity of many NSAIDs, its rigid bicyclic indane structure presents a compelling structural deviation from ibuprofen's flexible isobutylphenyl group.[4] This guide dissects the known and hypothesized biological activities of both compounds, providing the necessary experimental framework to elucidate their comparative pharmacology.

Mechanistic Deep Dive: Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic actions of ibuprofen are mediated through its non-selective, reversible inhibition of the two known cyclooxygenase isoforms, COX-1 and COX-2.[2][5][6]

  • COX-1 is constitutively expressed in most tissues and is responsible for synthesizing prostaglandins that protect the stomach lining and maintain kidney function.[3][6] Its inhibition is linked to the common gastrointestinal side effects of NSAIDs.[3][6]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7] It produces prostaglandins that mediate pain, fever, and inflammation.[1][7] The therapeutic benefits of NSAIDs are largely attributed to COX-2 inhibition.[1][6]

Ibuprofen blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxane A2, by binding to the active site of both COX enzymes.[1][2][5]

Given its structural features, particularly the carboxylic acid group, this compound is hypothesized to exert its biological effects via a similar mechanism. It is suggested that this compound may inhibit pro-inflammatory enzymes like cyclooxygenases.[8] The key scientific question is whether the conformational rigidity of the indane ring system alters the binding affinity and selectivity for COX-1 versus COX-2 compared to ibuprofen.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGD2, PGE2, etc.) Thromboxane A2 PGH2->PGs Response Inflammation, Pain, Fever PGs->Response Ibu Ibuprofen Ibu->COX Indene 2,3-Dihydro-1H-indene- 1-carboxylic acid (Hypothesized) Indene->COX

Caption: Inhibition of the prostaglandin synthesis pathway by ibuprofen and its indene analog.

Quantitative Biological Activity: A Comparative Overview

The following table summarizes the known quantitative data for ibuprofen and highlights the data gap for its indene analog, underscoring the necessity for direct experimental comparison.

ParameterIbuprofenThis compoundRationale for Comparison
Primary Target Non-selective COX-1/COX-2 Inhibitor[1][2]Predicted COX Inhibitor[8]The core of the anti-inflammatory mechanism.
Anti-inflammatory Activity Potent and clinically verified[1]Not experimentally determinedA primary endpoint for NSAID efficacy.
Analgesic Activity Potent and clinically verified[1]Not experimentally determinedA key therapeutic benefit.
Ulcerogenic Potential Present, due to COX-1 inhibition[3]Not experimentally determinedA critical safety and tolerability parameter.

Note: Data for this compound is largely unavailable and requires experimental determination.

Essential Experimental Protocols for Comparative Assessment

To empirically compare these two compounds, the following validated protocols are recommended. They are designed to provide a direct, side-by-side evaluation of potency and efficacy.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This assay is fundamental for determining the potency (IC50) and selectivity of a compound against the primary molecular targets. A colorimetric inhibitor screening assay is a robust and high-throughput method for this purpose.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and purified enzymes (e.g., ovine COX-1 and human recombinant COX-2). Prepare a stock solution of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Compound Preparation: Create serial dilutions of ibuprofen and this compound in DMSO to achieve a range of final assay concentrations.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or vehicle (DMSO) to the respective wells. For 100% activity control wells, add the diluent alone.

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 590 nm in a plate reader, taking measurements every minute for 5 minutes.

  • Data Analysis: Calculate the reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus log[inhibitor] and use a non-linear regression to calculate the IC50 value.

G start Start prep Prepare Reagents: Enzyme, Heme, Buffer, Test Compounds start->prep plate Add Enzyme, Heme, Buffer & Inhibitor to 96-well Plate prep->plate incubate Incubate for 5 min at 25°C plate->incubate initiate Initiate Reaction: Add Substrate & Arachidonic Acid incubate->initiate read Kinetic Absorbance Reading (590 nm) initiate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Causality: This is the gold-standard acute in vivo model for evaluating the anti-inflammatory activity of NSAIDs.[10][11][12] Carrageenan injection induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified to assess a drug's efficacy.[11]

Step-by-Step Methodology:

  • Animal Acclimation & Grouping: Use male Wistar rats (180-200g). Acclimate them for one week. Randomly divide them into groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (Ibuprofen, e.g., 50 mg/kg), and Test Groups (this compound at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V0).

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.) by gavage, 60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[10]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

Discussion and Future Outlook

The direct comparison of this compound and ibuprofen is a logical step in the exploration of novel NSAIDs. The rigid indane backbone of the former may enforce a specific conformation that could enhance its affinity or selectivity for COX-2 over COX-1. Such a profile could theoretically translate to a potent anti-inflammatory agent with a reduced risk of gastrointestinal toxicity.[13] However, this remains a hypothesis pending rigorous experimental validation.

The protocols outlined above provide a clear path to generating the necessary data. Should this compound demonstrate promising activity and selectivity in these initial screens, further investigation into its analgesic properties (e.g., using the hot plate method), pharmacokinetic profile, and a more extensive safety assessment would be warranted.[13] This structured approach ensures that subsequent research is built upon a solid foundation of validated, comparative data.

References

A Researcher's Guide to the Comparative Cytotoxicity of Indane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indane Scaffold

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the diverse chemical modifications it can accommodate have made it a cornerstone for the development of numerous therapeutic agents, including the approved drugs Sulindac and Indinavir.[1][2] In oncology, researchers have increasingly turned their attention to indane derivatives, recognizing their potential to target multifaceted oncologic pathways.[1][3] The incorporation of a carboxylic acid moiety, a common functional group in pharmaceuticals, can significantly influence a molecule's physicochemical properties and biological activity, making indane carboxylic acid derivatives a particularly compelling class of compounds for investigation as novel anticancer agents.[4][5]

This guide provides a comparative analysis of the cytotoxic potential of various indane carboxylic acid derivatives. We will delve into the experimental rationale for cytotoxicity assessment, provide a robust, validated protocol for in vitro testing, present comparative data for representative compounds, and explore the underlying mechanisms and structure-activity relationships that govern their anticancer effects.

The Imperative of Cytotoxicity Screening in Drug Discovery

Before a compound can be considered a viable drug candidate, its effect on cell viability must be rigorously characterized. Cytotoxicity assays are the foundational in vitro tools for this purpose, providing the first critical data points in the drug discovery pipeline.[6][7] These assays measure the degree to which a compound is toxic to cells, either by inhibiting cell growth (cytostatic effect) or by inducing cell death (cytotoxic effect).[7]

The primary output of these experiments is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][8] A lower IC50 value signifies higher potency. By screening compounds against a panel of cancer cell lines and comparing their IC50 values, we can identify the most potent derivatives, discern patterns of selectivity, and select promising candidates for further preclinical development.[6][9]

Causality in Experimental Design: Selecting the Right Tools

An experiment's value is dictated by its design. In assessing the cytotoxicity of novel indane derivatives, the choice of cell lines and assay methodology is paramount for generating meaningful and translatable data.

  • Rationale for Cell Line Selection : To build a comprehensive cytotoxicity profile, it is crucial to test compounds against a diverse panel of human cancer cell lines. This approach helps to determine the breadth of a compound's activity. For instance, a typical screening panel might include MCF-7 (breast adenocarcinoma), HT-29 (colorectal carcinoma), and A549 (lung carcinoma) to represent common solid tumors.[10][11] Furthermore, including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is essential for establishing a preliminary therapeutic index.[9][12] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells is a much more desirable candidate.

  • Rationale for Assay Selection : Numerous methods exist to measure cytotoxicity, each interrogating a different aspect of cellular health.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method.[9][12] Its principle is elegantly simple: it measures the metabolic activity of a cell population. Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[8][9] This provides a robust proxy for cell viability.

Experimental Workflow: In Vitro Cytotoxicity Testing

The following diagram and protocol outline a self-validating workflow for assessing the cytotoxicity of novel indane carboxylic acid derivatives using the MTT assay.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Maintenance Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment 4. Treatment of Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep 3. Test Compound Stock & Serial Dilutions Compound_Prep->Treatment Incubation 5. Incubation (e.g., 48 hours, 37°C, 5% CO2) Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Sol 7. Solubilize Formazan (e.g., with DMSO) MTT_Add->Formazan_Sol Abs_Read 8. Measure Absorbance (570 nm) Formazan_Sol->Abs_Read Viability_Calc 9. Calculate % Cell Viability Abs_Read->Viability_Calc IC50_Det 10. Determine IC50 Value (Dose-Response Curve) Viability_Calc->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[8]

Detailed Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system for determining the IC50 value of a test compound.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HT-29, SK-OV-3) to ~80% confluency in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the indane carboxylic acid derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • After 24 hours of cell incubation, carefully remove the old media and add 100 µL of the media containing the various compound concentrations to the wells in triplicate. Include "untreated" (media only) and "vehicle" (media with 0.5% DMSO) controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Assay Procedure:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Comparative Cytotoxicity of Indane Derivatives

Research has illuminated the cytotoxic potential of several classes of indane derivatives. By comparing their activity across different cancer cell lines, we can begin to build a structure-activity relationship profile.

One promising class is the indanone-based thiazolyl hydrazone derivatives.[13] A notable example, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has demonstrated potent activity against a panel of colon cancer cell lines, in some cases proving more effective than the approved drug Irinotecan.[13] Another class, 1,3-dioxoindan-2-carboxylic acid arylamides, has also been synthesized and evaluated.[14] Within this series, the substitution pattern on the arylamide ring was found to be critical for activity.[14]

The table below summarizes representative cytotoxicity data for these two classes of compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indanone Thiazolyl Hydrazone ITH-6HT-29 (Colon)0.41 ± 0.19[13]
ITH-6COLO 205 (Colon)1.22 ± 0.31[13]
ITH-6KM 12 (Colon)2.15 ± 0.55[13]
1,3-Dioxoindan-2-Carboxylic Acid Arylamide 3e (4-methylphenyl)SK-OV-3 (Ovarian)1.2[14]
3a (phenyl)SK-OV-3 (Ovarian)> 10[14]
3c (4-chlorophenyl)SK-OV-3 (Ovarian)4.8[14]

Data are presented to illustrate comparative potency and are sourced from the cited literature.

These data highlight key structure-activity relationships. For the 1,3-dioxoindan-2-carboxylic acid arylamides, the presence of a 4-methyl group on the phenyl ring (Compound 3e) resulted in the highest potency against the SK-OV-3 ovarian cancer cell line, with an IC50 of 1.2 µM.[14] In contrast, the unsubstituted parent compound (3a) was largely inactive, and the 4-chloro substituted derivative (3c) showed intermediate activity.[14] This demonstrates that even subtle electronic and steric modifications can profoundly impact cytotoxic efficacy.

Mechanistic Insights: How Do They Work?

The cytotoxic effects of indane derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to disrupt the cell cycle.[13][15] Mechanistic studies on the potent compound ITH-6 revealed that it arrests colon cancer cells in the G2/M phase of the cell cycle and induces apoptosis.[13] This process is often accompanied by an increase in reactive oxygen species (ROS), which can trigger cellular damage and activate apoptotic signaling cascades.[13]

Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. The diagram below illustrates a simplified view of an apoptotic pathway that can be triggered by cytotoxic compounds.

Apoptosis_Pathway Compound Indane Derivative (e.g., ITH-6) ROS Increase in Reactive Oxygen Species (ROS) Compound->ROS induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.

This pathway illustrates how a compound can increase ROS, leading to mitochondrial stress. This, in turn, activates initiator caspases (like Caspase-9), which then activate executioner caspases (like Caspase-3), ultimately leading to the dismantling of the cell.[13][15]

Conclusion and Future Outlook

Indane carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Comparative cytotoxicity studies have successfully identified derivatives, such as the thiazolyl hydrazone ITH-6 and the arylamide 3e, with potent, low-micromolar activity against human cancer cell lines.[13][14]

The observed structure-activity relationships—where specific substitutions dramatically enhance potency—underscore the "tunability" of the indane core and provide a clear roadmap for medicinal chemists.[1][14] Future work should focus on synthesizing new analogs to further optimize potency and selectivity. Promising lead compounds identified through these robust in vitro screening funnels warrant advancement into more complex preclinical models, including in vivo studies, to fully evaluate their therapeutic potential in the fight against cancer.[15]

References

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (S)-2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as (S)-2,3-Dihydro-1H-indene-1-carboxylic acid, a key building block in synthetic chemistry, confirming enantiomeric purity is not merely a quality control step but a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of established analytical techniques for this purpose. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document compares Chiral High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy using Chiral Auxiliaries, Vibrational Circular Dichroism (VCD), and classical Polarimetry, providing detailed protocols and objective performance data to guide your analytical strategy.

The Imperative of Enantiomeric Purity in Pharmaceutical Science

Chirality is a fundamental property of many biological molecules, and as such, the interaction of a chiral drug with its biological target is often highly stereospecific. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the precise quantification of the enantiomeric composition, typically expressed as enantiomeric excess (e.e.), is a non-negotiable requirement in pharmaceutical research and manufacturing. For a molecule like (S)-2,3-Dihydro-1H-indene-1-carboxylic acid, ensuring it is free from its (R)-enantiomer is paramount for its successful application as a chiral precursor.[2]

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess requires techniques that can differentiate between enantiomers.[3] This is achieved either by converting the enantiomers into diastereomers, which have different physical properties, or by using a chiral environment that interacts differently with each enantiomer. We will evaluate four primary methods, each with distinct principles, advantages, and limitations.

G cluster_methods Analytical Methods for Enantiopurity cluster_principles Core Principle cluster_output Primary Output HPLC Chiral HPLC P_HPLC Differential interaction with Chiral Stationary Phase HPLC->P_HPLC based on NMR Chiral NMR Spectroscopy P_NMR Formation of Diastereomers or Diastereomeric Complexes NMR->P_NMR based on VCD Vibrational Circular Dichroism P_VCD Differential Absorption of Circularly Polarized IR Light VCD->P_VCD based on Polarimetry Polarimetry P_Polarimetry Rotation of Plane-Polarized Light Polarimetry->P_Polarimetry based on O_HPLC Separated Peaks (Quantifiable Area) P_HPLC->O_HPLC results in O_NMR Diastereotopic Signals (Quantifiable Integral) P_NMR->O_NMR results in O_VCD VCD Spectrum (Absolute Configuration) P_VCD->O_VCD results in O_Polarimetry Specific Rotation [α] P_Polarimetry->O_Polarimetry results in

Figure 1: Core principles and outputs of the compared analytical methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and powerful technique for the separation and quantification of enantiomers due to its high accuracy, sensitivity, and reproducibility.[4]

Principle of Chiral Recognition

The separation relies on a Chiral Stationary Phase (CSP). The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For acidic compounds like 2,3-Dihydro-1H-indene-1-carboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or weak anion-exchange (WAX) phases are often highly effective.[5][6]

Experimental Protocol: A Self-Validating System

A robust HPLC method requires careful optimization of the column, mobile phase, and detection parameters.

Workflow:

HPLC_Workflow start Prepare Analyte Solution (~1 mg/mL in mobile phase) col_select Column Selection (e.g., CHIRALPAK® QD-AX) start->col_select mob_phase Mobile Phase Preparation (e.g., Methanol/Acetic Acid/Ammonium Acetate) col_select->mob_phase hplc_run HPLC Analysis (Isocratic elution, UV detection at 254 nm) mob_phase->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq quant Quantification (Peak Integration) data_acq->quant report Calculate e.e. % Report Result quant->report

Figure 2: General workflow for chiral HPLC analysis.

Detailed Protocol:

  • Column Selection: A CHIRALPAK QD-AX column is a strong starting point. This quinine-based weak anion-exchanger is specifically designed for acidic compounds and operates on an ion-exchange mechanism.[6]

  • Mobile Phase Preparation: A typical mobile phase would consist of Methanol with acidic and salt additives to control the ionic strength, for example, Methanol/Acetic Acid/Ammonium Acetate (100/0.3/0.2 v/v/v). The additives protonate the chiral selector and deprotonate the acidic analyte, facilitating the ionic interaction required for separation.[6]

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers:

    • e.e. (%) = [(AS - AR) / (AS + AR)] x 100

Method 2: Chiral NMR Spectroscopy

NMR spectroscopy becomes a powerful tool for enantiomeric discrimination when a chiral auxiliary is introduced. This method is valued for its relatively simple sample preparation and the structural information it can provide.

Principle: Inducing Chemical Shift Non-equivalence

Enantiomers are indistinguishable in an achiral solvent by NMR. However, reacting the carboxylic acid with a single enantiomer of a Chiral Derivatizing Agent (CDA) forms two diastereomers. These diastereomers have distinct spatial arrangements and, therefore, different chemical shifts and/or coupling constants in their NMR spectra.[7] Alternatively, a Chiral Solvating Agent (CSA) can be used to form transient, weak diastereomeric complexes in situ, which also leads to observable spectral differences.[8]

Experimental Protocol: Using a Chiral Derivatizing Agent
  • Derivatization: In an NMR tube, dissolve ~5 mg of the (S)-2,3-Dihydro-1H-indene-1-carboxylic acid sample in 0.7 mL of CDCl₃.

  • Add a slight excess (1.1 equivalents) of a chiral amine, such as (R)-1-phenylethylamine, and a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

  • Allow the reaction to proceed to completion to form the corresponding diastereomeric amides.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Interpretation: Identify a proton signal close to the chiral center that is well-resolved for the two diastereomers. The methine proton of the newly formed amide is often a good candidate. The e.e. is calculated by the integration (I) of these two signals:

    • e.e. (%) = [(Imajor - Iminor) / (Imajor + Iminor)] x 100

Causality: The choice of a CDA is critical. The agent must react quantitatively without causing racemization and induce a large enough chemical shift difference (Δδ) for accurate integration.[9]

Method 3: Vibrational Circular Dichroism (VCD)

VCD is a chiroptical technique that provides information about the absolute configuration of a chiral molecule, a feature not available from HPLC or NMR alone.[10]

Principle

VCD measures the differential absorption of left and right circularly polarized light in the infrared region. A VCD spectrum is a plot of this difference (ΔA) versus frequency. Every chiral molecule has a unique VCD spectrum that is a sensitive probe of its 3D structure. The absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically predicted spectrum for a known configuration (e.g., 'S') calculated using quantum chemistry methods.[10][11]

Experimental Workflow
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a high concentration (~20-50 mg/mL). Solvent choice is critical as solute-solvent interactions can significantly affect the spectrum.[11]

  • Spectral Acquisition: Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer.

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Boltzmann-average the theoretical spectra based on the relative energies of the conformers.

  • Comparison: If the experimental VCD spectrum matches the sign and relative intensity pattern of the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed as S. The presence of the (R)-enantiomer would diminish the VCD signal intensity.

Method 4: Optical Rotation (Polarimetry)

This is the oldest chiroptical method. While historically important, it is now considered an unreliable way to determine enantiomeric excess for several reasons.[12]

Principle

A solution of a chiral compound rotates the plane of plane-polarized light. The magnitude and direction of this rotation are measured by a polarimeter. The specific rotation [α] is a characteristic property of a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

Limitations and Modern Context

The enantiomeric excess (or optical purity) is calculated by comparing the observed specific rotation of the sample to the known maximum rotation of the pure enantiomer.[12]

  • e.e. (%) ≈ ([\alpha]observed / [\alpha]max) x 100

However, this relationship is often not linear, and the measurement is highly sensitive to impurities, concentration, temperature, and solvent.[3][13] Without a certified, enantiomerically pure standard to determine [α]max, the measurement is meaningless for purity determination. Therefore, polarimetry is best used as a simple qualitative check or for historical comparison, not as a primary method for accurate e.e. quantification in a professional setting.

Comparative Analysis and Recommendations

FeatureChiral HPLCChiral NMRVibrational Circular Dichroism (VCD)Polarimetry
Primary Use Accurate e.e. quantificatione.e. quantificationAbsolute Configuration & PurityQualitative check
Accuracy & Precision ExcellentGood to ExcellentSemi-quantitative for e.e.Poor to Fair
Sensitivity High (µg/mL)Moderate (mg/mL)Low (requires high concentration)Low
Sample Throughput HighModerateLow (computationally intensive)Very High
Absolute Configuration NoNoYes (primary strength)No
Cost & Complexity ModerateModerateHighLow

Recommendation:

  • For routine quality control and accurate quantification of enantiomeric purity , Chiral HPLC is the gold standard. Its high sensitivity, accuracy, and robustness make it the method of choice.

  • For a rapid, orthogonal method or when an HPLC method is difficult to develop, Chiral NMR is an excellent alternative.

  • When the absolute configuration must be unequivocally confirmed without reference to a known standard, VCD is the most powerful technique available.

References

meta-analysis of research on the therapeutic potential of 2,3-Dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Potential of 2,3-Dihydro-1H-indene Scaffolds

This guide provides a comparative meta-analysis of the burgeoning research into the therapeutic applications of molecules built upon the 2,3-dihydro-1H-indene scaffold. While a formal meta-analysis of the parent compound, 2,3-Dihydro-1H-indene-1-carboxylic acid, is not prevalent in the literature, the indane core is a privileged structure in medicinal chemistry.[1] Its rigid bicyclic system provides a valuable framework for the synthesis of a diverse range of bioactive molecules. This document will explore the therapeutic potential of various indene derivatives, comparing their mechanisms of action, and presenting supporting experimental data for researchers and drug development professionals.

The 2,3-Dihydro-1H-indene Core: A Versatile Scaffold

The 2,3-dihydro-1H-indene structure, also known as an indane, is a valuable building block in medicinal chemistry. Its defined stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities and reactivity.[1] This makes it a key chiral building block for enantioselective synthesis. The core structure itself is a precursor for a variety of more complex molecules with therapeutic potential.[1]

General Synthesis of the Indene Scaffold

The synthesis of the 2,3-dihydro-1H-indene core and its derivatives can be achieved through several methods. A common laboratory and industrial approach is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] More modern and efficient methods include a gold(I)-catalyzed direct Csp3-H activation, which allows for a practical and high-yielding synthesis of indenes.[2]

Comparative Analysis of Therapeutic Applications

The true therapeutic potential of the 2,3-dihydro-1H-indene scaffold is realized through the diverse functionalities that can be appended to its core structure. This section will compare the different classes of indene derivatives based on their targeted therapeutic areas.

Anti-inflammatory Applications

The indene scaffold has shown significant promise in the development of novel anti-inflammatory agents. The mechanism of action for these derivatives often involves the modulation of key inflammatory pathways.

Recent research has identified 2,3-dihydro-1H-indene-5-sulfonamide analogues as potent and specific inhibitors of the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the inflammatory response, and its dysregulation is implicated in a variety of inflammatory diseases.[3]

  • Mechanism of Action: These sulfonamide derivatives directly bind to the NLRP3 protein, which blocks the assembly and activation of the inflammasome complex.[3] This, in turn, inhibits cellular pyroptosis, a form of programmed cell death associated with inflammation.[3]

  • Lead Compound: Compound 15z from a 2023 study in the Journal of Medicinal Chemistry emerged as a lead candidate with an IC50 of 0.13 μM and a favorable safety profile.[3] In a dextran sulfate sodium (DSS)-induced colitis model in mice, 15z significantly reduced the activation of the NLRP3 inflammasome and alleviated the symptoms of inflammatory bowel disease.[3]

Derivatives of (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid are being investigated for their broader anti-inflammatory and antioxidant properties.[1]

  • Potential Mechanisms:

    • Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1]

    • Modulation of Oxidative Stress: They can act as antioxidants by scavenging free radicals, thereby reducing oxidative stress.[1]

  • In Vivo Evidence: In animal models, administration of these compounds has led to a significant decrease in inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Neurological and Psychiatric Disorders

The rigid structure of the indene core makes it an ideal scaffold for designing ligands that can fit into the specific binding pockets of neurological receptors.

Chiral 2,3-dihydro-1H-indene derivatives have been successfully designed and synthesized as melatonergic ligands, with a focus on MT2-selective agonism.[2] Melatonin receptors are involved in regulating circadian rhythms, and their modulation has therapeutic potential for sleep disorders and other neurological conditions.

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been developed as highly potent 5-HT3 receptor antagonists.[4] The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making its antagonists valuable as antiemetics, particularly for chemotherapy-induced nausea.

  • Structure-Activity Relationship: Studies have shown that endo-substituted azabicycloalkyl derivatives are significantly more active than their exo counterparts.[4] Furthermore, amidic derivatives demonstrated approximately 10-fold higher activity than the corresponding ester derivatives.[4]

  • Lead Compound: Compound 12a (DA 6215) exhibited a Ki of 3.8 nM in radioligand binding assays and an ED50 of 1 nM/kg in vivo, demonstrating potency comparable to the established 5-HT3 antagonist, ICS 205930.[4]

Oncology

The indene scaffold has also been utilized in the development of targeted cancer therapies, particularly as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.

A notable example is the development of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, also known as SU11248 (Sunitinib). While not a direct derivative of this compound, it features a related indolin-2-one core. This compound is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases.[5]

  • Clinical Significance: SU11248 has demonstrated a favorable overall profile in terms of potency, solubility, and bioavailability, leading to its progression into Phase I clinical trials for the treatment of various cancers.[5]

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis of the indene scaffold and the evaluation of the anti-inflammatory activity of its derivatives.

Synthesis of 4-Hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

This protocol is adapted from a method described for the synthesis of a functionalized indanone.[6]

  • In a double-neck 1.0 L round-bottom flask equipped with a stir bar, add aluminum chloride (8.00 equivalents).

  • Maintain a positive flow of nitrogen into one neck of the flask.

  • Through a glass funnel in the other neck, add the appropriate starting materials.

  • The reaction mixture is then subjected to purification by chromatography to yield the desired product.

In Vitro Evaluation of NLRP3 Inflammasome Inhibition

This protocol outlines a general workflow for assessing the inhibitory potential of indene derivatives on the NLRP3 inflammasome.

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Prime the differentiated macrophages with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibition: Treat the primed cells with varying concentrations of the test compounds (indene derivatives) for a specified duration.

  • Activation: Activate the NLRP3 inflammasome using a known activator, such as nigericin or ATP.

  • Quantification of IL-1β: Collect the cell culture supernatants and quantify the levels of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 value of the test compounds by plotting the percentage of IL-1β inhibition against the compound concentration.

Visualizing the Potential: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_activation Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B NLRP3_protein NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Indene_Derivative Indene Derivative (e.g., 15z) Indene_Derivative->NLRP3_protein Inhibition K_efflux K+ Efflux K_efflux->NLRP3_protein ROS ROS ROS->NLRP3_protein

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Drug_Discovery_Workflow start Scaffold Selection (2,3-Dihydro-1H-indene) synthesis Derivative Synthesis & Library Generation start->synthesis screening High-Throughput Screening (e.g., In Vitro Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active Compounds in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development (Toxicity, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: General Drug Discovery Workflow for Indene Derivatives.

Conclusion and Future Directions

The 2,3-dihydro-1H-indene scaffold is a remarkably versatile platform for the development of novel therapeutics across a range of diseases. While research into the parent compound, this compound, is limited, its derivatives have demonstrated significant potential as anti-inflammatory agents, neurological modulators, and anti-cancer drugs. The future of drug discovery with this scaffold lies in the continued exploration of its diverse chemical space, the elucidation of detailed structure-activity relationships, and the advancement of lead compounds through preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydro-1H-indene-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to offer a framework grounded in expertise and established safety practices, empowering you to manage chemical waste with confidence and integrity.

Hazard Assessment and Initial Characterization

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound with the following key hazard classifications[1][2]:

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3][4].

  • Acute Oral Toxicity: Harmful if swallowed[2].

This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of in regular trash or flushed down the drain[5][6]. All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by an authorized body like the Office of Clinical and Research Safety (OCRS)[5].

Table 1: Hazard Identification for this compound

Hazard StatementGHS Classification
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2A
May cause respiratory irritationSTOT SE 3
Harmful if swallowedAcute Tox. 4 (Oral)
Personal Protective Equipment (PPE) and Safety Precautions

Given the irritant nature of this compound, strict adherence to PPE protocols is mandatory during handling and disposal.

  • Eye Protection: Chemical splash goggles are required[7].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene[3][7]. Gloves must be inspected before use and disposed of properly after handling the waste[8][9].

  • Body Protection: A lab coat or apron is essential to prevent skin contact[7].

  • Respiratory Protection: If there is a risk of generating dust, use a respirator with an appropriate particulate filter[8][9].

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][10].

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions. Carboxylic acids, like this compound, must be segregated from incompatible materials.

Key Segregation Principles:

  • Acids and Bases: Store acids and bases separately[6][11].

  • Organic and Mineral Acids: Segregate organic acids from oxidizing mineral acids[11][12].

  • Oxidizers: Keep acids away from oxidizing agents[6][11].

  • Reactive Metals: Do not store acids near reactive metals such as sodium, potassium, or magnesium.

  • Cyanides and Sulfides: Store acids separately from cyanides and sulfides to prevent the generation of toxic gases[6].

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Waste 2,3-Dihydro-1H-indene-1- carboxylic acid Waste Decision Is the waste solid or dissolved in a solvent? Waste->Decision SolidWaste Solid Waste Container (Non-halogenated) LiquidWaste Liquid Waste Container (Non-halogenated, Acidic) Decision->SolidWaste Solid Decision->LiquidWaste Liquid

Caption: Waste segregation for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound and solutions containing it.

4.1. For Solid Waste:

  • Container Selection: Choose a designated solid chemical waste container that is compatible with the chemical. Plastic containers are often preferred[13]. The container must be in good condition with a secure, leak-proof lid[14].

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood. Avoid creating dust.

  • Closure: Securely close the container. It must remain closed at all times except when adding waste[5].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA)[6][13]. This area must be at or near the point of generation and inspected weekly for leaks[6].

4.2. For Liquid Waste (Solutions):

  • Container Selection: Use a designated liquid chemical waste container with a screw cap, ensuring it is compatible with the solvent used.

  • Segregation: Ensure the waste stream is compatible. Do not mix this compound solutions with bases, oxidizers, or other incompatible waste streams. This is a non-halogenated waste stream.

  • Labeling: As with solid waste, label the liquid waste container with a "Hazardous Waste" label, specifying all chemical constituents and their approximate concentrations.

  • Transfer: Pour the liquid waste carefully into the container using a funnel to prevent spills. This should be done in a chemical fume hood.

  • Closure and Storage: Securely cap the container and store it in the designated SAA, utilizing secondary containment (such as a tray) to catch any potential leaks[12].

The following workflow diagram outlines the complete disposal process from generation to collection.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Procedures Generate Generate Waste Identify Identify as Hazardous Generate->Identify Segregate Segregate Waste (Solid/Liquid, Non-halogenated) Identify->Segregate Containerize Select & Label Appropriate Container Segregate->Containerize Transfer Transfer Waste in Fume Hood Containerize->Transfer Store Store in Satellite Accumulation Area (SAA) Transfer->Store Request Request Waste Pickup Store->Request Collect EHS Collects Waste Request->Collect Dispose Final Disposal by Licensed Facility Collect->Dispose

Caption: Complete workflow for hazardous waste disposal.

Waste Minimization and Best Practices

In alignment with good laboratory practices, always strive to minimize waste generation[10][13].

  • Source Reduction: Order only the quantity of chemical required for your experiments[13].

  • Scale Reduction: Whenever feasible, reduce the scale of your experiments to produce smaller volumes of waste[13].

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.

  • Empty Containers: A container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5].

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. Place the absorbent material in a sealed container and dispose of it as hazardous waste[5].

    • For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.